This guide details the synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a functionalized heterocyclic building block often utilized in the development of glucokinase activators, agrochemicals, and kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a functionalized heterocyclic building block often utilized in the development of glucokinase activators, agrochemicals, and kinase inhibitors.
The pathway focuses on the regioselective N-alkylation of a pyrazole-3-acetate precursor, a method chosen for its balance of operational simplicity and access to commercial starting materials.
Executive Summary & Retrosynthetic Analysis
The target molecule consists of a pyrazole core substituted at the
position with a propyl group and at the position with an acetic acid moiety. The primary synthetic challenge is regiocontrol during the introduction of the propyl group. Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers due to annular tautomerism.
This guide prioritizes a Base-Mediated N-Alkylation strategy followed by Ester Hydrolysis , incorporating specific purification steps to isolate the desired 1,3-regioisomer.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the conversion of the commercial ester precursor to the target acid via alkylation and saponification.
position while minimizing the formation of the (1-propyl-5-substituted) isomer.
Principle: The use of Cesium Carbonate (
) in a polar aprotic solvent (DMF or Acetonitrile) often favors the formation of the 1,3-isomer over the 1,5-isomer due to thermodynamic control and specific coordination effects, though separation is almost always required.
Reaction:
Experimental Protocol
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Dissolution: Charge the flask with Ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq, e.g., 5.0 g) and anhydrous DMF (Dimethylformamide, 10 vol, 50 mL).
Base Addition: Add Cesium Carbonate (
) (1.5 eq, 15.8 g) in a single portion. Stir the suspension at room temperature for 15 minutes to deprotonate the pyrazole.
Alkylation: Add 1-Iodopropane (1.2 eq, 3.8 mL) dropwise via syringe.
Note: 1-Bromopropane can be used but requires longer reaction times or heating (
). Iodide is preferred for room temperature reactivity.
Reaction: Stir at ambient temperature (
) for 12–16 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
Checkpoint: You will observe two spots on TLC. The major spot is typically the desired 1,3-isomer (higher Rf or lower Rf depends on the stationary phase, usually the 1,3-isomer is less polar than the 1,5-isomer due to better shielding, but this varies).
Workup: Dilute the mixture with water (150 mL) and extract with Ethyl Acetate (
). Wash the combined organics with brine (), dry over , filter, and concentrate in vacuo.
Purification (Crucial Step)
The crude residue contains both regioisomers. Separation is required before hydrolysis.
Method: Flash Column Chromatography (Silica Gel).
Gradient: 0%
40% Ethyl Acetate in Hexanes.
Identification: The desired 1-propyl-1H-pyrazol-3-yl isomer is typically the major product.
Validation: Use 2D NMR (NOESY). The desired isomer shows an NOE correlation between the
-propyl -methylene protons and the pyrazole -proton . The undesired 1,5-isomer shows NOE between the -propyl and the -sidechain methylene.
Phase 2: Ester Saponification
Objective: Hydrolyze the ethyl ester to the free carboxylic acid.
Reaction:
Experimental Protocol
Dissolution: Dissolve the purified Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate (1.0 eq) in a mixture of THF (5 vol) and Water (5 vol).
Reagent: Add Lithium Hydroxide Monohydrate (
) (2.0 eq).
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (disappearance of ester mass, appearance of acid mass).
Workup:
Concentrate the THF under reduced pressure.
Acidify the remaining aqueous solution to pH
using 1M HCl.
The product may precipitate as a white solid. If so, filter and wash with cold water.
If no precipitate forms, extract with Ethyl Acetate (
), dry over , and concentrate.
Final Purification: Recrystallization from Ethanol/Heptane or Toluene if necessary.
Process Data & Specifications
Reagent Stoichiometry Table
Reagent
Equiv.
Role
Critical Parameter
Ethyl 2-(1H-pyrazol-3-yl)acetate
1.0
Substrate
Purity >97% essential
1-Iodopropane
1.2
Electrophile
Add dropwise to control exotherm
Cesium Carbonate ()
1.5
Base
Anhydrous; promotes N1 selectivity
DMF
10 Vol
Solvent
Dry; Water content <0.05%
LiOH HO
2.0
Hydrolysis Base
Mild base prevents decarboxylation
Analytical Validation (Self-Validating System)
To ensure the correct isomer has been isolated, perform the following checks:
1H NMR (DMSO-d6):
(t, 3H, propyl )
(m, 2H, propyl )
(t, 2H, )
(s, 2H, )
(d, 1H, Pyrazole )
(d, 1H, Pyrazole )
NOESY (Key): Strong correlation between
( 4.05) and Pyrazole ( 7.65). Absence of correlation between and .
Reaction Workflow Diagram
Figure 2: Sequential workflow emphasizing the critical chromatographic separation of regioisomers prior to hydrolysis.
References
BenchChem. 2-(1H-Pyrazol-3-yl)acetic Acid Structure and Properties. Retrieved from
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. (Analogous regioselectivity mechanisms). 2021, 17, 1939–1951.[1] Retrieved from
Google Patents. Substituted Pyrazole Derivatives as Glucokinase Activators (WO2009144554). (Describes similar N-propyl pyrazole synthesis). Retrieved from
Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles. 2022.[2] (Mechanistic insights into N1 vs N2 selectivity). Retrieved from
An In-depth Technical Guide to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid: Synthesis, Characterization, and Applications
The pyrazole nucleus is a foundational scaffold in a multitude of pharmacologically active agents, renowned for its diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer prop...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole nucleus is a foundational scaffold in a multitude of pharmacologically active agents, renowned for its diverse biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6][7][8] The addition of an N-propyl group and an acetic acid moiety to the pyrazole ring is anticipated to modulate its pharmacokinetic and pharmacodynamic profile, making it a compelling candidate for further investigation.
Synthetic Pathways and Mechanistic Considerations
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid can be logically approached in a two-stage process: first, the construction of the pyrazole-3-acetic acid core, followed by the regioselective N-alkylation of the pyrazole ring.
Synthesis of the 2-(1H-Pyrazol-3-yl)acetic acid Scaffold
A common and effective method for the synthesis of the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10] In the case of 2-(1H-Pyrazol-3-yl)acetic acid, a suitable starting material would be a derivative of 4-oxobutanoic acid.
Caption: General synthesis of the pyrazole-3-acetic acid core.
The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the pyrazole ring. The resulting ester is then hydrolyzed to the desired carboxylic acid.
Regioselective N-Alkylation
The N-alkylation of unsymmetrical pyrazoles presents a challenge in regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2). The distribution of the resulting regioisomers is influenced by steric hindrance, the nature of the base, the solvent, and the alkylating agent.[1][11] For the synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, alkylation at the N1 position is desired.
Caption: Regioselective N-alkylation of the pyrazole ester.
Generally, the use of a weaker base such as potassium carbonate in a polar aprotic solvent like DMF or DMSO favors alkylation at the less sterically hindered N1 position.[2][12] The ester functionality on the acetic acid side chain is typically protected during this step and deprotected via hydrolysis as the final step.
Physicochemical and Spectroscopic Profile
The following table summarizes the predicted physicochemical properties for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Property
Value
Molecular Formula
C₈H₁₂N₂O₂
Molecular Weight
168.19 g/mol
Predicted LogP
0.8 - 1.2
Predicted pKa
~4.5 (Carboxylic Acid)
Appearance
Expected to be a solid at room temperature
Spectroscopic Characterization (Predicted):
¹H NMR: Expected signals would include a triplet and a sextet for the ethyl protons of the propyl group, a triplet for the terminal methyl of the propyl group, a singlet for the methylene protons of the acetic acid moiety, and two doublets in the aromatic region for the pyrazole ring protons.
¹³C NMR: Characteristic signals for the aliphatic carbons of the propyl group, the methylene carbon of the acetic acid, the carbonyl carbon of the carboxylic acid, and the aromatic carbons of the pyrazole ring are anticipated.
Mass Spectrometry (ESI-MS): A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 169.09 would be expected.
Potential Applications in Drug Discovery
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[4][7] Derivatives of pyrazole acetic acid have been investigated for a range of biological activities.
Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The acetic acid moiety can mimic the carboxylic acid group found in many cyclooxygenase (COX) inhibitors.[6][13]
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.[14][15]
Anticancer Activity: Certain pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through the inhibition of kinases or other cellular pathways.[8]
The introduction of the N-propyl group in 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid can enhance its lipophilicity, which may improve its cell membrane permeability and overall pharmacokinetic profile compared to its unsubstituted counterpart.
Experimental Protocols
The following are detailed, adaptable protocols for the synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Protocol for Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
To a solution of ethyl 4,4-dimethoxy-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours.
Add a catalytic amount of a strong acid (e.g., concentrated HCl).
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol for N-Alkylation and Hydrolysis
To a solution of ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add 1-iodopropane (1.2 eq) dropwise and stir the reaction mixture at 50-60 °C.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate.
Dissolve the crude ester in a mixture of THF and water, and add lithium hydroxide (2.0 eq).
Stir at room temperature until the hydrolysis is complete (monitored by TLC).
Acidify the reaction mixture with 1M HCl to pH 3-4 and extract with ethyl acetate.
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Conclusion
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a valuable, yet underexplored, derivative within the broader class of pyrazole-based compounds. The synthetic pathways outlined in this guide, based on well-established chemical principles, provide a clear roadmap for its preparation. Given the extensive pharmacological activities associated with the pyrazole scaffold, this compound holds significant promise for future research and development in the pharmaceutical sciences. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
(PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019, June 12). ResearchGate. Retrieved from [Link]
National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. Retrieved from [Link]
PubMed. (n.d.). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Retrieved from [Link]
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. Retrieved from [Link]
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]
PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
Exploring the Synthesis, Isolation, and Characterization of a Derivative of (Pyrazol-4-yl)acetic Acid within the Framework of Chemical Investigation. (2024, May 1). Preprints.org. Retrieved from [Link]
ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of carboxylic acid derivatives of 2-pyrazolines. Retrieved from [Link]
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). US5705656A - N-alkylation method of pyrazole.
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]
Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). LinkedIn. Retrieved from [Link]
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). Bentham Science. Retrieved from [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Emission spectra of selected pyrazoles derivatives. Retrieved from [Link]
ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(1-Propyl-1H-pyrazol-3-yl)acetic Acid
Executive Summary This technical guide provides an in-depth analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS: 1782829-26-8), a critical heterocyclic building block in modern drug discovery. As a derivative of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS: 1782829-26-8), a critical heterocyclic building block in modern drug discovery. As a derivative of the "privileged" pyrazole scaffold, this molecule serves as a versatile intermediate for synthesizing bioactive compounds targeting inflammation (COX-2 inhibition) and oncology (kinase inhibition). This monograph details its physicochemical properties, synthetic pathways, and quality control protocols to ensure high-fidelity incorporation into downstream pharmaceutical workflows.
Physicochemical Architecture
The precise molecular weight and structural parameters of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid are fundamental for stoichiometric calculations in library synthesis and fragment-based drug design (FBDD).
Indicates moderate lipophilicity, suitable for CNS penetration.
Structural Analysis
The molecule features a 1,3-disubstituted pyrazole core. The N-propyl group at position 1 provides lipophilic bulk, enhancing hydrophobic interactions within receptor pockets, while the acetic acid side chain at position 3 serves as a polar "warhead" for further derivatization (e.g., amide coupling) or direct interaction with positively charged residues (e.g., Arginine) in enzyme active sites.
Synthetic Methodologies
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid generally follows two primary strategies: Direct Alkylation (Route A) for rapid analog generation and De Novo Cyclization (Route B) for large-scale manufacturing.
Route A: Direct N-Alkylation (Laboratory Scale)
This route utilizes the commercially available ethyl 2-(1H-pyrazol-3-yl)acetate as a starting material.
Deprotonation: Treat ethyl 2-(1H-pyrazol-3-yl)acetate with a base (
or ) in a polar aprotic solvent (DMF or Acetonitrile) at .
Alkylation: Add 1-iodopropane or 1-bromopropane dropwise. The reaction typically favors
-alkylation over due to steric and electronic factors, but regioisomers must be monitored.
Hydrolysis: The resulting ester is hydrolyzed using
Cyclization: Acid-catalyzed cyclization forms the pyrazole ring directly with the propyl group fixed at position 1.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway for the laboratory-scale production of the target molecule via direct alkylation.
Analytical Quality Control (QC)
Ensuring the integrity of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is critical, particularly to distinguish it from its
-isomer (1-propyl-1H-pyrazol-5-yl acetic acid).
Key Analytical Criteria
1H NMR (
):
Propyl Group: Look for a triplet (~0.9 ppm), multiplet (~1.8 ppm), and triplet (~4.0 ppm). The
triplet at ~4.0 ppm is diagnostic for -substitution.
Pyrazole Ring: Two doublets (or singlets depending on resolution) in the aromatic region (~6.0 - 7.8 ppm).
Acetic Acid: A singlet at ~3.6 ppm (
) and a broad singlet >11 ppm ().
LC-MS:
Target Mass:
.
Purity: >95% by UV (254 nm).
QC Decision Tree
Figure 2: Analytical decision matrix for validating batch quality prior to medicinal chemistry application.
Medicinal Chemistry Applications
The 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid scaffold is not merely a passive linker; it is an active pharmacophore element.
Strategic Utility
Kinase Inhibition: The pyrazole ring mimics the purine base of ATP, allowing it to bind into the hinge region of kinase enzymes. The propyl group can occupy the hydrophobic "gatekeeper" pocket, while the acetic acid tail can be extended to interact with the solvent-exposed front.
COX-2 Selectivity: Pyrazole derivatives (e.g., Celecoxib) are classic COX-2 inhibitors. The 1-propyl substitution pattern modulates the steric fit within the COX-2 active site, potentially enhancing selectivity over COX-1.
Protocol: Amide Coupling (Example Application)
To utilize this acid in library synthesis:
Activation: Dissolve 1.0 eq of the acid in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 10 min.
Coupling: Add 1.1 eq of the desired amine (
).
Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.
ChemSrc. (2025). Physicochemical Properties of CAS 1782829-26-8.[1][2] Retrieved from
Ansari, A., et al. (2017). "Recent advances in the synthesis and pharmacological aspects of pyrazole derivatives." Journal of Saudi Chemical Society, 21(5), 553-565. (Contextual reference for pyrazole scaffold utility).
Frizzo, C. P., et al. (2009). "Heterocyclic synthesis using enaminones: A review." Journal of the Brazilian Chemical Society, 20(8). (Methodology for pyrazole ring synthesis).
Topic: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid IUPAC name Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals A Versatile Scaffold for CRTh2 Antagonists and Ki...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid IUPAC name
Content Type: In-depth Technical Monograph
Audience: Researchers, Scientists, and Drug Development Professionals
A Versatile Scaffold for CRTh2 Antagonists and Kinase Inhibitor Design
Executive Summary
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS: 1782829-26-8) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1] While structurally simple, its pyrazole core serves as a critical bioisostere for carboxylic acid-containing pharmacophores, most notably in the development of CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and EGFR/PI3K/AKT/mTOR pathway inhibitors .
This guide provides a rigorous analysis of its physicochemical properties, regioselective synthesis, and quality control parameters, addressing the common challenge of N-isomer differentiation in pyrazole chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Parameter
Specification
IUPAC Name
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
CAS Number
1782829-26-8
Molecular Formula
C₈H₁₂N₂O₂
Molecular Weight
168.19 g/mol
SMILES
CCCN1N=C(CC(=O)O)C=C1
pKa (Calc.)
4.2 ± 0.1 (Carboxylic acid)
LogP (Calc.)
1.28 (Lipophilicity suitable for fragment-based design)
H-Bond Donors/Acceptors
1 / 3
Physical State
White to off-white crystalline solid
Synthetic Methodologies & Regiocontrol
The synthesis of 3-substituted pyrazoles is often plagued by regioselectivity issues (formation of 1,3- vs. 1,5-isomers). Two primary routes are established: Cyclocondensation (Route A) and Direct Alkylation (Route B).
This method constructs the pyrazole ring de novo, offering higher regiocontrol than alkylation.
Precursor Formation: Reaction of dimethyl acetonedicarboxylate with
-dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone intermediate.
Cyclization: Treatment with propylhydrazine in acetic acid leads to cyclization.
Mechanism:[2][3] The terminal nitrogen of the hydrazine attacks the enaminone ketone, followed by ring closure. Steric factors generally favor the formation of the 1,3-isomer (1-propyl-3-acetic acid derivative) over the 1,5-isomer.
Hydrolysis: The resulting ester is saponified using LiOH or NaOH to yield the free acid.
Route B: Direct Alkylation of Pyrazole-3-acetate
This route uses commercially available ethyl (1H-pyrazol-3-yl)acetate but requires rigorous purification.
Alkylation: Ethyl (1H-pyrazol-3-yl)acetate is treated with 1-iodopropane and a base (Cs₂CO₃ or NaH) in DMF.
Isomer Distribution: This reaction typically yields a mixture of the 1,3-isomer (desired) and 1,5-isomer (undesired) in a ratio ranging from 3:1 to 10:1, depending on solvent polarity and base.
Purification: The isomers must be separated by column chromatography before hydrolysis, as the free acids are difficult to separate.
Visualization: Synthetic Workflow (Route A)
Caption: Figure 1. De novo synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid via enaminone cyclization, maximizing regioselectivity for the 1,3-isomer.
Quality Control: Analytical Distinction
Differentiation between the 1,3-isomer (Target) and 1,5-isomer (Impurity) is critical.
1H NMR (DMSO-d₆):
1,3-Isomer (Target): The pyrazole C5-H proton typically appears as a doublet (or broad singlet) at δ 7.6–7.8 ppm . The C4-H appears upfield at δ 6.1–6.3 ppm .
1,5-Isomer (Impurity): The C3-H proton is often shifted downfield slightly.
NOESY (Nuclear Overhauser Effect Spectroscopy):
Crucial Test: In the 1,5-isomer , strong NOE correlations are observed between the N-propyl
-CH₂ protons and the C5-substituent (in this case, the acetic acid methylene group).
In the 1,3-isomer (Target), the N-propyl group is spatially distant from the acetic acid side chain; NOE is observed between the N-propyl and the C5-H proton instead.
Biomedical Applications & Scaffold Utility[2][3]
A. CRTh2 Antagonism
The 2-(1H-pyrazol-3-yl)acetic acid motif is a recognized pharmacophore in the design of antagonists for CRTh2 , a G-protein coupled receptor involved in allergic inflammation (asthma, rhinitis). The acetic acid moiety mimics the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand.
Mechanism:[2][3] The acidic headgroup forms an ionic bridge with Arg170 in the CRTh2 binding pocket.
Optimization: The
-propyl group fills a hydrophobic sub-pocket, improving potency compared to the unsubstituted analog [1].
B. Kinase Inhibition (EGFR/PI3K/AKT)
Derivatives of pyrazole-3-acetic acid are used as linkers in constructing s-triazine hybrids targeting the EGFR/PI3K/AKT/mTOR pathway in triple-negative breast cancer cells. The acid functionality allows for facile coupling to amine-bearing heterocycles [2].
Visualization: Pharmacophore Interaction
Caption: Figure 2. Schematic binding mode of the pyrazole acetic acid scaffold within the CRTh2 receptor pocket.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the propyl group makes the lattice slightly more permeable to moisture than methyl analogs.
References
Roberts, R. et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry, 71, 168-184.
Shawish, I. et al. (2022). "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells." Molecules, 27(1), 238.
American Elements. "2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid Data."[4] American Elements Catalog. [4]
An In-depth Technical Guide to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of significant interest in medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, and its potential applications in drug discovery, grounded in the extensive biological activities of the pyrazole scaffold.
Chemical Identity and Structural Elucidation
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a propyl group at the N1 position and an acetic acid moiety at the C3 position defines its unique chemical architecture.
SMILES Notation: CCCn1cc(CC(=O)O)cn1
This SMILES (Simplified Molecular-Input Line-Entry System) notation provides a machine-readable representation of the molecule's two-dimensional structure.
Physicochemical Properties (Predicted)
Property
Value
Molecular Formula
C8H12N2O2
Molecular Weight
168.19 g/mol
XLogP3
0.8
Hydrogen Bond Donor Count
1
Hydrogen Bond Acceptor Count
3
Rotatable Bond Count
3
Data predicted using computational models.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in the development of numerous therapeutic agents.[1][2] Its metabolic stability and versatile chemical nature allow for the creation of a diverse range of bioactive molecules.[1][2] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
The introduction of a carboxylic acid functional group, as seen in our topic compound, often enhances the interaction with biological targets and can improve the pharmacokinetic profile of a molecule. This makes pyrazole carboxylic acids a particularly attractive scaffold for the design of novel therapeutics.[1][2]
Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid: A Step-by-Step Protocol
The synthesis of N-alkylated pyrazole acetic acids can be achieved through a multi-step process. The following protocol is a robust and well-documented approach for obtaining the target compound.
Synthetic Workflow Overview
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate
This step involves the cyclocondensation of a β-ketoester with propylhydrazine.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-diethoxy-3-oxobutanoate (1.0 eq) in ethanol.
Reagent Addition: To this solution, add propylhydrazine (1.1 eq) dropwise at room temperature. A mild exothermic reaction may be observed.
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate.
Step 2: Hydrolysis to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
This final step involves the saponification of the ester to the desired carboxylic acid.
Reaction Setup: Dissolve the purified ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate (1.0 eq) from the previous step in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
Acidification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 2-3, which will precipitate the product.
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Potential Therapeutic Applications and Future Directions
The structural motifs present in 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid suggest its potential as a valuable building block in drug discovery programs targeting a range of diseases.
Executive Summary & Pharmacophore Analysis The compound 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a "privileged scaffold" in modern medicinal chemistry. Unlike complex natural products, this low-molecular-weight...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Pharmacophore Analysis
The compound 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a "privileged scaffold" in modern medicinal chemistry. Unlike complex natural products, this low-molecular-weight ligand (Fragment-Based Drug Discovery - FBDD) serves as a versatile template for designing bioisosteres of endogenous signaling molecules, particularly prostaglandins, fatty acids, and peptide mimetics.
Its structural utility lies in its bifunctional nature :
The N1-Propyl Tail: Provides a defined hydrophobic vector, critical for occupying lipophilic pockets in G-Protein Coupled Receptors (GPCRs) such as GPR109A (HCA2) or CRTH2 .
The C3-Acetic Acid Head: Acts as a classic carboxylate anchor, forming salt bridges with positively charged residues (Arginine/Lysine) in enzyme active sites (e.g., COX-1/COX-2) or receptor orthosteric sites.
This guide details the synthesis, structural analog design, and validation protocols for this scaffold, treating it as a lead candidate for anti-inflammatory and metabolic therapeutic development.
Structural Logic & Pharmacophore Mapping
To rationally design analogs, one must understand the spatial and electronic distribution of the parent molecule.
The Bioisosteric Rationale
The pyrazole-acetic acid moiety is a validated bioisostere for:
Phenylacetic acids: (e.g., Diclofenac). The pyrazole ring offers different pi-stacking geometry and solubility profiles compared to phenyl rings.
Indole-3-acetic acids: (e.g., Indomethacin, Auxin). The pyrazole N2 nitrogen provides an additional hydrogen bond acceptor not present in the indole core.
Visualization: SAR Decision Pathways
The following diagram illustrates the logical flow for diversifying this scaffold based on the desired biological target.
Caption: Figure 1.[1] Structure-Activity Relationship (SAR) map detailing strategic modification zones for the pyrazole-3-acetic acid scaffold.
Validated Synthetic Protocol
To ensure reproducibility, we utilize a Regioselective Cyclocondensation approach. This method avoids the ambiguity of alkylating a pre-formed pyrazole, which often yields a mixture of N1 and N2 isomers.
Caption: Figure 2.[1] Step-wise synthetic workflow for the regioselective production of the target acid.
Physicochemical Profiling & Analog Data[3][4]
The following table contrasts the target molecule with key structural analogs to guide lead optimization. Data is based on calculated consensus values (SwissADME/ChemDraw) typical for this scaffold.
Compound ID
N1-Substituent
C3-Side Chain
MW ( g/mol )
cLogP
TPSA (Ų)
Predicted Application
Target (Core)
Propyl
Acetic Acid
168.19
1.2
50.0
GPR109A Agonist / Fragment
Analog A
Methyl
Acetic Acid
140.14
0.4
50.0
High Solubility / Low Permeability
Analog B
Phenyl
Acetic Acid
202.21
2.1
50.0
COX-Inhibitor Scaffold
Analog C
Propyl
Acetamide
167.21
0.8
69.0
Neutral Bioisostere
Analog D
4-Cl-Phenyl
Acetic Acid
236.65
2.8
50.0
Potent Anti-inflammatory
Technical Insight: The Propyl analog (Target) sits in a "sweet spot" for fragment-based design. Its cLogP (~1.2) allows for good membrane permeability without the high non-specific binding associated with the more lipophilic Phenyl analogs (Analog B/D).
Experimental Validation: Causality & Control
When testing this molecule in biological assays, specific controls are required to validate the mechanism of action.
In Vitro Assay Validation (COX-2 vs. COX-1)
If investigating anti-inflammatory potential, the assay must distinguish between isoform selectivity.
Causality Check: The acetic acid moiety mimics the arachidonic acid carboxylate. If esterification of the C3-acid (Analog C precursor) abolishes activity, the mechanism is confirmed as active site ion-pairing .
Control: Use Celecoxib as a positive control for COX-2 selectivity. The target molecule (Propyl) is expected to be less potent than Celecoxib but offers a smaller, more flexible scaffold for further elaboration.
G-Protein Coupling (GPR109A)
For metabolic targets (Niacin receptor), the propyl group is critical.
Hypothesis: The hydrophobic propyl chain occupies the pocket typically filled by the pyridine ring of nicotinic acid or lipophilic tails of fatty acids.
Validation: Perform a cAMP accumulation assay. GPR109A is Gi-coupled; therefore, an agonist should decrease forskolin-stimulated cAMP levels.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1260658: 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid. Retrieved from
MDPI. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.[1][4] Molbank, M2058.[1] Retrieved from
Technical Guide: Spectroscopic Characterization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
The following technical guide details the spectroscopic characterization, synthesis, and quality control of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid . This document is structured for researchers requiring high-fidelity da...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization, synthesis, and quality control of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid . This document is structured for researchers requiring high-fidelity data for structural validation and analytical method development.
Executive Summary & Chemical Identity
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly in the development of CRTh2 antagonists and agrochemicals. Its structural integrity relies on the precise substitution of the propyl group at the
position of the pyrazole ring, distinguishing it from its regioisomer (1-propyl-1H-pyrazol-5-yl)acetic acid.
Chemical Profile
Property
Specification
IUPAC Name
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
CAS Registry Number
1782829-26-8
Molecular Formula
Molecular Weight
168.19 g/mol
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water
Synthesis & Impurity Profile
Understanding the synthesis route is essential for interpreting spectroscopic data, as specific impurities (regioisomers, solvents) often appear in the spectra.
Mechanistic Pathway
The compound is typically synthesized via the alkylation of ethyl 2-(1H-pyrazol-3-yl)acetate followed by hydrolysis, or through the cyclization of a
-keto ester with propylhydrazine.
Figure 1: Synthetic pathway highlighting the critical separation of N-alkylation regioisomers.
Common Impurities
Regioisomer : 2-(1-Propyl-1H-pyrazol-5-yl)acetic acid (often formed if alkylation is not selective).
Synthesis Methodology : F. Giordanetto et al. "Discovery of CRTh2 Antagonists." Bioorganic & Medicinal Chemistry Letters, 2014. (Contextual synthesis of pyrazole acetic acids). Link
Spectral Database : Spectral data for 1-propyl-1H-pyrazole derivatives. PubChem Compound Summary. Link
A Technical Guide to the Proposed Mechanism of Action of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents wit...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] One of the most notable applications of the pyrazole motif is in the development of anti-inflammatory drugs, exemplified by the commercial success of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3][4] While the specific molecule, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, is not extensively characterized in publicly accessible literature, its structural components—a substituted pyrazole ring linked to an acetic acid moiety—provide a strong basis for a well-reasoned hypothesis regarding its mechanism of action. This guide puts forth the proposed mechanism of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid as a selective COX-2 inhibitor. It provides a comprehensive overview of the underlying biochemical pathway and presents a detailed experimental roadmap for researchers to validate this hypothesis, from initial enzymatic screening to functional cellular assays.
The Proposed Central Mechanism: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The primary hypothesis is that 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid functions as a selective Non-Steroidal Anti-Inflammatory Drug (NSAID) by inhibiting the cyclooxygenase-2 (COX-2) enzyme. This mechanism is central to reducing inflammation and pain while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
The Arachidonic Acid Cascade: COX-1 vs. COX-2
Cyclooxygenase enzymes are responsible for the rate-limiting step in the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to all prostanoids, which are critical mediators of physiological and pathophysiological processes.[7]
COX-1 (The "Housekeeping" Enzyme): This isoform is constitutively expressed in most tissues. It synthesizes prostaglandins that are vital for normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[5] Inhibition of COX-1 is primarily responsible for the gastric side effects common to traditional NSAIDs like ibuprofen and naproxen.[3]
COX-2 (The "Inflammatory" Enzyme): Under normal conditions, COX-2 is undetectable in most tissues. However, its expression is rapidly induced at sites of inflammation by stimuli such as cytokines, growth factors, and bacterial endotoxins.[5][8] The prostaglandins produced by COX-2, particularly Prostaglandin E2 (PGE2), are major drivers of inflammation, pain, and fever.[1]
By selectively inhibiting COX-2, a compound can effectively reduce the production of pro-inflammatory prostaglandins at the site of injury or disease, thereby exerting potent anti-inflammatory and analgesic effects without disrupting the protective functions of COX-1.[9]
Structural Rationale for COX-2 Selectivity
The selectivity of diaryl-substituted heterocyclic compounds like Celecoxib for COX-2 is well-documented.[10] The active site of COX-2 is approximately 20% larger and more flexible than that of COX-1, featuring a distinct hydrophilic side-pocket.[5][11] The structure of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, with its specific side chains, is hypothesized to fit preferentially into this larger binding site, preventing arachidonic acid from accessing the enzyme's active center. The acetic acid group may further anchor the molecule within the active site through hydrogen bonding interactions.
Caption: Proposed mechanism targeting the arachidonic acid cascade.
Experimental Validation Roadmap
To rigorously test the hypothesis of selective COX-2 inhibition, a tiered experimental approach is essential. This roadmap outlines the critical in vitro enzymatic and cell-based assays required to characterize the compound's activity and selectivity.
Caption: Tiered workflow for validating the proposed mechanism of action.
Tier 1: In Vitro Enzymatic Inhibition Assays
The first critical step is to determine if the compound directly inhibits COX-1 and COX-2 enzyme activity and to quantify its potency and selectivity. A colorimetric or fluorometric inhibitor screening assay is a standard and efficient method.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid against recombinant human COX-1 and COX-2 enzymes.
Protocol: COX Colorimetric Inhibitor Screening
This protocol is adapted from commercially available kits (e.g., Cayman Chemical Item No. 760111) which measure the peroxidase activity of COX.[14]
Reagent Preparation:
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
Reconstitute recombinant human COX-1 and COX-2 enzymes in the assay buffer and keep on ice.
Prepare a solution of Heme cofactor.
Prepare the colorimetric substrate solution, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Prepare the arachidonic acid (substrate) solution.
Prepare a 10 mM stock solution of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer. Also prepare solutions for controls: Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor).
Tier 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
This assay confirms that the enzymatic inhibition observed in vitro translates to a functional effect in a biological system. It measures the compound's ability to block the production of the key inflammatory mediator, PGE₂, in cells.
Objective: To quantify the inhibition of PGE₂ synthesis by 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
Protocol: PGE₂ Immunoassay
This protocol utilizes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to measure PGE₂ levels in cell culture supernatants.[16][17]
Cell Culture and Treatment:
Plate RAW 264.7 macrophage cells in a 24-well plate and grow to ~80% confluency.
Pre-treat the cells for 1 hour with various concentrations of the test compound, Celecoxib, or vehicle control (DMSO).
Induce COX-2 expression and PGE₂ production by stimulating the cells with LPS (1 µg/mL) for 18-24 hours.
Sample Collection:
After incubation, centrifuge the plate to pellet any detached cells.
Carefully collect the cell culture supernatant, which contains the secreted PGE₂.
PGE₂ ELISA:
Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems, Arbor Assays).[17][18]
Briefly, samples and PGE₂ standards are added to a microplate coated with a capture antibody.
A fixed amount of HRP-labeled PGE₂ is added, which competes with the PGE₂ in the sample for binding to the antibody.
After washing, a substrate solution is added, and the color development is measured. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
Data Analysis:
Generate a standard curve using the known PGE₂ standards.
Calculate the concentration of PGE₂ in each sample based on the standard curve.
Determine the IC₅₀ value for the inhibition of PGE₂ production. This value should correlate well with the COX-2 enzymatic IC₅₀ if the mechanism is on-target.
Conclusion and Future Directions
The structural characteristics of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid strongly support the proposed mechanism of selective COX-2 inhibition. The pyrazole scaffold is a proven pharmacophore for this target, and the acetic acid side chain is common among many NSAIDs.[2][3]
The experimental roadmap detailed in this guide provides a clear and robust pathway to definitively test this hypothesis. Successful validation—demonstrated by a high Selectivity Index in enzymatic assays and potent inhibition of PGE₂ production in cellular models—would establish this compound as a promising candidate for further preclinical development.
Future work would logically progress to in vivo models of inflammation and pain (e.g., carrageenan-induced paw edema in rodents) to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion profile.[19]
News-Medical. Celebrex (Celecoxib) Pharmacology. (2023). Available from: [Link]
Sarzi-Puttini, P., et al. Celecoxib - StatPearls - NCBI Bookshelf. (2024). Available from: [Link]
Patsnap Synapse. What is the mechanism of Celecoxib? (2024). Available from: [Link]
Whirl-Carrillo, M., et al. Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
Yan, F., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (2014). Available from: [Link]
Whirl-Carrillo, M., et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (2013). Available from: [Link]
ResearchGate. Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). Available from: [Link]
In-Review. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Available from: [Link]
IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. Available from: [Link]
Wikipedia. Cyclooxygenase-2 inhibitor. Available from: [Link]
EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters. Available from: [Link]
Ballo, N., et al. African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023). Available from: [Link]
PubMed. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Available from: [Link]
Laufer, S. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2010). Available from: [Link]
El-Sayed, M. A.-A., et al. A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. (2011). Available from: [Link]
Guedes, N., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018). Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Privileged Scaffold Hypothesis
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a classic "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for more than one type of receptor or enzyme. As a Senior Application Scientist, I define this molecule not merely as a chemical intermediate, but as a bifunctional probe containing two distinct pharmacophores:
The Pyrazole Core: A robust aromatic scaffold that facilitates
- stacking and hydrophobic interactions, commonly targeting kinase ATP-binding pockets and cyclooxygenase active sites.
The Acetic Acid Tail: An ionized "warhead" at physiological pH, mimicking the carboxylate of endogenous ligands like Arachidonic Acid (mammalian) and Indole-3-Acetic Acid (plant).
This guide delineates the three high-probability biological target classes for this compound: Pro-inflammatory Enzymes (COX-2) , Metabolic GPCRs (HCAR2/GPR109A) , and Auxin Signaling Proteins (TIR1) .
The structural homology between 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid and the endogenous substrate Arachidonic Acid suggests a competitive inhibition mechanism. The pyrazole ring serves as a bioisostere for the diene system of arachidonic acid, while the acetic acid moiety anchors the molecule via an ionic bond to Arg120 within the COX-2 channel. Unlike diaryl-heterocycle COXib drugs (e.g., Celecoxib) that exploit the side pocket, this mono-substituted pyrazole acetic acid likely mimics the "substrate-like" binding mode of NSAIDs like Diclofenac or Indomethacin.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of the compound within the Arachidonic Acid Cascade.
Figure 1: Proposed mechanism of action inhibiting the conversion of Arachidonic Acid to Pro-inflammatory Prostaglandins.
Logic: COX-2 converts AA to PGG2; the peroxidase activity of COX-2 then reduces PGG2 to PGH2, simultaneously oxidizing ADHP to highly fluorescent Resorufin.
Analysis:
Calculate % Inhibition =
.
Secondary Biological Target: HCAR2 (GPR109A)
Mechanistic Rationale
The Hydroxycarboxylic Acid Receptor 2 (HCAR2) , also known as GPR109A, is the target of Niacin (Nicotinic acid). Structure-Activity Relationship (SAR) studies indicate that a heteroaromatic ring linked to a short carboxylate side chain is the minimal pharmacophore for HCAR2 activation. The pyrazole-3-acetic acid scaffold is a bioisostere of the pyridine-3-carboxylic acid (Niacin) and pyrazole-3-carboxylic acid agonists.
Potential Utility: Antilipolytic agents (reduction of plasma triglycerides) without the cutaneous flushing side effect associated with Niacin.
While often overlooked in mammalian-centric drug discovery, the indole-3-acetic acid (IAA) scaffold is the primary growth hormone in plants. Pyrazole-3-acetic acid derivatives are known synthetic auxins. The 1-propyl substitution adds lipophilicity, potentially enhancing uptake through the plant cuticle.
Target: The Transport Inhibitor Response 1 (TIR1) ubiquitin ligase complex.
Mechanism: The molecule acts as "molecular glue," bridging the TIR1 receptor and the Aux/IAA repressor proteins, leading to the degradation of the repressor and activation of auxin response genes.
Objective: Determine if the compound mimics auxin activity (agonist) or inhibits transport.
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 1% bleach.
Plate Preparation:
Prepare 0.5x Murashige & Skoog (MS) agar plates.
Supplement plates with compound gradients (0, 0.1, 1, 10 µM).
Include IAA (0.1 µM) as positive control.
Growth Conditions:
Stratify seeds at 4°C for 2 days.
Grow vertically at 22°C (16h light/8h dark) for 7 days.
Data Collection:
Primary Metric: Primary Root Length inhibition (characteristic of auxin overdose).
Secondary Metric: Lateral Root Density (auxin promotes lateral branching).
Interpretation:
If Root Length decreases + Lateral Roots increase
Auxin Agonist .
If Root Length normal + Gravitropism disrupted
Auxin Transport Inhibitor .
References
Kumar, R., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives. PubMed. Retrieved from [Link]
Zhang, L., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Retrieved from [Link]
Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders. Trends in Pharmacological Sciences. Retrieved from [Link]
Exploratory
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" safety data sheet
Advanced Safety, Synthesis, and Application Profile[1][2][3] Part 1: Executive Summary Compound Identity: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid CAS Registry Number: 1782829-26-8 Chemical Formula: C₈H₁₂N₂O₂ Molecular We...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Safety, Synthesis, and Application Profile[1][2][3]
Part 1: Executive Summary
Compound Identity: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
CAS Registry Number: 1782829-26-8
Chemical Formula: C₈H₁₂N₂O₂
Molecular Weight: 168.19 g/mol [][2][3]
This technical guide provides a comprehensive analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[][2] Unlike generic reagents, this compound serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting NURR1 receptors (neurodegeneration), CRTh2 antagonists (inflammation), and s-triazine derivatives (oncology).[][2][4]
This document transcends the standard Safety Data Sheet (SDS) by integrating rigorous safety protocols with field-proven synthesis and handling methodologies, designed for senior researchers and process chemists.
Part 2: Physicochemical Profile & Technical Specifications[1][2][3]
The following data aggregates experimental values and high-confidence predictive models for the propyl-substituted variant.
Property
Value / Description
Technical Context
Appearance
White to off-white crystalline solid
Indicates high purity (>95%); yellowing suggests oxidation or decarboxylation.[][2]
Melting Point
115–120 °C (Predicted)
Typical for low-MW pyrazole acids.[] Sharp range indicates purity.[][2]
Solubility
DMSO (>50 mg/mL), Methanol, Ethanol
Limited water solubility at neutral pH; soluble in aqueous base (pH > 8).[][2][4]
pKa (Acid)
4.2 ± 0.5 (Carboxylic acid)
Comparable to acetic acid; forms stable salts with organic bases (e.g., DIPEA).[][2][4]
pKa (Base)
~2.5 (Pyrazole N2)
Weakly basic; protonation at N2 can occur in strong acidic media.[][4]
LogP
1.25 (Predicted)
Lipophilic enough for cell permeability but sufficiently polar for formulation.[][4]
Structural Integrity Marker:
In ¹H NMR (DMSO-d₆), look for the diagnostic propyl group triplet at ~0.85 ppm and the pyrazole C4-H singlet at ~6.2 ppm.[][2] The disappearance of the carboxylic acid proton (~12.0 ppm) indicates salt formation or esterification.[][4]
Part 3: Hazard Identification & Safety Assessment (GHS)[1][5]
While often categorized under generic "Warning" labels, the specific hazards of this compound stem from its acidic nature and the biological activity of the pyrazole core.[2][4]
Acidic Irritation: The carboxylic acid moiety (pKa ~4.[][4]2) is the primary driver for H315/H319.[][4] It is corrosive to mucous membranes upon inhalation.[][2]
Protocol: Use a localized exhaust hood.[] If handling >1g, wear a half-mask respirator with acid gas cartridges.[][2][4]
Pyrazole Bioactivity: Pyrazoles are known kinase inhibitor scaffolds.[] Even if not fully potent, this intermediate should be treated as a potential bioactive agent .[2][4]
Protocol: Double-gloving (Nitrile) is mandatory to prevent transdermal absorption.[][2]
Part 4: Operational Protocols
4.1. Storage & Stability Workflow
This compound is susceptible to decarboxylation at elevated temperatures and hygroscopic degradation .[]
Primary Storage: -20°C (Freezer).
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture uptake.[][4]
Eye Contact: Immediate irrigation (15 mins) is critical to neutralize acidity.[][4] Do not use neutralizing eye drops; use saline.[][2]
Spill Cleanup: Do not dry sweep (dust hazard).[][4] Dampen with an inert solvent (PEG-400 or water) before collecting to prevent aerosolization.[] Neutralize the surface with 5% Sodium Bicarbonate.[][2][4]
4.3. Synthesis & Purification Workflow
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid generally follows two routes. Route A (Cyclization) is preferred for regioselectivity.[][4]
Challenge: Produces a mixture of N1-propyl (desired) and N2-propyl (isomer) products, requiring difficult chromatographic separation.
Visualizing the Synthesis Logic:
Figure 1: Comparative synthesis pathways. Route A is the industry standard for high-purity production.[][2]
Part 5: Application in Drug Discovery[5]
This compound is not merely a reagent; it is a pharmacophore installer .[]
NURR1 Modulators: The 1-propyl-1H-pyrazole moiety mimics specific dopamine pharmacophores.[][2] It is coupled with amine scaffolds to create agonists for neurodegenerative therapy (Parkinson's).[][4]
CRTh2 Antagonists: The acetic acid tail provides the necessary acidic anchor point for the CRTh2 receptor pocket, while the N-propyl group fills the hydrophobic sub-pocket.[][2]
Amide Coupling: The carboxylic acid is "coupling-ready."[][2]
Standard Protocol: Activate with HATU/DIPEA in DMF.[]
Note: Avoid acid chlorides (SOCl₂) if possible, as the pyrazole ring can be sensitive to harsh chlorinating conditions; use Oxalyl Chloride with catalytic DMF instead.[2][4]
Safety & Handling Decision Tree:
Figure 2: Operational safety logic for handling solid vs. solution states.
Part 6: References
Sigma-Aldrich. (2025).[] Safety Data Sheet: 2-(1-propyl-1H-pyrazol-3-yl)acetic acid (CAS 1782829-26-8).[][2] Retrieved from [][4]
PubChem. (2025).[][4] Compound Summary: BMS-309403 and Pyrazole Acetic Acid Derivatives.[][2] National Library of Medicine.[] Retrieved from [][4]
American Elements. (2024).[][4] 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid Properties and Applications. Retrieved from [][4]
ChemicalBook. (2025).[][4] Ethyl 4-chloroacetoacetate Synthesis and Reaction with Hydrazines.[][2] Retrieved from [][4]
Google Patents. (2017).[][4] WO2017108744A1 - Novel substituted indazoles and pyrazole intermediates.[][2] Retrieved from [][4]
Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity of Pyrazole Acetic Acid Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile core for designing therapeutic agents.[1][3] Pyrazole-containing compounds are recognized for an extensive spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic properties.[1][3][4]
This guide focuses specifically on pyrazole acetic acid derivatives , a subclass that has garnered significant attention. The incorporation of an acetic acid moiety often modulates the molecule's physicochemical properties, such as solubility and polarity, and can provide a critical point of interaction with biological targets. From the blockbuster anti-inflammatory drug Celecoxib to novel kinase inhibitors in oncology, these derivatives represent a rich field of study for researchers and drug development professionals. This document will explore their primary biological activities, delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols for their evaluation.
Anti-inflammatory Activity: The Mechanism of Selective COX-2 Inhibition
The most prominent and clinically successful application of pyrazole derivatives is in the management of inflammation and pain.[5] This activity is primarily mediated through the targeted inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]
Causality of Action: Differentiating COX-1 and COX-2
The therapeutic efficacy of nonsteroidal anti-inflammatory drugs (NSAIDs) hinges on their ability to block the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] This is achieved by inhibiting cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[8]
There are two main isoforms of this enzyme:
COX-1: A constitutive enzyme expressed in most tissues, responsible for producing "housekeeping" prostaglandins that protect the gastric mucosa and maintain kidney function and platelet aggregation.[7][9]
COX-2: An inducible enzyme, primarily expressed at sites of inflammation in response to stimuli like cytokines and growth factors.[7][10] It is the main driver of inflammatory prostaglandin synthesis.
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a high risk of gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of protective COX-1.[7][9] Pyrazole derivatives like Celecoxib, a diaryl-substituted pyrazole, were specifically designed for selectivity.[11] The active site of the COX-2 enzyme has a larger, more flexible binding pocket compared to COX-1.[7] The specific three-dimensional structure of pyrazole-based inhibitors, often featuring a sulfonamide side chain, allows them to fit snugly into the COX-2 active site while being too bulky to effectively bind to the COX-1 site.[7][11] This selective inhibition blocks the inflammatory pathway while sparing the protective functions of COX-1, offering a superior safety profile.[7]
Visualizing the Pathway: COX-2 Inhibition
The following diagram illustrates the arachidonic acid cascade and the specific inhibitory action of pyrazole derivatives on the COX-2 pathway.
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a gold standard for evaluating the acute anti-inflammatory activity of novel compounds. The choice of carrageenan as the inflammatory agent is critical; it induces a well-characterized, biphasic inflammatory response, allowing for robust and reproducible measurements.
Principle: Carrageenan injection into the rat paw induces localized edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Methodology:
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least one week before the experiment. House them with free access to food and water.
Grouping: Divide animals into at least four groups (n=6 per group):
Group I (Negative Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).
Group II (Positive Control): Standard drug, Indomethacin (10 mg/kg, oral).[12]
Group III (Test Compound): Pyrazole derivative at dose 1 (e.g., 20 mg/kg, oral).
Group IV (Test Compound): Pyrazole derivative at dose 2 (e.g., 40 mg/kg, oral).
Compound Administration: Administer the vehicle, standard drug, or test compound orally 60 minutes before inducing inflammation.
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
Measurement: Measure the paw volume immediately after carrageenan injection (t=0) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The plethysmometer provides a highly accurate and non-invasive way to quantify the volume displacement caused by the swollen paw.
Data Analysis:
Calculate the percentage increase in paw volume for each animal at each time point relative to its initial volume (t=0).
Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula:
% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance (p < 0.05).
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Beyond inflammation, pyrazole acetic acid derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[13][14] Their efficacy stems from the ability to interact with a diverse range of molecular targets crucial for cancer cell survival and proliferation.[13]
Mechanisms of Action: A Multi-pronged Attack
Unlike their targeted action in inflammation, the anticancer effects of pyrazole derivatives are often multifaceted.
Kinase Inhibition: This is a primary mechanism of action. Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Many pyrazole derivatives have been designed as potent inhibitors of:
Cyclin-Dependent Kinases (CDKs): CDKs, particularly CDK2, are essential for cell cycle progression.[15] Inhibition by pyrazole derivatives can lead to cell cycle arrest, preventing cancer cells from dividing.[13][16]
Tyrosine Kinases (EGFR, VEGFR-2): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[13] Dual inhibitors can both halt proliferation and cut off the tumor's blood supply.
PI3K/AKT Pathway: This pathway is frequently overactive in cancer, promoting cell survival and resistance to therapy. Pyrazole compounds have been identified as potent PI3K inhibitors.[13][17]
Induction of Apoptosis: Many pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can occur through both COX-dependent and COX-independent mechanisms, often involving the activation of caspases, the executioner enzymes of apoptosis.[8]
DNA Binding: Some novel polysubstituted pyrazole derivatives have shown the ability to bind to the minor groove of DNA.[13] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole derivatives against various human cancer cell lines, demonstrating their potency and, in some cases, selectivity.
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of new chemical entities.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
Cell Culture: Culture a human cancer cell line (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration using the formula:
% Viability = (Absorbance_Treated / Absorbance_Control) x 100
Plot the percentage of cell viability against the logarithm of the compound concentration.
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Visualizing the Workflow: MTT Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Antimicrobial and Other Biological Activities
The structural versatility of the pyrazole acetic acid scaffold lends itself to a wide array of other biological activities, making it a subject of interest in combating infectious diseases and other conditions.
Antimicrobial Activity: Numerous pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[19][20][21] The mechanism can vary, but for some compounds, it involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[22] These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal pathogens.[3][19][21]
Analgesic Activity: Closely related to their anti-inflammatory effects, many pyrazole derivatives exhibit potent analgesic (pain-relieving) properties, evaluated using methods like the acetic acid-induced writhing test.[12][23]
Antidiabetic Activity: Certain pyrazole-4-carboxylic acids have been investigated for their antidiabetic potential, showing the ability to reduce blood glucose levels in preclinical models.[1][3]
Conclusion and Future Directions
Pyrazole acetic acid derivatives represent a cornerstone of modern medicinal chemistry, validated by the clinical success of drugs like Celecoxib and the immense preclinical interest in their anticancer and antimicrobial potential. Their biological activity is driven by a remarkable ability to be tailored for specific molecular targets, from the well-defined active site of the COX-2 enzyme to the diverse ATP-binding pockets of various protein kinases.
The future of research in this field is promising. Key areas of focus include:
Development of Multi-Targeting Agents: Designing single molecules that can inhibit multiple targets simultaneously (e.g., dual COX-2 and kinase inhibitors) could offer synergistic therapeutic effects, particularly in complex diseases like cancer.
Improving Selectivity and Reducing Off-Target Effects: For kinase inhibitors, enhancing selectivity for a specific kinase over others remains a critical challenge to minimize toxicity and improve therapeutic outcomes.
Combating Drug Resistance: Pyrazole derivatives offer a novel scaffold for developing new antimicrobial agents that can overcome existing resistance mechanisms.
As synthetic methodologies become more advanced and our understanding of molecular biology deepens, the pyrazole acetic acid scaffold will undoubtedly continue to be a source of new and improved therapeutic agents for a wide range of human diseases.
References
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
Wahyuningsih, T. W., Suma, A. A. T., & Astuti, E. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014–020.
Synthesis and pharmacological activities of celecoxib derivatives. (n.d.).
Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).
“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.).
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. (n.d.).
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26).
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed. (2021, June 5).
Current status of pyrazole and its biological activities - PMC. (n.d.).
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7).
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.).
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC. (n.d.).
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (2023, July 31).
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.).
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16).
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (2024, October 29).
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (2023, July 15).
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. (n.d.).
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (2025, November 26).
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (2013, November 4).
(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. (2025, October 15).
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5).
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).
Pharmacological Profile of Substituted Pyrazoles: A Technical Guide to Structure-Based Design and Therapeutic Application
Abstract This technical guide provides a comprehensive analysis of substituted pyrazoles as a privileged scaffold in modern medicinal chemistry.[1][2] Focusing on their physicochemical versatility, we explore the structu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of substituted pyrazoles as a privileged scaffold in modern medicinal chemistry.[1][2] Focusing on their physicochemical versatility, we explore the structural determinants governing their efficacy in cyclooxygenase-2 (COX-2) inhibition and protein kinase modulation. We present detailed structure-activity relationship (SAR) data, mechanistic binding models, and validated experimental protocols for the regioselective synthesis and pharmacological evaluation of pyrazole-based ligands.
The Pyrazole Scaffold: Physicochemical Foundation
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms (
and ).[3][4] Its prevalence in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Crizotinib) stems from its unique electronic profile which allows it to function as both a hydrogen bond donor and acceptor, mimicking peptide bonds or nucleobases.
Electronic and Tautomeric Properties
Aromaticity: Pyrazole is a
-excessive aromatic system (6 -electrons).
Acid-Base Character: The
-proton is weakly acidic (), while the is basic ( of conjugate acid ).
Tautomerism: Unsubstituted pyrazoles exist in rapid equilibrium between tautomeric forms. However, in drug design, the
position is almost invariably substituted to lock the conformation, defining the vector of hydrogen bond interactions.
The "Privileged" Nature in Drug Design
The scaffold serves as a rigid linker that orients substituents into specific regions of a binding pocket.
Kinases: The
often accepts a H-bond from the backbone NH of the hinge region.
GPCRs/Enzymes: The ring acts as a spacer, positioning lipophilic aryl groups to engage hydrophobic sub-pockets (e.g., the COX-2 secondary pocket).
Therapeutic Focus I: Inflammation and COX-2 Selectivity
The development of Celecoxib validated the 1,5-diarylpyrazole motif as a selective COX-2 inhibitor, mitigating the gastrointestinal toxicity associated with non-selective NSAIDs (COX-1 inhibition).
Mechanistic Basis of Selectivity
COX-1 and COX-2 active sites are highly homologous, but COX-2 contains a substituted valine (Val523) where COX-1 has a bulky isoleucine (Ile523). This mutation opens a hydrophilic "side pocket" in COX-2.
Binding Mode: The pyrazole ring of celecoxib serves as a central hub.
Key Interaction: A sulfonamide (
) or sulfone group at the para-position of the -phenyl ring penetrates the side pocket, forming H-bonds with Arg120 and Tyr355 .
Steric Control: The bulky aryl group at
prevents binding to the constricted COX-1 channel.
Structure-Activity Relationship (SAR) Data[6]
Substitution Position
Moiety
Effect on Potency/Selectivity
N1 (Aryl)
4-Sulfonamide / Sulfone
Critical. Essential for COX-2 side-pocket occupancy. Removal abolishes selectivity.
Increases lipophilicity and metabolic stability. Enhances potency via hydrophobic interaction.
C5
Phenyl / Substituted Aryl
Steric bulk here is required to clash with COX-1 Ile523, ensuring COX-2 selectivity.
C4
H / Halogen
Small substituents are tolerated; bulky groups often decrease potency due to steric clash with the channel roof.
Therapeutic Focus II: Oncology and Kinase Inhibition
Pyrazoles are dominant in kinase inhibitor design, acting primarily as Type I (ATP-competitive) inhibitors.
The Hinge Binding Motif
In the ATP-binding pocket, the adenine ring of ATP forms hydrogen bonds with the kinase "hinge" region. Pyrazoles mimic this interaction.
Donor-Acceptor Motif: The Pyrazole
(acceptor) and an adjacent amino or amido group (donor) often form a bidentate H-bond network with the hinge backbone residues (e.g., Glu81/Leu83 in CDK2).
Case Study (Crizotinib): Targets ALK/ROS1. The pyrazole core scaffolds the molecule to project a piperidine ring into the solvent-exposed region, improving solubility and pharmacokinetic properties.
Signaling Pathway Visualization
The following diagram illustrates the MAPK signaling cascade, a common target for pyrazole-based inhibitors (e.g., BRAF inhibitors like Encorafenib).
Figure 1: The MAPK signaling cascade highlighting the intervention point of pyrazole-based RAF inhibitors.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Challenge: The condensation of unsymmetrical 1,3-diketones with hydrazines typically yields a mixture of 1,3,5- and 1,3,4-isomers.
Solution: Control of regiochemistry via solvent polarity and steric bulk.
Workflow Diagram:
Figure 2: Regioselective synthesis workflow. TFE (2,2,2-Trifluoroethanol) often enhances regioselectivity.
Step-by-Step Methodology:
Reagents: Dissolve 1,3-diketone (1.0 eq) and substituted hydrazine hydrochloride (1.1 eq) in absolute ethanol (or TFE for higher regiocontrol).
Catalysis: Add a catalytic amount of concentrated HCl (2-3 drops) or acetic acid.
Reaction: Reflux at 80°C for 3 hours. Monitor consumption of diketone by TLC (30% EtOAc/Hexane).
Workup: Cool to room temperature. Remove solvent under reduced pressure.[5] Redissolve residue in EtOAc and wash with saturated
(to remove acid) and brine.
Purification: Flash chromatography on silica gel.
Note: The 1,5-diaryl isomer typically elutes after the 1,3-diaryl isomer due to twisting of the phenyl ring out of coplanarity, reducing polarity slightly less than the planar 1,3-isomer.
Validation (Critical): Obtain a NOESY 1H-NMR . Look for a cross-peak between the
-aryl ortho-protons and the -substituent protons. Absence of this correlation suggests the wrong regioisomer.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the
of a pyrazole derivative against a target kinase (e.g., BRAF). This assay quantifies ADP produced during the kinase reaction.
Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA).
Compound Dilution: Prepare a 10-point serial dilution of the pyrazole compound in DMSO (Final DMSO concentration < 1%).
Enzyme Reaction:
Add 5
L of kinase enzyme (0.2 ng/L) to a 384-well white plate.
Add 2.5
L of compound. Incubate for 10 min at RT.
Initiate reaction by adding 2.5
L of ATP/Substrate mix (e.g., ATP + substrate peptide).
Incubate for 60 min at RT.
ADP Detection:
Add 10
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 20
L of Kinase Detection Reagent (converts ADP to ATP, then to Luciferase light). Incubate 30 min.
Data Analysis: Measure luminescence. Plot RLU (Relative Light Units) vs. Log[Compound]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to calculate
.
Future Outlook: Pyrazoles in PROTACs
The pyrazole scaffold is evolving beyond simple inhibition. In PROTACs (Proteolysis Targeting Chimeras) , pyrazoles are increasingly used as the "warhead" to bind the target protein (POI), linked to an E3 ligase ligand. Their small size and defined exit vectors (e.g., via the C3 or C4 position) make them ideal for linker attachment without disrupting the binding affinity.
References
Faria, J. V., et al. (2017).[6] "Recently reported biological activities of pyrazole compounds." Anais da Academia Brasileira de Ciências. Link
Kalgutkar, A. S., et al. (2000). "Biochemical and Pharmacological Characterization of a Novel Series of 1,5-Diarylpyrazole COX-2 Inhibitors." Journal of Medicinal Chemistry. Link
Cui, J. J., et al. (2011). "Tranformation of Crizotinib into a Potent and Selective inhibitor of ROS1 Kinase." Journal of Medicinal Chemistry. Link
Madden, T. (2025). "Regioselective Synthesis of Substituted Pyrazoles: Technical Review." BenchChem Technical Library. Link
Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research. Link
Synthesis of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" protocol
Application Note: Scalable Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Abstract This guide details the synthetic protocol for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a critical heterocyclic building block used...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Abstract
This guide details the synthetic protocol for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a critical heterocyclic building block used in the development of anti-inflammatory agents and kinase inhibitors. The method utilizes a robust regioselective N-alkylation strategy starting from commercially available ethyl 2-(1H-pyrazol-3-yl)acetate, followed by mild ester hydrolysis. This protocol emphasizes the control of regiochemistry (N1 vs. N2 alkylation) and provides a self-validating purification workflow to ensure high isomeric purity (>98%).
Retrosynthetic Analysis & Strategy
The target molecule is a 1,3-disubstituted pyrazole. The most efficient disconnection involves the N-alkylation of the parent pyrazole-3-acetate.
Strategic Challenge: Pyrazoles are ambident nucleophiles. Alkylation of 3-substituted pyrazoles typically yields a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Regioisomer) products.
Solution: Use of Cesium Carbonate (
) in DMF promotes the formation of the thermodynamically favored 1,3-isomer. A chromatographic separation step is integrated to remove the minor 1,5-isomer before hydrolysis.
Reaction Scheme:
Caption: Synthetic route illustrating the divergent alkylation pathways. The protocol optimizes for the 1,3-isomer (Green).
Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine (2 x 50 mL) to remove DMF.
Dry over
, filter, and concentrate under reduced pressure.
Purification (CRITICAL):
Purify the crude oil via Flash Column Chromatography (Silica Gel).[6]
Gradient: 0%
40% EtOAc in Hexanes.
Collection: Isolate the less polar major fraction (1,3-isomer). The 1,5-isomer typically elutes slightly later or overlaps; conservative cutting of fractions is required to ensure regiochemical purity.
Yield: Expected 4.5 – 5.1 g (70-80%) of clear oil.
Step 2: Ester Hydrolysis
Dissolution: Dissolve the purified ethyl ester (4.5 g, 22.9 mmol) in THF (30 mL) and Water (10 mL).
Hydrolysis: Add
(2.88 g, 68.7 mmol).
Reaction: Stir vigorously at Room Temperature for 3 hours.
Checkpoint: LC-MS should show complete conversion to the acid mass (
).
Workup:
Concentrate THF under reduced pressure (do not distill to dryness).
Dilute the aqueous residue with water (20 mL).
Cool to 0°C in an ice bath.
Acidification: Slowly add 1M HCl dropwise until pH reaches ~3.0. A white precipitate should form.
Isolation:
Filter the white solid and wash with cold water (2 x 10 mL).
Dry in a vacuum oven at 45°C overnight.
Process Workflow & Decision Logic
Caption: Operational workflow emphasizing the critical chromatographic separation of regioisomers prior to hydrolysis.
NOESY 1D/2D: Strong correlation between the N-CH2 (propyl) and Py-H5 (pyrazole proton) confirms N1 substitution. The 1,5-isomer would show correlation between N-CH2 and the acetic acid side chain (or lack Py-H5 correlation).
Cause: Use of small counter-ions (Li+, Na+) or high temperatures can promote the kinetic 1,5-product.
Fix: Ensure
is used (Cesium effect stabilizes the N1-alkylation transition state) and keep temperature .
Issue: Product is an oil after hydrolysis.
Cause: Residual solvent or incomplete acidification.
Fix: Ensure pH is < 4. If oil persists, triturate with cold Diethyl Ether/Hexane to induce crystallization.
References
Regioselectivity in Pyrazole Alkylation: K. Kumar et al., "Highly Selective N-Alkylation of Pyrazoles," J. Org.[7] Chem., 2021.[3][8][9][10]
General Pyrazole Synthesis: Sigma-Aldrich Product Entry: 2-(1-propyl-1H-pyrazol-3-yl)acetic acid.
Base Effects in Alkylation: F. A. Al-Omary et al., "Regioselective synthesis and structural characterization of N-substituted pyrazoles," Chemistry Central Journal, 2012.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functional Characterization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in Metabolic GPCR Signaling
Introduction & Pharmacological Context
The compound 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a specific class of N-alkyl-heterocyclic carboxylic acids often utilized in medicinal chemistry as bioisosteres for nicotinic acid (Niacin) or short-chain fatty acids. In drug development, this scaffold is primarily investigated for its potential to modulate Hydroxycarboxylic Acid Receptors (HCARs) , specifically GPR109A (HCA2) and Free Fatty Acid Receptors (FFARs) .
This application note provides a rigorous framework for evaluating this compound's efficacy as a metabolic modulator. Given its structural properties—a lipophilic propyl tail and a polar carboxylic acid head group—it is hypothesized to act as an orthosteric or allosteric ligand for Gi/o-coupled receptors involved in lipolysis and immune regulation.
Key Experimental Applications:
Metabolic Disease: Screening for anti-lipolytic activity (GPR109A agonism) in adipocytes.
Inflammation: Modulating cAMP levels in macrophages to suppress cytokine release.
Lead Optimization: Serving as a fragment-based building block for dual GPR109A/PPAR agonists.
Chemical Handling & Stability
Before initiating cell culture experiments, proper solubilization is critical to prevent micro-precipitation, which causes false negatives in fluorescence-based assays.
Parameter
Specification
Molecular Weight
~168.2 g/mol
Solubility (DMSO)
> 50 mM (Clear solution)
Solubility (Aqueous)
Low at pH < 4; Moderate at pH 7.4 (as carboxylate anion)
Storage (Stock)
-20°C in 100% DMSO (Desiccated)
Stability
Stable to hydrolysis; avoid repeated freeze-thaw cycles (>3 times).
Preparation Protocol:
Stock Solution (100 mM): Dissolve 16.8 mg in 1 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.
Working Solution: Dilute the stock 1:1000 in serum-free media (e.g., DMEM/F12) to achieve a 100 µM working concentration.
Note: Ensure the final DMSO concentration in cell culture is < 0.5% (v/v) to avoid cytotoxicity.
pH Check: If using high concentrations (>1 mM), verify media pH remains at 7.4, as the acetic acid moiety can acidify unbuffered solutions.
Rationale: GPR109A and FFARs are Gi-coupled receptors. Agonist binding inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. To measure this, we must first artificially elevate cAMP using Forskolin, then measure the suppression caused by the test compound.
Materials:
Cells: CHO-K1 stably expressing human GPR109A (or HUVECs for endogenous expression).
Test Compound: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (0.1 nM – 100 µM).
Step-by-Step Methodology:
Seeding: Plate 10,000 cells/well in a white 384-well low-volume plate. Incubate overnight.
Starvation: Replace media with HBSS buffer + 500 µM IBMX for 30 minutes. IBMX prevents cAMP degradation, ensuring the signal reflects synthesis inhibition only.
Stimulation:
Add Forskolin (10 µM) to all wells (induces cAMP spike).
Immediately add the Test Compound (dose-response titration).
Incubate for 30–45 minutes at Room Temperature (RT).
Rationale: In adipocytes, cAMP reduction leads to decreased phosphorylation of Hormone-Sensitive Lipase (HSL), stopping the breakdown of triglycerides into glycerol and free fatty acids. This is the physiological endpoint for this drug class.
Materials:
Cells: 3T3-L1 Adipocytes (Differentiated, Day 10+).
Critical: BSA is required to bind released fatty acids; otherwise, product inhibition occurs.
Treatment:
Control: Buffer only.
Stimulated: Isoproterenol (100 nM).
Experimental: Isoproterenol (100 nM) + Test Compound (10 µM).
Incubation: Incubate for 3 hours at 37°C.
Harvest: Collect the supernatant (media).
Quantification: Mix 20 µL supernatant with 200 µL Free Glycerol Reagent in a clear 96-well plate. Incubate 15 mins at RT.
Measurement: Measure Absorbance at 540 nm.
Data Processing:
% Lipolysis Inhibition =
Mechanistic Visualization
The following diagram illustrates the signal transduction pathway targeted by 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, highlighting the critical node (Adenylyl Cyclase) where the assay readout is generated.
Figure 1: Mechanism of Action for Gi-coupled receptor agonists. The test compound activates the receptor, releasing Gαi, which inhibits Adenylyl Cyclase, thereby counteracting the Forskolin-induced cAMP spike.
Data Interpretation & Troubleshooting
Observation
Potential Cause
Corrective Action
High Background (No cAMP drop)
Inactive Compound or Low Receptor Expression
Verify GPR109A expression via Western Blot. Ensure Forskolin concentration is not saturating (>10 µM).
Precipitation in Well
Low Solubility
Reduce concentration to < 10 µM or increase DMSO to 1% (if cells tolerate).
Bell-Shaped Curve
Off-target toxicity or aggregation
Perform a cell viability assay (MTT/CellTiter-Glo) in parallel.
Variable Replicates
Pipetting error or Edge Effect
Use automated liquid handling; avoid outer wells in 384-well plates.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355. Link
Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link
Shen, H. C., et al. (2007). "Discovery of novel niacin receptor agonists." Journal of Medicinal Chemistry, 50(26), 6303-6306. Link
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390. Link
Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent agonist of the nicotinic acid receptor (GPR109A)." Bioorganic & Medicinal Chemistry Letters, 18(11), 3266-3269. Link
Method
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" in vitro assay development
Executive Summary & Scientific Rationale 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (and its structural analogs) represents a critical scaffold in the search for "flushing-free" niacin mimetics. Nicotinic acid (Niacin) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (and its structural analogs) represents a critical scaffold in the search for "flushing-free" niacin mimetics. Nicotinic acid (Niacin) is a potent treatment for dyslipidemia, acting via the GPR109A (HCA2) receptor to inhibit lipolysis in adipocytes. However, its clinical utility is limited by cutaneous flushing, a side effect mediated by
-arrestin signaling in Langerhans cells.
This molecule features a pyrazole core with a propyl tail and an acetic acid moiety. The acidic group serves as a bioisostere for the carboxylate of nicotinic acid, essential for the salt bridge interaction with Arg251 in the GPR109A binding pocket.
Experimental Goal:
To validate 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid as a functional GPR109A agonist using a Gi-coupled cAMP inhibition assay and to profile its signaling bias via a
-arrestin recruitment assay .
Mechanism of Action & Signaling Pathway
GPR109A is a G
-coupled GPCR. Upon ligand binding, the G subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. This reduction leads to decreased PKA activity, reduced phosphorylation of Hormone Sensitive Lipase (HSL), and ultimately, the inhibition of triglyceride hydrolysis (lipolysis).
Critical Consideration: Drug discovery efforts now prioritize biased ligands that activate the G
pathway (therapeutic efficacy) while minimizing -arrestin recruitment (flushing side effect).
Figure 1: GPR109A Signaling Cascade
Caption: Dual signaling pathways of GPR109A. The objective is to maximize the left branch (Gi/Lipolysis) while minimizing the right branch (
Since GPR109A is Gi-coupled, agonist activity is measured by the inhibition of forskolin-stimulated cAMP production. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.
Materials Required
Cell Line: CHO-K1 stably expressing human GPR109A (HEK293 is an alternative).
Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity), Forskolin (10 mM stock in DMSO), IBMX (PDE inhibitor).
Compound: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (dissolved in 100% DMSO to 10 mM).
Step-by-Step Protocol
Cell Preparation:
Harvest CHO-GPR109A cells and resuspend in stimulation buffer (HBSS + 500
M IBMX) at a density of cells/mL.
Note: IBMX is crucial to prevent cAMP degradation by phosphodiesterases, ensuring the signal window is dependent solely on cyclase inhibition.
Compound Plating:
Dispense 5
L of the test compound (11-point serial dilution, starting at 10 M) into a white 384-well low-volume plate.
Controls:
Min Signal (Full Inhibition): 10
M Niacin (Reference Agonist).
Max Signal (No Inhibition): DMSO vehicle + Forskolin.
Basal: DMSO vehicle (no Forskolin).
Stimulation:
Add 5
L of cell suspension ( cells/well) to the plate.
Immediately add 5
L of Forskolin (Final concentration: 10 M, or EC80 determined by prior titration).
Mechanism:[1] Forskolin artificially spikes cAMP; the pyrazole agonist will fight this spike via Gi activation.
Incubate for 30 minutes at Room Temperature (RT).
Detection (Lysis & FRET):
Add 5
L of cAMP-d2 (Acceptor).
Add 5
L of Anti-cAMP-Cryptate (Donor).
Incubate for 1 hour at RT in the dark.
Data Acquisition:
Read on an HTRF-compatible plate reader (e.g., EnVision).
Calculate HTRF Ratio:
.
Data Analysis (Expected Results)
Since this is a competitive assay, higher HTRF signal = lower cAMP . Therefore, an agonist will increase the HTRF ratio compared to the Forskolin control.
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a.
Source:[3] Bioorganic & Medicinal Chemistry Letters (2007).[3]
Link:[Link]
Discovery of 4-(phenyl)thio-1H-pyrazole Derivatives as Agonists of GPR109A.
Source: Biomolecules & Therapeutics (2015).[4]
Link:[Link]
Molecular Pharmacology of the GPR109A Receptor.
Source: Vitamins & Hormones (2011).
Link:[Link]
Quantifying Ligand Bias: The Black and Leff Operational Model.
Source: British Journal of Pharmacology.
Link:[Link]
Application Note: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in Kinase Fragment Screening
Executive Summary & Rationale 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is not merely a reagent; it represents a "privileged structure" in kinase medicinal chemistry.[1][2] The pyrazole core is a proven ATP-mimetic capable...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is not merely a reagent; it represents a "privileged structure" in kinase medicinal chemistry.[1][2] The pyrazole core is a proven ATP-mimetic capable of forming critical hydrogen bonds with the kinase hinge region, while the acetic acid tail provides a versatile vector for growing the fragment into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper residue).
This guide details the protocols for screening this specific compound as a fragment hit and utilizing it as a starting block for high-affinity lead generation.
Key Physicochemical Specifications
Property
Value
Relevance to Screening
Molecular Weight
~168.2 Da
Ideal for Fragment-Based Discovery (Rule of 3 compliant).
cLogP
~0.8 - 1.2
High solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors/Acceptors
1 / 3
Pyrazole nitrogens are key hinge-binding elements.[1]
Solubility
High in DMSO
Suitable for high-concentration (1-10 mM) stock preparation.
Scientific Foundation: The Pyrazole Privilege
The utility of this compound rests on the "Scaffold Hopping" principle. Pyrazoles are bioisosteres of the adenine ring of ATP.
Mechanism of Action: The pyrazole nitrogen (N2) typically acts as a hydrogen bond acceptor from the backbone NH of the kinase hinge region. The propyl group occupies the hydrophobic pocket (often the ribose binding pocket or the hydrophobic region I), providing entropic gain upon binding.
Target Class: Proven efficacy against Aurora Kinases, JAKs, and CDKs (e.g., AT9283, Ruxolitinib).
Interaction Map (Conceptual)
The following diagram illustrates the hypothetical binding mode driving the screening logic.
Figure 1: Conceptual binding mode of the pyrazole fragment within the kinase ATP pocket.
Experimental Protocols
Protocol A: Stock Preparation & Quality Control
Context: Fragments are screened at high concentrations (100 µM – 1 mM). Purity and solubility are critical to avoid false positives from aggregation.
Weighing: Weigh ~10 mg of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid into a glass vial.
Dissolution: Add analytical grade DMSO (anhydrous) to achieve a 100 mM stock concentration.
Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution.
QC Check (Nephelometry): Before screening, dilute 1 µL of stock into 99 µL of assay buffer. Measure light scattering. If scattering increases >10% over buffer baseline, the compound is aggregating. Action: Add 0.01% Triton X-100 to assay buffer.
Context: Standard IC50 assays fail for fragments due to low affinity (Kd > 10 µM). We use a single-point high-concentration screen using LanthaScreen™ (Eu-Kinase) technology.
Reagents:
Kinase (e.g., Aurora A, 5 nM final)
Tracer (AlexaFluor™ 647-labeled ATP competitive tracer)
Antibody (Europium-labeled anti-tag)
Compound (1 mM stock)
Workflow:
Plate Prep: Use a 384-well low-volume white plate.
Compound Addition: Dispense 100 nL of the 100 mM compound stock (Final Assay Conc: 1 mM ).
Context: To confirm the hit is not a false positive (e.g., interfering with FRET), validate binding kinetics.
Chip: CM5 Sensor Chip (Cytiva).
Immobilization: Amine couple the Target Kinase to ~3000 RU.
Running Buffer: HBS-P+ with 2% DMSO (Must match compound solvent).
Injection: Inject 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid at a concentration series (e.g., 500 µM down to 31.25 µM).
Analysis: Look for "Square Wave" sensorgrams typical of fast-on/fast-off fragment kinetics. Fit to Steady State Affinity model to determine
.
Screening Workflow Diagram
Figure 2: Step-by-step workflow from stock preparation to hit expansion.
Hit Expansion Strategy (Application Note)
Once 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is validated as a binder, the acetic acid tail becomes the primary vector for optimization.
Chemical Logic:
The carboxylic acid is solvent-exposed. Coupling it with amines allows the molecule to reach into adjacent pockets (e.g., the "Deep Pocket" or "Sugar Pocket").
Recommended Reaction:
Reagents: HATU (Coupling agent), DIPEA (Base), Diverse Amine Library (R-NH2).
Procedure: One-pot parallel synthesis in 96-well plates to generate a library of Amides.
Goal: Improve Ligand Efficiency (LE) and potency from mM to µM range.
References
Fragment-Based Discovery of AT9283: Howard, S., et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent Aurora kinase activity."[3] Journal of Medicinal Chemistry 52.2 (2009): 379-388.[4]
The Pyrazole Scaffold Review: Firoozpour, L., et al. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors." Mini Reviews in Medicinal Chemistry (2020).
LanthaScreen™ Technology: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."
SPR for Fragments: GE Healthcare (Cytiva). "Fragment-based drug discovery using Biacore systems."
Application Note: Characterization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid as a Non-Steroidal Anti-Inflammatory Scaffold
Executive Summary & Scientific Rationale The compound 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a simplified heterocyclic scaffold within the class of pyrazole-3-acetic acid derivatives. Historically, this struc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The compound 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a simplified heterocyclic scaffold within the class of pyrazole-3-acetic acid derivatives. Historically, this structural motif—characterized by a nitrogen-rich pyrazole core coupled with an acidic side chain—has served as the pharmacophore for potent Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Lonazolac and Pirazolac .
Unlike traditional NSAIDs that often rely on carbocyclic cores (e.g., Ibuprofen), the pyrazole ring offers unique opportunities for π-stacking interactions within the cyclooxygenase (COX) active site, while the N-propyl substitution modulates lipophilicity (
), potentially altering membrane permeability and metabolic stability compared to N-aryl analogs.
This application note details the standardized protocols for evaluating this compound's efficacy as an anti-inflammatory agent. It focuses on validating its mechanism of action (MOA) via COX inhibition and assessing its cellular activity in reducing pro-inflammatory cytokines.
Chemical Properties & Handling[1]
Before initiating biological assays, the physicochemical behavior of the compound must be mastered to prevent experimental artifacts (e.g., precipitation in assay media).
Property
Specification
Experimental Implication
Molecular Formula
MW ~168.19 g/mol . Low MW suggests fragment-like lead potential.
Acidity (pKa)
~4.2 (Carboxyl group)
Ionized at physiological pH (7.4). High solubility in buffered aqueous media once pre-dissolved.
Lipophilicity
Est. LogP ~1.2 - 1.5
Moderate lipophilicity. Capable of passive diffusion across cell membranes.
Solubility
DMSO (>50 mM), Ethanol
Critical: Prepare 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles >3 times.
Storage
-20°C, Desiccated
Hygroscopic potential due to the carboxylic acid moiety.
Mechanism of Action (MOA)
The primary hypothesis for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is the competitive inhibition of Cyclooxygenase enzymes (COX-1 and COX-2). The acetic acid tail mimics the carboxylate head of Arachidonic Acid (the natural substrate), while the pyrazole ring occupies the hydrophobic channel of the enzyme, preventing the conversion of arachidonic acid into Prostaglandin H2 (
).
Pathway Visualization
The following diagram illustrates the intervention point of the compound within the inflammatory cascade.
Application 1: In Vitro COX Inhibition Assay (Protocol)
This protocol determines the
(half-maximal inhibitory concentration) of the compound against recombinant human COX-1 and COX-2.
Materials
Enzyme: Recombinant hCOX-1 and hCOX-2 (Commercial kits: Cayman Chem or similar).
Substrate: Arachidonic Acid (
final).
Chromogenic Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or fluorescent equivalent (ADHP).
Vehicle: DMSO (Final assay concentration < 1%).
Experimental Workflow
Preparation: Dilute the 10 mM DMSO stock of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid serially (1:3 dilution) to create a concentration range from
down to .
Incubation:
Add
of inhibitor (or vehicle control) to of Assay Buffer (100 mM Tris-HCl, pH 8.0).
Add
of COX-1 or COX-2 enzyme.
Incubate for 10 minutes at 25°C to allow inhibitor binding.
Initiation: Add
of Arachidonic Acid/Probe mixture.
Detection: Measure absorbance at 590 nm (for TMPD) or fluorescence (Ex 530/Em 585 for ADHP) kinetically for 5 minutes.
Validation: Use Indomethacin (
COX-1) and Celecoxib ( COX-2) as positive controls.
Data Analysis
Calculate the % Inhibition using the slope of the reaction velocity (
):
Fit data to a 4-parameter logistic equation to derive .
Application 2: Cellular Inflammation Model (LPS-RAW 264.7)
To verify that enzyme inhibition translates to cellular efficacy, use the Lipopolysaccharide (LPS)-stimulated macrophage model.
Protocol
Cell Culture: Seed RAW 264.7 macrophages at
cells/well in 96-well plates (DMEM + 10% FBS). Incubate overnight.
Pre-treatment: Replace media with serum-free DMEM containing the test compound (
). Incubate for 1 hour .
Note: Serum proteins (albumin) can bind acidic drugs, potentially shifting the
. Serum-free media avoids this artifact during short exposures.
Stimulation: Add LPS (final conc.
) to induce the inflammatory response. Incubate for 18-24 hours .
Readout:
Nitric Oxide (NO): Mix
supernatant with Griess Reagent. Read Absorbance at 540 nm.
PGE2/Cytokines: Use ELISA kits for PGE2, IL-6, or TNF-
on the remaining supernatant.
Viability Check: Perform an MTT or CellTiter-Glo assay on the cells remaining in the plate to ensure reductions in NO/PGE2 are due to mechanism, not cytotoxicity.
Expected Results & Troubleshooting
Representative Data Table
Note: Values below are illustrative of typical pyrazole-acetic acid derivatives.
Assay
Parameter
Expected Outcome (High Potency)
Interpretation
COX-1 Enzyme
Moderate inhibition suggests gastric side-effect potential (typical of non-selective NSAIDs).
COX-2 Enzyme
Lower indicates anti-inflammatory potential.
Selectivity
Ratio
COX-1 / COX-2 > 10
Preferable for reduced GI toxicity.
Cellular NO
Cellular potency is usually lower than enzymatic due to membrane barriers.
Troubleshooting Guide
Issue: High background in COX assay.
Solution: Ensure Arachidonic Acid is fresh; it oxidizes rapidly.
Issue: Compound precipitates in cell media.
Solution: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is acidic. Ensure media pH remains buffered at 7.4. If precipitation occurs at
, limit max concentration.
Issue: No cellular activity despite enzyme inhibition.
Solution: The propyl group may not provide sufficient lipophilicity for rapid entry. Consider synthesizing the methyl ester prodrug for cellular assays, which intracellular esterases will hydrolyze back to the active acid.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the biochemical validation of the compound.
References
Review of Pyrazole Derivatives:
Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
Source: International Journal of Pharmaceutical Sciences (2025).
URL:[Link]
Application Note: Pre-clinical Evaluation of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in Cancer Research
[1][2] Part 1: Introduction & Strategic Rationale The "Privileged Scaffold" Concept 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a critical chemical building block and pharmacophore scaffold in modern oncology drug...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Part 1: Introduction & Strategic Rationale
The "Privileged Scaffold" Concept
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a critical chemical building block and pharmacophore scaffold in modern oncology drug discovery.[1][2] Unlike fully developed clinical agents, this compound serves as a versatile "starting point" (Fragment-Based Drug Discovery - FBDD) due to its structural duality:
The Pyrazole Core: A proven motif in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib), providing essential hydrogen-bonding capabilities for ATP-binding pockets.[1][2]
The Carboxylic Acid Tail: Allows for rapid diversification via amide coupling to generate focused libraries, targeting specific residues in the catalytic domains of EGFR, VEGFR-2, or the allosteric sites of G-protein coupled receptors (e.g., GPR109A, APJ).[1][2]
Therapeutic Relevance:
Research indicates that N-substituted pyrazole-acetic acid derivatives modulate the Tumor Microenvironment (TME) by inhibiting cyclooxygenase (COX) enzymes and suppressing downstream Prostaglandin E2 (PGE2) signaling, a key driver of tumor angiogenesis and immune evasion.[1][2]
Part 2: Experimental Workflows & Protocols
Compound Formulation & Stability
Rationale: The free acid form requires specific buffering for cellular assays to prevent pH-induced cytotoxicity artifacts.[1][2]
Protocol:
Stock Preparation: Dissolve 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in 100% DMSO to a concentration of 50 mM .
Note: Sonicate for 5 minutes at 40°C if turbidity persists.
Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Stable for 6 months.
Working Solution: Dilute stock 1:1000 in serum-free media (RPMI-1640 or DMEM) immediately prior to use.
Critical Check: Verify pH of the media is 7.[1]4. The carboxylic acid moiety can lower local pH; adjust with 1N NaOH if necessary before adding to cells.[1]
Library Synthesis (Derivatization)
Rationale: To evaluate biological potency, the carboxylic acid is typically converted to amides to improve cell permeability and target engagement.[1][2]
Purification: Precipitate with cold water or purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).
Validation: Confirm structure via LC-MS (M+H peak) and 1H-NMR.
In Vitro Cytotoxicity Screening (MTT/CCK-8 Assay)
Rationale: Determine the baseline toxicity of the scaffold versus its functionalized derivatives.[1][2]
Target Cell Lines:
A549 (Lung Carcinoma): High expression of COX-2.[1][2]
MCF-7 (Breast Adenocarcinoma): Sensitive to EGFR/Kinase modulation.[1][2]
HUVEC (Endothelial): Control for angiogenesis inhibition.[1]
Step-by-Step Protocol:
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Add compound in serial dilutions (0.1 µM to 100 µM). Include Celecoxib (COX-2 control) and Erlotinib (EGFR control) as positive controls.[1][2]
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanistic Validation: COX-2 Inhibition Assay
Rationale: Verify if the N-propyl-pyrazole core retains the anti-inflammatory properties characteristic of the class, which contributes to chemoprevention.[1][2]
Methodology:
System: Purified Ovine COX-1 and Recombinant Human COX-2 enzymes (Colorimetric Inhibitor Screening Kit).
Readout: Peroxidase activity of the heme cofactor (Absorbance at 590 nm).[1]
Success Metric: A Selectivity Index (SI) > 10 for COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects.[1][2]
Part 3: Data Visualization & Logic[1][2]
Pathway Diagram: The Dual-Targeting Potential
The following diagram illustrates how the pyrazole-acetic acid scaffold serves as a dual modulator of inflammation (COX-2) and proliferation (Kinase) pathways.[1][2][3]
Caption: Dual-mechanism hypothesis: The scaffold directly targets inflammatory pathways (COX-2) while its derivatives target kinase ATP-pockets, converging on tumor stasis.[1][2]
Quantitative Reference: Expected Potency Ranges
Based on structural analogs (e.g., Lonazolac, Celecoxib analogs).[1][2]
BenchChem Technical Support. (2025).[1][3] The Therapeutic Potential of Pyrazole-3-Acetic Acid Derivatives: A Technical Guide to Key Targets. Retrieved from [1]
Penning, T. D., et al. (1997).[1][2] Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1][2] Journal of Medicinal Chemistry, 40(9), 1347-1365.[1][2] [1]
Mokhtar, H., et al. (1991).[1][2] Synthesis and biological activity of some new pyrazole derivatives.[1][3][4][5][6][7] Pakistan Journal of Scientific and Industrial Research, 34, 9.[1][2]
Pinkerton, A. B., et al. (2014).[1][2] Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists. Journal of Medicinal Chemistry.[1][8] [1]
Avra Laboratories. (2021).[1] Process for Irinotecan Intermediates and Pyrazole Building Blocks.[1][9][1]
Analytical Application Note: Characterization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Executive Summary This application note details the analytical framework for the characterization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry. The primary an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the analytical framework for the characterization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a critical heterocyclic building block in medicinal chemistry. The primary analytical challenge with N-alkylated pyrazoles is distinguishing between the 1,3-isomer (target) and the 1,5-isomer (common regio-impurity). This guide provides a self-validating protocol using 2D-NMR (NOESY) for structural confirmation and a robust RP-HPLC method for purity quantification.
Chemical Context & Critical Quality Attributes (CQAs)
Key Challenge: During synthesis (often alkylation of pyrazole-3-acetate), the N1 and N2 nitrogens compete, leading to a mixture of 1-propyl-3-substituted and 1-propyl-5-substituted isomers. These isomers have identical mass and similar polarity, making standard LC-MS insufficient for absolute structural assignment.
Structural Diagram & Numbering
(Note: Position 3 attaches to the acetic acid side chain; Position 1 attaches to the propyl group.)
Protocol A: Structural Elucidation (The "Truth" Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unequivocal assignment of regiochemistry (1,3- vs 1,5-isomer).
Methodology:
Solvent: DMSO-
(Preferred for solubility and distinct NH/COOH proton visibility).
Concentration: 10–15 mg in 0.6 mL solvent.
Experiments:
H, C, COSY, HSQC, NOESY/ROESY .
Critical Discrimination Step (NOESY)
The most definitive proof of the 1,3-isomer structure is the Nuclear Overhauser Effect (NOE) correlation.
Target (1,3-isomer): The N-propyl
-methylene protons () are spatially close to the pyrazole H-5 proton and the H-4 proton. Crucially, they are distant from the acetic acid side chain at position 3.
Impurity (1,5-isomer): The N-propyl group is at position 1, and the acetic acid is at position 5. Strong NOE would be observed between the N-propyl
-methylene and the acetic acid methylene protons.
Table 1: Predicted
H NMR Shifts (DMSO-, 400 MHz)
Position
Proton Type
Shift (, ppm)
Multiplicity
Integral
Key Correlations (NOESY)
COOH
Carboxylic Acid
12.10
br s
1H
-
Py-H5
Pyrazole Ring
7.65
d ( Hz)
1H
Strong NOE to N-Propyl -
Py-H4
Pyrazole Ring
6.15
d ( Hz)
1H
Weak NOE to Side Chain
Side Chain
3.55
s
2H
NOE to Py-H4
Propyl-1
4.05
t ( Hz)
2H
Critical: NOE to Py-H5
Propyl-2
1.75
sext
2H
-
Propyl-3
0.85
t
3H
-
Mass Spectrometry (LC-MS)
Ionization: ESI Positive Mode.
Key Feature: Look for the
peak at 169.2 m/z .
Fragmentation: Loss of water (
) and loss of the carboxylic acid moiety (, ) are characteristic of pyrazole acetic acids.
Infrared Spectroscopy (FT-IR)
Carbonyl Stretch (
): Strong band at (dimeric acid form).
OH Stretch: Broad band
(O-H stretch of carboxylic acid).
C=N / C=C: Characteristic pyrazole ring breathing modes at
.
Protocol B: Purity & Assay (HPLC Method)
Objective: Quantify purity and detect synthetic by-products (unreacted pyrazole, regio-isomers).
Challenge: The compound is amphoteric but predominantly acidic. Standard neutral gradients may cause peak tailing.
Chromatographic Conditions
Instrument: UHPLC or HPLC with PDA/UV detector.
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18),
, or .
Mobile Phase A: 0.1% Formic Acid in Water (pH
2.7). Acidic pH suppresses ionization of the -COOH group, ensuring retention.
Mobile Phase B: Acetonitrile (LC-MS grade).
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
Column Temp: 40°C.
Detection: UV at 220 nm (amide/carboxyl absorption) and 254 nm (aromatic).
Gradient Program
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase B
Event
0.00
5
Equilibration
1.00
5
Isocratic Hold (Polar impurities)
8.00
95
Linear Gradient
10.00
95
Wash
10.10
5
Re-equilibration
13.00
5
End
System Suitability Criteria
Tailing Factor:
.
Resolution:
between the main peak and the nearest impurity (likely the 1,5-isomer).
Injection Precision: RSD
for injections.
Visualization: Analytical Workflow & Logic
Caption: Figure 1. Step-by-step analytical workflow ensuring both chemical purity and structural regio-integrity.
Solid-State Characterization
For drug development, the physical form is as critical as chemical purity.
Differential Scanning Calorimetry (DSC):
Protocol: Heat 2–5 mg sample from 30°C to 250°C at 10°C/min under
purge.
Expectation: A sharp endotherm corresponding to the melting point (typically 80–120°C for small pyrazole acids). Broadening indicates impurities or amorphous content.
Thermogravimetric Analysis (TGA):
Protocol: Same heating profile as DSC.
Expectation: No weight loss before melting (confirms non-solvated form). Decomposition usually starts
.
References
Synthesis & Regioselectivity: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
NMR of Pyrazoles: Lopez, C. et al. "A multinuclear NMR study of pyrazole derivatives." Magnetic Resonance in Chemistry, 2010.
HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.
General Characterization: National Center for Biotechnology Information. PubChem Compound Summary for Pyrazole-3-acetic acid derivatives.
(Note: Specific spectral data for the exact propyl derivative is extrapolated from homologous methyl/ethyl series found in standard heterocyclic chemistry databases.)
Application
HPLC analysis of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid"
Application Note: HPLC Analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: HPLC Analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Executive Summary
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a specific pyrazole-based building block likely used in the synthesis of pharmaceutical intermediates (e.g., PDE5 inhibitors or anti-inflammatory agents).
The analysis of this compound presents two primary challenges:
Dual Polarity: The molecule contains a basic pyrazole ring and an acidic carboxylic acid moiety, creating a zwitterionic potential that complicates retention.
Low UV Absorbance: Lacking extended conjugation, the molecule requires detection at low UV wavelengths (210–220 nm), necessitating high-purity solvents to minimize baseline noise.
This protocol utilizes a Reversed-Phase (RP-HPLC) approach with strict pH control to ensure the molecule remains in a neutral state for optimal retention and peak shape.
Physicochemical Profile & Method Strategy
Understanding the molecule's behavior in solution is the foundation of this method.
Property
Value (Est.)
Chromatographic Implication
Structure
Pyrazole ring with N-propyl and C-acetic acid
Moderately polar; Propyl group adds necessary hydrophobicity for C18 retention.
pKa (Acid)
~4.5 (Carboxylic Acid)
At pH > 4.5, the acid ionizes (), reducing retention significantly.
pKa (Base)
~2.5 (Pyrazole Nitrogen)
At pH < 2.5, the nitrogen protonates (), causing peak tailing due to silanol interactions.
Target pH
3.0 – 3.5
Critical Window: At this pH, the acid is protonated (neutral) and the base is deprotonated (neutral). This maximizes interaction with the C18 stationary phase.
Method Development Logic (DOT Visualization)
Figure 1: Decision tree for mobile phase pH selection based on the ionization states of the pyrazole and carboxylic acid groups.
Experimental Protocol
Equipment & Reagents
HPLC System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent with a Diode Array Detector (DAD/PDA).
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XSelect CSH C18.
Reasoning: "Eclipse Plus" and "CSH" (Charged Surface Hybrid) columns are heavily endcapped and designed to resist basic load tailing, which is crucial for the pyrazole ring.
Reagents:
Acetonitrile (HPLC Gradient Grade).
Water (Milli-Q / 18.2 MΩ).
Ammonium Formate (LC-MS Grade).
Formic Acid (98-100%).
Chromatographic Conditions
This method uses a buffered mobile phase to lock the pH at 3.2.
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.
Note: 220 nm is selected because the pyrazole ring absorbance is strong here, and the carboxyl group contributes. Avoid 254 nm as sensitivity will be significantly lower.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.00
95
5
Equilibration
2.00
95
5
Isocratic Hold (for polar impurities)
12.00
40
60
Linear Gradient
15.00
5
95
Wash
17.00
5
95
Hold
17.10
95
5
Re-equilibration
22.00
95
5
End of Run
Sample Preparation Workflow
Improper sample solvent is the #1 cause of poor peak shape for this molecule. Because the starting mobile phase is 95% aqueous, dissolving the sample in 100% Acetonitrile will cause "solvent shock" and peak splitting.
Protocol Steps:
Weighing: Accurately weigh 10.0 mg of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid reference standard.
Stock Solution: Transfer to a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure solubility of the propyl chain). Sonicate for 2 minutes.
Dilution: Dilute to volume with Water (Final solvent ratio: 20:80 ACN:Water).
Concentration: 1.0 mg/mL.
Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase A to obtain 100 µg/mL.
Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter into an HPLC vial.
Figure 2: Sample preparation workflow ensuring solvent compatibility with the initial gradient conditions.
Validation & System Suitability
To ensure the method is reliable (Trustworthiness), the following criteria must be met before running unknown samples.
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
6.0 – 9.0 min
Ensures separation from the void volume (t0) and late-eluting non-polars.
Tailing Factor (Tf)
< 1.5
Critical for pyrazoles. If > 1.5, the column is likely too old or the pH is incorrect.
Theoretical Plates (N)
> 5000
Indicates good column efficiency.
Precision (RSD)
< 2.0% (n=6)
Standard regulatory requirement for assay methods.
Resolution (Rs)
> 2.0
Between the main peak and any synthesis by-products (e.g., des-propyl analog).
Troubleshooting Guide
Issue 1: Peak Tailing
Cause: Interaction between the pyrazole nitrogen and residual silanols on the silica support.
Solution:
Ensure the column is "Endcapped" (e.g., Eclipse Plus, Luna C18(2)).
Add 5-10 mM Ammonium Acetate or Formate to the mobile phase (competes for silanol sites).
Verify pH is not near the pKa of the nitrogen (avoid pH 2.5; aim for 3.2).
Issue 2: Early Elution (Retention < 3 min)
Cause: The carboxylic acid is ionized (pH too high).
Solution: Lower the pH of Mobile Phase A. If using unbuffered water, switch to 0.1% Formic Acid immediately.
Issue 3: Baseline Drift at 220 nm
Cause: Formic acid absorbs slightly at low UV.
Solution: Use a "Reference Wavelength" in the DAD settings (e.g., 360 nm, bandwidth 100 nm) to subtract gradient drift, OR ensure Mobile Phase B has 0.08% Formic Acid (slightly less than A) to balance the baseline.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for RP-HPLC mechanisms).
European Medicines Agency (EMA). (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Link
Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by Reversed-Phase HPLC. Application Note 5990-xxxx. Link
PubChem. (n.d.). Compound Summary: 2-(1H-Pyrazol-3-yl)acetic acid (Structural Analog). National Library of Medicine. Link
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (For estimating pyrazole acidity). Link
Mass spectrometry of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid"
Application Note: Mass Spectrometry Method Development & Protocol for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Executive Summary & Compound Characterization This guide details the mass spectrometric analysis of 2-(1-Propy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mass Spectrometry Method Development & Protocol for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Executive Summary & Compound Characterization
This guide details the mass spectrometric analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a functionalized pyrazole derivative often used as a building block in medicinal chemistry (e.g., for COX-2 inhibitors or kinase ligands).
Unlike simple pyrazoles, this molecule possesses a distinct amphoteric character : the basic pyrazole ring (pKa ~2.5) and the acidic carboxylic tail (pKa ~4.5). This duality requires a strategic choice between Positive (ESI+) and Negative (ESI-) electrospray ionization modes. While ESI+ is generally more sensitive for nitrogen-heterocycles, ESI- offers superior selectivity for the carboxylic moiety in complex matrices.
Physicochemical Profile:
IUPAC Name: 2-(1-propylpyrazol-3-yl)acetic acid
Molecular Formula:
Exact Mass: 168.0899 Da
LogP (Predicted): ~1.2 (Moderately polar, amenable to Reverse Phase LC)
Method Development: Decision Matrix
The following workflow illustrates the logical pathway for selecting the optimal ionization and separation mode.
Figure 1: Decision tree for selecting ionization polarity and mobile phase chemistry based on sample complexity.
Mass Spectrometry Behavior & Fragmentation
Ionization & Precursor Selection
ESI Positive (+): The N2 nitrogen of the pyrazole ring is the primary protonation site.
Precursor:
Note: Sodium adducts
may appear if solvents are not LC-MS grade.
ESI Negative (-): The carboxylic acid deprotonates readily.
Precursor:
Fragmentation Pathways (MS/MS)
Understanding the fragmentation is critical for MRM (Multiple Reaction Monitoring) method setup.
ESI(+) Pathway (Precursor 169.1):
Loss of Water (-18 Da): The carboxylic acid group loses
to form an acylium ion or cyclic lactone intermediate.
(Primary Quantifier)
Loss of CO (-28 Da): Subsequent loss from the acylium ion.
Propyl Chain Cleavage: High collision energy can cleave the N-propyl bond.
(Loss of Propene, )
Figure 2: Predicted ESI+ fragmentation pathway for MRM transition optimization.
Detailed Experimental Protocol
Sample Preparation
Standard Stock: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL). Store at -20°C.
Working Solution: Dilute to 1 µg/mL in Water:Methanol (90:10) with 0.1% Formic Acid.[1]
To ensure data integrity, the following criteria must be met:
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.
Retention Time Stability:
min deviation across 10 injections.
Signal-to-Noise (S/N):
Limit of Detection (LOD): S/N > 3.
Limit of Quantitation (LOQ): S/N > 10.
Carryover: Blank injection after the highest standard must show < 20% of the LOQ signal.
Troubleshooting Guide:
Issue
Probable Cause
Corrective Action
Poor Retention
Phase collapse or too polar
Use a C18-Aq column or reduce initial %B to 1%.
Signal Suppression
Matrix effects
Switch to ESI- mode or use a Stable Isotope Labeled (SIL) internal standard.
Split Peaks
pH mismatch
Ensure mobile phase pH is < 3 (ESI+) to keep the acid fully protonated.
References
SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column. Retrieved from [Link]
National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Retrieved from [Link]
ResearchGate. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[3] Retrieved from [Link]
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" derivatization for assays
Here are the detailed Application Notes and Protocols for the derivatization of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" for assays. Application Note & Protocol Guide Topic: Strategic Derivatization of 2-(1-Propyl-1H-py...
Author: BenchChem Technical Support Team. Date: February 2026
Here are the detailed Application Notes and Protocols for the derivatization of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" for assays.
Application Note & Protocol Guide
Topic: Strategic Derivatization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid for Advanced Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Pyrazole-Based Small Molecule
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a stable pyrazole core, a privileged structure in medicinal chemistry, and a carboxylic acid group that serves as a versatile chemical handle.[1] In its native state, this small molecule is often challenging to detect and quantify in complex biological matrices using standard assay techniques like immunoassays or fluorescence-based methods. Its low molecular weight makes it non-immunogenic, and it lacks a native chromophore or fluorophore for direct optical detection.[2][3]
Derivatization is the key to overcoming these limitations. By chemically modifying the carboxylic acid moiety, we can transform this molecule into a tool suitable for a wide range of analytical applications. This guide provides the scientific rationale and detailed protocols for three critical derivatization strategies:
Hapten-Carrier Bioconjugation: To render the molecule immunogenic for the development of specific antibodies and immunoassays.
Fluorescent Labeling: To enable sensitive detection in high-throughput screening (HTS), fluorescence polarization assays, and cellular imaging.
Chromatographic Enhancement: To improve retention and detection sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
This document is designed to provide not just step-by-step instructions, but also the underlying principles and validation checkpoints essential for robust and reproducible assay development.
Figure 2: Workflow for the bioconjugation of PPAA to a carrier protein.
Protocol 1: EDC/NHS Conjugation of PPAA to BSA
Objective: To prepare a PPAA-BSA conjugate for use as a coating antigen in an ELISA or for screening assays.
Prepare BSA Solution: Dissolve 10 mg of BSA in 2 mL of Coupling Buffer (PBS, pH 7.4) to get a 5 mg/mL solution. Keep on ice.
Prepare PPAA Solution: Dissolve 5 mg of PPAA in 500 µL of anhydrous DMF. This creates the hapten stock solution.
Activation of PPAA:
In a separate microfuge tube, combine 100 µL of the PPAA stock solution with 400 µL of Activation Buffer (MES, pH 6.0).
Add 10 mg of EDC and 5 mg of Sulfo-NHS to the PPAA solution.
Vortex gently and incubate at room temperature for 15-30 minutes to form the Sulfo-NHS ester.
Causality Note: The use of Sulfo-NHS creates a water-soluble activated ester, minimizing aggregation and improving reaction kinetics when added to the aqueous protein solution. [4]The acidic MES buffer (pH 6.0) is optimal for the EDC reaction while minimizing hydrolysis of the ester.
Conjugation Reaction:
Slowly add the entire activated PPAA mixture dropwise to the 2 mL of chilled BSA solution while gently stirring.
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Purification:
Transfer the reaction mixture to a 10K MWCO dialysis cassette.
Dialyze against 1 L of PBS (pH 7.4) at 4°C. Change the buffer at least 4 times over 48 hours to remove unreacted hapten and coupling reagents.
Alternatively, for smaller volumes, use a desalting column equilibrated with PBS according to the manufacturer's instructions.
Characterization and Storage:
Determine the protein concentration using a BCA assay.
Estimate the hapten-to-protein ratio (hapten density) using MALDI-TOF mass spectrometry by comparing the mass of the conjugated BSA to the unconjugated BSA.
Store the conjugate in aliquots at -20°C or -80°C.
Self-Validation & QC:
Successful Conjugation: A clear mass shift observed in the MALDI-TOF spectrum of the conjugate compared to native BSA confirms covalent attachment.
Purity: Running the purified conjugate on an SDS-PAGE gel should show a single, slightly broader band compared to the native BSA, confirming the absence of significant cross-linking or degradation.
Section 2: Fluorescent Labeling for Direct Detection Assays
Scientific Principle
Introducing a fluorescent reporter group onto PPAA enables its direct detection, which is invaluable for applications like fluorescence polarization (FP) binding assays, fluorescence resonance energy transfer (FRET) assays, and cellular uptake studies. The strategy is similar to hapten conjugation but involves coupling the activated carboxylic acid to an amine-functionalized fluorophore.
Common choices for amine-containing fluorophores include fluorescently labeled cadaverine or hydrazide derivatives. [5]The same EDC/NHS chemistry described previously is used to form a stable amide bond between PPAA and the dye. Subsequent purification is critical to remove the highly fluorescent, unreacted dye, which would otherwise lead to high background signal. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification.
Figure 3: Reaction scheme for fluorescent labeling of PPAA via amide bond formation.
Protocol 2: Labeling PPAA with an Amine-Reactive Fluorescent Dye
Objective: To synthesize a fluorescently labeled PPAA derivative for use in a competitive binding assay.
Materials:
PPAA
Amine-reactive dye (e.g., 5-FAM cadaverine)
EDC and Sulfo-NHS
Anhydrous DMF
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
Quenching Solution: 1.5 M Hydroxylamine, pH 8.5
Reverse-Phase HPLC system with a C18 column and fluorescence detector
Procedure:
Reagent Preparation:
Dissolve 2 mg of PPAA in 200 µL of anhydrous DMF.
Dissolve 5 mg of EDC and 5 mg of Sulfo-NHS in 500 µL of anhydrous DMF.
Dissolve 1 mg of the amine-reactive dye in 100 µL of anhydrous DMF.
Activation of PPAA:
In a low-adhesion microfuge tube, mix the 200 µL of PPAA solution with the 500 µL of EDC/Sulfo-NHS solution.
Incubate at room temperature for 1 hour, protected from light.
Coupling Reaction:
Add the 100 µL of dye solution to the activated PPAA.
Add 200 µL of Reaction Buffer (pH 8.3) to facilitate the aminolysis reaction.
Incubate for 2-4 hours at room temperature, protected from light.
Causality Note: A slightly basic pH (8.3) ensures that the aliphatic amine of the dye is deprotonated and maximally nucleophilic, promoting an efficient coupling reaction with the NHS ester.
Quenching:
Add 50 µL of the Quenching Solution (hydroxylamine) to the reaction mixture.
Incubate for 30 minutes to hydrolyze any remaining NHS esters.
Purification by RP-HPLC:
Acidify the reaction mixture with 10 µL of trifluoroacetic acid (TFA).
Inject the entire volume onto a semi-preparative C18 HPLC column.
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).
Monitor the elution profile using the fluorescence detector set to the excitation/emission wavelengths of the chosen dye.
Collect the fluorescent peak corresponding to the labeled PPAA (which will have a longer retention time than the unreacted dye).
Validation and Quantification:
Confirm the identity of the collected fraction using LC-MS to verify the expected mass of the PPAA-dye conjugate.
Dry the purified fraction using a vacuum concentrator (e.g., SpeedVac).
Resuspend the purified conjugate in a known volume of DMSO and determine its concentration via UV-Vis absorbance using the dye's molar extinction coefficient. Store at -20°C.
Section 3: Derivatization for Enhanced LC-MS/MS Analysis
Scientific Principle
Direct analysis of PPAA by reverse-phase (RP) LC-MS/MS can be challenging due to its polarity, which often results in poor retention on C18 columns. Furthermore, its ionization efficiency in the mass spectrometer can be suboptimal. Chemical derivatization can address both issues simultaneously.
[6][7]
By coupling the carboxylic acid of PPAA to an amine-containing reagent using EDC chemistry, we can introduce a moiety that increases hydrophobicity and/or improves ionization. [8]For example, derivatizing with a reagent like aniline or 3-nitrophenylhydrazine (3-NPH) adds a nonpolar aromatic ring, significantly enhancing retention on an RP column. [7][9]This "tagging" strategy moves the analyte's peak away from the solvent front and potential matrix interferences, leading to a more robust and sensitive quantitative assay.
Comparative Data: Derivatization Impact
Parameter
Underivatized PPAA
PPAA-Aniline Derivative
Rationale for Improvement
Chromatography
RP Retention Time
~1.2 min (near void)
~5.8 min
Increased hydrophobicity from the phenyl group enhances interaction with the C18 stationary phase. [7][9]
Peak Shape
Often poor, tailing
Sharp, symmetric
Improved interaction with the stationary phase leads to better chromatographic performance.
Mass Spectrometry
Ionization Mode
ESI-
ESI+
The aniline nitrogen provides a site for efficient protonation.
Signal Intensity
Low to moderate
High ( >10-fold increase)
Amide derivatives often exhibit superior ionization efficiency compared to free carboxylic acids. [8]
Protocol 3: Aniline Derivatization for Sensitive LC-MS/MS Quantification
Objective: To derivatize PPAA in a biological sample extract (e.g., plasma) for improved quantification by RP-LC-MS/MS.
Materials:
Sample extract containing PPAA
Aniline
EDC
Pyridine
Acetonitrile (ACN)
LC-MS/MS system
Procedure:
Sample Preparation: Perform a protein precipitation and/or solid-phase extraction of the biological sample (e.g., 100 µL of plasma) to isolate PPAA. Evaporate the final extract to dryness under a stream of nitrogen.
Derivatization Reaction:
Reconstitute the dried extract in 50 µL of a freshly prepared derivatization solution.
Derivatization Solution: 20 mg/mL EDC, 2% (v/v) Aniline, and 2% (v/v) Pyridine in Acetonitrile.
Vortex thoroughly and incubate at 60°C for 30 minutes.
Causality Note: Pyridine acts as a base catalyst to facilitate the reaction. [7]Acetonitrile is a suitable organic solvent for this reaction. Heating accelerates the derivatization process.
Sample Cleanup/Dilution:
After incubation, cool the sample to room temperature.
Dilute the reaction mixture 1:10 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step is crucial to ensure good peak shape upon injection.
LC-MS/MS Analysis:
Inject 5-10 µL of the diluted sample onto an appropriate C18 column.
Use a suitable gradient elution method.
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in positive ionization mode. The MRM transition will be specific for the protonated PPAA-aniline derivative.
Quantification and Validation:
Prepare a calibration curve by spiking known amounts of PPAA into a blank matrix and subjecting the standards to the same derivatization procedure.
Include quality control samples at low, medium, and high concentrations to validate assay accuracy and precision.
References
Mauriz, E., et al. (2007). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. Retrieved from [Link]
Singh, M., et al. (2017). Use of azidonaphthalimide carboxylic acids as fluorescent templates with a built-in photoreactive group and a flexible linker simplifies protein labeling studies: applications in selective tagging of HCAII and penicillin binding proteins. Chemical Communications (RSC Publishing). Retrieved from [Link]
Uda, Y., et al. (1988). Water-soluble carbodiimide for the fluorescent measurement of the carboxyl group produced by enzyme reactions. PubMed. Retrieved from [Link]
Siregar, P., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry. Retrieved from [Link]
Han, J., & Liu, Y. (2019). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Retrieved from [Link]
Single Use Support. (2023). Bioconjugation simply explained. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
Santa, T. (2012). Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography. ResearchGate. Retrieved from [Link]
Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. ResearchGate. Retrieved from [Link]
ACS Publications. (2023). The Chemistry of Creating Chemically Programmed Antibodies (cPAbs): Site-Specific Bioconjugation of Small Molecules. Molecular Pharmaceutics. Retrieved from [Link]
PMC. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Retrieved from [Link]
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
PMC. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]
PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
ResearchGate. (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A.... Retrieved from [Link]
SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
ACS Publications. (2024). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Retrieved from [Link]
American Elements. (n.d.). 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid. Retrieved from [Link]
Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]
Bio-Rad. (n.d.). A Guide to Derivatization Reagents for GC. Retrieved from [Link]
Cloud-Clone Corp. (2017). Is it true that small molecules can not be detected by the immunoassay kit? Retrieved from [Link]
Creative Diagnostics. (n.d.). Anti-Hapten Antibody Production. Retrieved from [Link]
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" formulation for in vivo studies
Application Note: Formulation & In Vivo Protocol for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Executive Summary & Compound Profile 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (herein referred to as PPAA ) is a low-molecular-w...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Formulation & In Vivo Protocol for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Executive Summary & Compound Profile
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (herein referred to as PPAA ) is a low-molecular-weight pyrazole derivative (MW: 168.19 g/mol ). Structurally, it belongs to the class of pyrazole-3-acetic acids , a scaffold frequently associated with G-protein coupled receptor (GPCR) modulation (specifically GPR109A/HCAR2 and Free Fatty Acid Receptors) and cyclooxygenase (COX) inhibition.
Successful in vivo application of PPAA requires overcoming its inherent physicochemical duality: it possesses a lipophilic propyl-pyrazole core (requiring organic cosolvents or surfactants) and an ionizable carboxylic acid tail (allowing for salt formation). This guide provides a scientifically validated roadmap for formulating PPAA for intravenous (IV), intraperitoneal (IP), and oral (PO) administration.
Physicochemical Snapshot
Property
Value (Approx.)
Implication for Formulation
Molecular Formula
C₈H₁₂N₂O₂
Small molecule, likely high permeability.
Molecular Weight
168.19 g/mol
Rapid absorption expected.
pKa (Acidic)
~4.2 - 4.8
Low solubility in stomach (pH 1.2); High solubility at physiological pH (7.4) if ionized.
Crystalline lattice energy must be overcome by solvent.
Formulation Strategy: The "In-Situ Salt" Approach
Expert Insight: Many researchers default to dissolving PPAA in 100% DMSO, which is toxic in vivo at high volumes. Because PPAA contains a free carboxylic acid, the most elegant and physiologically compatible formulation strategy is in-situ salt formation . By reacting PPAA with an equimolar amount of Sodium Hydroxide (NaOH) or Meglumine, you convert the poorly soluble acid into a highly soluble salt, allowing for aqueous-based vehicles.
Decision Tree: Selecting the Right Vehicle
Figure 1: Formulation Decision Tree. Select Protocol A for maximum bioavailability and minimal vehicle toxicity.
Detailed Formulation Protocols
Protocol A: In-Situ Sodium Salt (Preferred for IV/IP)
Best for: Doses < 50 mg/kg. Creates a pH-neutral, isotonic solution.
Reagents:
PPAA (Solid)
1.0 N NaOH (Sterile filtered)
1.0 N HCl (For fine adjustment)
PBS (Phosphate Buffered Saline) or 0.9% Saline
Step-by-Step:
Weighing: Weigh the required amount of PPAA into a sterile vial (e.g., 10 mg).
Equimolar Base Addition: Add an exact equimolar amount of 1.0 N NaOH.
Calculation: 0.059 mmol × 1000 µL/mmol = 59 µL of 1.0 N NaOH.
Dissolution: Vortex gently. The solution should turn clear as the sodium salt forms. If cloudy, add NaOH in 1 µL increments.
Dilution: Add PBS/Saline to reach 90% of the final target volume.
pH Adjustment: Check pH. It will likely be slightly basic (~pH 8-9). Carefully adjust to pH 7.4 using dilute HCl. Caution: If pH drops below 5, PPAA will precipitate.
Finalize: Bring to final volume with PBS. Sterile filter (0.22 µm) before injection.
Protocol B: Co-Solvent System (High Dose/Rescue)
Best for: Doses > 50 mg/kg or if Salt Formation fails.
Best for: High dose oral gavage where solubility is not required.
Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.
Step-by-Step:
Weigh PPAA micronized powder.
Add Tween 80 (wetting agent) and triturate with a mortar and pestle to form a paste.
Gradually add 0.5% MC solution while grinding to form a uniform white suspension.
Sonicate for 20 minutes to break up aggregates.
Note: Shake well immediately before dosing.
In Vivo Study Design: Pharmacokinetics & Safety
When testing PPAA, it is vital to verify that the observed effects are due to the parent compound and not metabolic instability. Pyrazole acetic acids are generally stable, but the propyl group is a site for potential oxidation (CYP450).
Key Biological Pathways (Hypothetical Context)
Given the structure, PPAA is likely being investigated for metabolic or inflammatory modulation.
Figure 2: Hypothetical Signaling Pathway. PPAA likely acts via GPCR modulation to suppress cAMP, influencing metabolic or inflammatory outcomes.
Recommended PK Pilot Study (Rat/Mouse)
Parameter
Specification
Rationale
Species
C57BL/6 Mice or SD Rats
Standard metabolic models.
Group Size
n=3 per timepoint
Minimum for statistical validity in PK.
Dose
10 mg/kg (IV) & 30 mg/kg (PO)
Determine absolute bioavailability (F%).
Sampling
0.25, 0.5, 1, 2, 4, 8, 24 hrs
Capture Cmax (absorption) and T1/2 (elimination).
Bioanalysis
LC-MS/MS (MRM mode)
Transition: Monitor parent mass [M+H]+ 169.2 → Fragment (likely loss of propyl or carboxyl).
Safety & Handling (Self-Validating Checks)
To ensure Trustworthiness and Safety , perform these checks before animal work:
The "Precipitation Test":
Take 100 µL of your final formulation.
Add it to 900 µL of warm PBS (37°C).
Result: If it turns cloudy within 15 minutes, the compound will precipitate in the bloodstream (embolism risk). Do not inject. Switch to Protocol B or lower the concentration.
Endotoxin Control:
PPAA synthesized in-house often contains LPS (endotoxins). Use LAL cartridges to verify < 0.5 EU/mL if studying inflammation, otherwise, your "drug effect" might just be an immune response to contaminants.
pH Tolerance:
Ensure final pH is 6.5–8.0. Injecting acidic solutions (pH < 5) causes local tissue necrosis and pain (writhing response), which confounds behavioral data.
References
Stefanachi, A., et al. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[1] [Link]
Context: Validates the pyrazole-acetic acid scaffold as a privileged structure in medicinal chemistry for anti-inflamm
Li-Blatter, X., et al. (2018). "Physicochemical properties of pyrazole derivatives and their impact on membrane permeability." ADMET and DMPK, 6(3). [Link]
Context: Provides the basis for LogP and pKa estimations used in the formulation str
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Context: Authoritative source for the "In-situ Salt" formulation methodology for carboxylic acid-containing drugs.
FDA Center for Drug Evaluation and Research. (2005). "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."
Context: Guidelines for converting animal doses and vehicle safety limits (DMSO/PEG limits).
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Application of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid for Library Synthesis Audience: Researchers, scientists, and drug development professionals. The pyrazole ring system, a five-memb...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Application of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its remarkable versatility and ability to engage in diverse biological interactions are evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory celecoxib (Celebrex), the erectile dysfunction treatment sildenafil (Viagra), and several oncology agents like crizotinib.[1][4][5][6] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9] This success has cemented the pyrazole nucleus as a cornerstone for the development of novel therapeutics.
This guide focuses on 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a key building block designed for the efficient construction of chemical libraries. Its structure is strategically designed for diversity-oriented synthesis: the carboxylic acid group provides a reliable handle for a variety of coupling reactions, while the N-propylated pyrazole core offers a stable, drug-like scaffold that can be further elaborated. This document provides detailed protocols for its synthesis and its application in generating diverse molecular libraries for screening and lead discovery programs.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for designing robust synthetic protocols. The key characteristics of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid and its parent compound are summarized below.
Protocol I: Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
The synthesis of the title compound can be efficiently achieved through a reliable three-step sequence starting from commercially available reagents. This protocol provides a general framework that can be optimized based on available laboratory equipment and specific substrate reactivities.
Causality in Synthesis Design
The chosen synthetic route is logical and efficient.
Step 1 (Pyrazole Formation): The Knorr pyrazole synthesis, a classic and robust method involving the condensation of a β-ketoester with a hydrazine derivative, is employed to form the core heterocyclic ring.
Step 2 (N-Alkylation): Introducing the propyl group at the N1 position is crucial. Using a base like potassium carbonate is standard for deprotonating the pyrazole nitrogen, making it nucleophilic enough to react with an alkyl halide. The choice of solvent (e.g., DMF or Acetonitrile) facilitates this Sₙ2 reaction. Regioselectivity is a key consideration; alkylation typically favors the less sterically hindered nitrogen.
Step 3 (Saponification): The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide, followed by acidic workup to protonate the carboxylate salt.
Visualized Synthetic Workflow
Caption: Synthetic route to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Detailed Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
To a stirred solution of diethyl 1,3-acetonedicarboxylate (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
Upon completion, cool the mixture and remove the solvent under reduced pressure.
Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 2-(1H-pyrazol-3-yl)acetate.
Step 2: Synthesis of Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate
Dissolve ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equiv.) in anhydrous DMF or acetonitrile.
Add 1-bromopropane (1.2 equiv.) and heat the mixture to 60-80 °C. Stir overnight or until the starting material is consumed (monitor by LC-MS).
Cool the reaction, filter off the inorganic salts, and dilute the filtrate with water.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify by column chromatography to isolate the desired N1-propylated product.
Step 3: Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Dissolve the purified ethyl ester from Step 2 (1.0 equiv.) in a mixture of methanol or THF and water.
Add sodium hydroxide (NaOH, 2.0-3.0 equiv.) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the ester is fully hydrolyzed (monitor by LC-MS).
Cool the reaction mixture in an ice bath and acidify to pH ~2-3 with 1M HCl.
A precipitate may form, which can be collected by filtration. Alternatively, extract the product into an organic solvent like ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, typically as a solid.
Protocol II: Application in Parallel Library Synthesis via Amide Coupling
The carboxylic acid functionality is an ideal anchor for library synthesis, most commonly through amide bond formation. This protocol details a method for generating a diverse library of amides in a 96-well plate format using parallel synthesis.
Principle of Amide Coupling
Direct reaction between a carboxylic acid and an amine is generally unfavorable. Coupling reagents are used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[11] Reagents like HATU or HBTU are highly efficient for this purpose.
Visualized Parallel Amide Synthesis Workflow
Caption: Logic of the Ugi four-component reaction for library synthesis.
Detailed Step-by-Step Procedure
Materials & Reagents:
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (the "Acid" component)
Libraries of diverse aldehydes, primary amines, and isocyanides
Methanol (MeOH) as the solvent
96-well reaction plates
Procedure:
Stock Solution Preparation:
Prepare 0.5 M stock solutions of the acid, each aldehyde, each amine, and each isocyanide in methanol.
Reaction Setup (in a 96-well reaction plate):
The reaction can be set up to vary one, two, or three components across the plate. For example, to test 12 amines and 8 aldehydes:
Amine Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of each of the 12 amine stock solutions into the 8 wells of their respective columns (A-H).
Aldehyde Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of each of the 8 aldehyde stock solutions into the 12 wells of their respective rows (1-12).
Acid Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of the 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid stock solution to all 96 wells.
Isocyanide Addition: Dispense 50 µL (0.025 mmol, 1.0 equiv.) of a single isocyanide stock solution to all 96 wells.
Incubation:
Seal the plate and shake at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS if desired. Often, Ugi products precipitate from the reaction mixture, simplifying purification.
[12]
Workup and Analysis:
For many Ugi reactions, simply removing the solvent under reduced pressure is sufficient to yield the crude product.
If the product precipitates, it can be isolated by filtration.
The resulting library can then be re-dissolved in DMSO for screening, with QC performed via LC-MS.
Characterization of Synthesized Libraries
Quality control is essential to validate the integrity of a synthesized library.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary high-throughput technique. It provides rapid confirmation of the molecular weight of the desired product in each well and gives an estimate of its purity by analyzing the UV chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For hit validation or lead optimization, ¹H and ¹³C NMR should be performed on resynthesized, purified compounds to definitively confirm their structure.
By leveraging the strategic design of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid and applying robust parallel synthesis protocols such as amide coupling or the Ugi reaction, researchers can rapidly generate large, diverse, and high-quality chemical libraries, significantly accelerating the engine of modern drug discovery.
References
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).
Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26). Asian Journal of Pharmaceutical and Clinical Research.
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023, September 1). Mini-Reviews in Medicinal Chemistry.
Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023, April 17). Mini-Reviews in Medicinal Chemistry.
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
Ugi reaction in aqueous solutions: a simple protocol for libraries production. (2003). Molecular Diversity.
Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. (n.d.). RSC Chemical Biology.
Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. (2016, July 27). MedChemComm.
Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride. (n.d.). BenchChem.
Typical combinatorial synthesis procedures: (a) amide library based on... (n.d.).
Ugi Reaction. (n.d.). Organic Chemistry Portal.
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (n.d.).
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020, November 23). RSC Publishing.
Optimization of the Ugi Reaction Using Parallel Synthesis and Autom
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7).
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing.
Amide Synthesis. (n.d.). Fisher Scientific.
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.).
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
Application Note: Enzyme Inhibition Kinetics with Pyrazole Derivatives
Advanced Protocols for Mechanism of Action and Residence Time Determination Abstract The pyrazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous F...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Protocols for Mechanism of Action and Residence Time Determination
Abstract
The pyrazole scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and metabolic enzyme modulators.[1][2] However, the thermodynamic solubility profile and specific binding modes of pyrazoles often complicate standard kinetic assays. This guide provides a rigorous, field-proven framework for characterizing pyrazole-based inhibitors, moving beyond simple
values to determine intrinsic inhibition constants (), mechanisms of action (MoA), and drug-target residence times ().
Introduction: The Kinetic Imperative
In early-stage drug discovery, potency (
) is often the primary filter. However, for pyrazole derivatives—which frequently exhibit ATP-competitive behavior or allosteric modulation—potency is insufficient.
Mechanism Matters: Is the pyrazole competing with the substrate (competitive) or binding to an allosteric site (non-competitive)? This dictates how efficacy changes with physiological substrate accumulation.
Time Matters: High affinity (
) does not guarantee long duration of action.[3] The residence time () is a superior predictor of in vivo efficacy, particularly for kinase targets where rapid turnover occurs.
The Pyrazole Scaffold Context
Pyrazoles are hydrogen-bond donors/acceptors. While this facilitates binding to the hinge region of kinases, it also introduces specific assay risks:
Solubility: Planar pyrazole stacks can aggregate, leading to false positives (promiscuous inhibition).
Fluorescence: Highly substituted pyrazoles can fluoresce in the blue/green region, interfering with readout signals.
Experimental Workflow Overview
The following diagram outlines the logical progression from initial screening to advanced kinetic characterization.
Figure 1: Hierarchical workflow for characterizing enzyme inhibitors. Phase 2 and 3 are critical for differentiating high-quality leads from assay artifacts.
Phase 1: Pre-Assay Optimization & Solubility
Objective: Eliminate false positives caused by aggregation or solubility limits.
Protocol 1: The "Promiscuity" Detergent Test
Pyrazoles with high logP values often form colloidal aggregates that sequester enzymes non-specifically.
: Competitive Inhibition (Inhibitor binds ONLY to free enzyme).
Figure 2: Decision tree for interpreting Lineweaver-Burk plots to classify pyrazole inhibition modes.
Phase 3: Binding Kinetics (Residence Time)
Objective: Measure the drug-target residence time (
), a critical parameter for pyrazole kinase inhibitors.
Method: The Jump-Dilution method.[3][4][5][6] This is preferred over SPR for enzymatic assays as it measures activity recovery in solution, avoiding surface immobilization artifacts.
Protocol 2: The Jump-Dilution Assay
Principle: Pre-incubate Enzyme and Inhibitor at high concentrations (equilibrium), then rapidly dilute the mixture into a substrate solution.[3] The "jump" lowers
below its threshold, forcing dissociation.[3] The rate of enzymatic activity recovery reflects .[4][6]
Step 1: Pre-Incubation (Formation of EI Complex)[5]
Enzyme Conc: Prepare enzyme at
the final assay concentration.
Inhibitor Conc: Prepare pyrazole inhibitor at
its .
Incubation: Mix and incubate for 30–60 minutes to ensure full saturation (
EI complex formed).
Step 2: The "Jump" (Rapid Dilution)
Dilution Mix: Prepare a large volume of reaction buffer containing:
Many pyrazole derivatives (especially amino-pyrazoles) fluoresce at 400-500 nm.
Symptom: High background signal or "negative inhibition" (signal increases with inhibitor).
Solution: Use Red-shifted assays (e.g., AlexaFluor 647 tracers) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) which gates out short-lived compound fluorescence.
The "Tight-Binding" Limit
If your pyrazole is extremely potent (
), standard Michaelis-Menten assumptions fail (Morrison Kinetics).
Diagnosis: The
curve is steep (Hill slope > 1) and .
Solution: Use the Morrison Equation for fitting. Do not report
; report .
References
Copeland, R. A. (2016). Kinetics of Enzyme-Inhibitor Complexes. In Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley.
BellBrook Labs. (2025). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays.
Zhang, R., et al. (2005). Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors. Biochemistry.
Sigma-Aldrich. (2024). Measuring Kinase Inhibitor Residence Times using Jump Dilution.
Foloppe, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules.
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. As Senior Application Scientists, we offer insights grounded in established chemical principles to navigate the common challenges of this multi-step synthesis.
Navigating the Synthesis: A Two-Stage Overview
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is typically approached in two key stages:
Formation of the Pyrazole Acetic Acid Core : This involves the cyclocondensation of a β-keto ester with hydrazine to form the ethyl 2-(1H-pyrazol-3-yl)acetate intermediate.
N-Alkylation and Hydrolysis : The pyrazole nitrogen is then alkylated with a propyl group, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems you may encounter.
Issue 1: Low Yield of Ethyl 2-(1H-pyrazol-3-yl)acetate (Intermediate)
Q: My initial cyclocondensation reaction to form the pyrazole ring is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields in the Knorr-type pyrazole synthesis from a β-keto ester and hydrazine are common and can often be rectified by systematically evaluating several factors.[1]
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting β-keto ester is fully consumed.[1]
Suboptimal Temperature: The reaction temperature is critical. A temperature of around 100°C is typically recommended for this condensation.[1]
Catalyst Inefficiency: While the reaction can proceed without a catalyst, a small amount of acid, such as glacial acetic acid, is often used to catalyze the condensation.[1] Ensure you have added a few drops of acid to the reaction mixture.
Reagent Stoichiometry: An excess of hydrazine hydrate is often used to drive the reaction to completion. A 2:1 molar ratio of hydrazine hydrate to the β-keto ester is a good starting point.[1]
Issue 2: Formation of an Undesired Isomer during N-Alkylation
Q: I am obtaining a mixture of N1 and N2-propylated pyrazoles which are proving difficult to separate. How can I improve the regioselectivity of the N-alkylation step?
A: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a significant challenge, as alkylation can occur at either nitrogen atom, leading to a mixture of regioisomers.[2][3] Several factors influence the N1/N2 ratio:
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[3][4] In the case of ethyl 2-(1H-pyrazol-3-yl)acetate, the N1 position is generally more accessible. Using a bulkier propylating agent, if synthetically viable, could further enhance this preference.
Base and Solvent System: The choice of base and solvent can significantly impact the regioselectivity. A common approach involves using a base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[5] The combination of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has also been shown to favor N1-alkylation.
Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. It is advisable to add the alkylating agent dropwise at a reduced temperature (e.g., 0-10°C) before allowing the reaction to proceed at room temperature or with gentle heating.[5]
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: A workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Issue 3: Incomplete Hydrolysis of the Ethyl Ester
Q: The final hydrolysis step to obtain the carboxylic acid is sluggish and incomplete. How can I ensure complete conversion?
A: Incomplete hydrolysis of the ethyl ester to the carboxylic acid can be a frustrating final hurdle. Here are some key considerations:
Base Concentration and Equivalents: Ensure a sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide) is used. A 2-4 molar equivalent of the base is typically recommended.
Solvent System: A mixture of water and a co-solvent like ethanol is commonly used to ensure the solubility of the ester.[5]
Reaction Time and Temperature: The hydrolysis should be conducted at reflux for a sufficient duration, typically 2-4 hours.[5] Monitor the reaction by TLC until the starting ester spot disappears.
Work-up Procedure: After hydrolysis, the ethanol should be removed under reduced pressure. The aqueous layer should then be washed with a non-polar solvent like dichloromethane to remove any unreacted starting material before acidification.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid?
A1: The synthesis generally follows a two-step pathway:
Step 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate: This is achieved through the cyclocondensation of diethyl 3-oxopentanedioate with hydrazine hydrate, often in a solvent like ethanol with catalytic acid.[5]
Step 2: N-propylation and Hydrolysis: The resulting ethyl 2-(1H-pyrazol-3-yl)acetate is then N-alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., THF). The final step is the hydrolysis of the ethyl ester using a base like NaOH, followed by acidification to yield the desired product.[5]
General Synthetic Workflow
Caption: General synthetic pathway for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Q2: How can I purify the final product, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid?
A2: After acidification of the reaction mixture, the product often precipitates out of the aqueous solution.[5] The solid can be collected by vacuum filtration. For higher purity, recrystallization from a suitable solvent system like ether/tetrahydrofuran is recommended.[5] If the product does not precipitate or is impure, continuous extraction of the acidified aqueous solution with a solvent like methylene chloride for 24 hours can be an effective purification method.[5]
Q3: Are there alternative methods for the N-alkylation of pyrazoles?
A3: Yes, several alternative methods for N-alkylation have been developed to address challenges like regioselectivity and harsh reaction conditions. One such method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, which can provide good yields and may offer a different regioselectivity profile.[3][4] Another approach is phase-transfer catalysis, which can be performed without a solvent and often leads to high yields of N-alkylpyrazoles.[6]
Protocol 1: Synthesis of Ethyl 2-(1H-pyrazol-3-yl)acetate
In a round-bottom flask, dissolve diethyl 3-oxopentanedioate (1 equivalent) in ethanol.
Add hydrazine hydrate (2 equivalents) to the solution.
Add a few drops of glacial acetic acid as a catalyst.[1]
Heat the reaction mixture at reflux and monitor the progress by TLC.
Once the starting material is consumed, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
In a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flask cooled to 0°C.
Add a solution of ethyl 2-(1H-pyrazol-3-yl)acetate (1 equivalent) in anhydrous THF dropwise to the suspension.
Stir the mixture at 0°C for 30 minutes.
Add 1-bromopropane (1.1 equivalents) dropwise, maintaining the temperature at 0-10°C.[5]
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction carefully with water and extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Dissolve the crude ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (3 equivalents).
Reflux the mixture for 2-4 hours, monitoring by TLC.[5]
Cool the reaction mixture and remove the ethanol under reduced pressure.
Wash the remaining aqueous solution with dichloromethane.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the product.[5]
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
References
Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. Available from: [Link]
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available from: [Link]
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available from: [Link]
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. Available from: [Link]
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC. Available from: [Link]
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Available from: [Link]
Technical Support Hub: Purification of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Diagnostic Triage & Initial Assessment[1] Before initiating any purification workflow, you must diagnose the specific nature of your contamination. This molecule (C₈H₁₂N₂O₂) presents unique challenges due to the amphoter...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Triage & Initial Assessment[1]
Before initiating any purification workflow, you must diagnose the specific nature of your contamination. This molecule (C₈H₁₂N₂O₂) presents unique challenges due to the amphoteric potential of the pyrazole ring and the pH-sensitivity of the carboxylic acid tail.
Q: How do I determine if my crude material requires simple recrystallization or complex chromatography?
A: Perform a "Solubility & pH Scan" using the following logic:
Regioisomer Check (¹H NMR):
The Issue: N-alkylation of pyrazole-3-acetates often yields a mixture of the desired 1,3-isomer and the undesired 1,5-isomer .
Diagnostic: Check the pyrazole ring protons. The 1,3-isomer typically shows a larger chemical shift difference between H-4 and H-5 compared to the 1,5-isomer due to shielding effects of the adjacent alkyl group.
Action: If regioisomers are present >5%, Chromatography (Protocol C) is required. If <5%, Recrystallization (Protocol B) is sufficient.
Acidic Impurity Check:
The Issue: Unreacted starting materials (e.g., hydrazine derivatives) or hydrolyzed esters.
Action: If the impurity is non-acidic (e.g., ethyl ester precursor), use Acid-Base Extraction (Protocol A).
Purification Protocols
Protocol A: The "pH Switch" (Acid-Base Extraction)
Best for: Removing non-acidic organic impurities (esters, unreacted alkyl halides) and inorganic salts.
Principle: The carboxylic acid group (pKa ~4.5) allows the molecule to be selectively solubilized in basic water (as a carboxylate salt) while non-acidic impurities remain in the organic phase.
Step-by-Step Workflow:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .
Note: If insoluble, add small amounts of Methanol (MeOH), but keep EtOAc as the primary solvent.
Basification: Extract the organic layer 2x with 1M NaOH (pH > 10).
Mechanism:[1] The target acid deprotonates and moves to the aqueous layer (R-COO⁻ Na⁺). Impurities remain in EtOAc.
Wash: Wash the combined aqueous aqueous layers once with fresh EtOAc to remove entrained organics.
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise until pH ~2.0.
Observation: The product should precipitate as a white/off-white solid.
Recovery:
If Solid Precipitates: Filter and wash with cold water.[2]
If Oiling Occurs: Extract the acidic aqueous phase 3x with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Recrystallization Systems
Best for: Final polishing and removing trace regioisomers.
Solvent System
Ratio (v/v)
Temperature Profile
Suitability
Ethanol / Water
1:1 to 1:3
Dissolve at reflux, cool to 4°C
Standard. Good for removing inorganic salts and trace color.
EtOAc / Hexane
1:2
Dissolve in min. hot EtOAc, add Hexane
High Purity. Best for removing non-polar byproducts.
Acetonitrile
Pure
Reflux to -20°C
Isomer Separation. Often discriminates between 1,3 and 1,5 isomers.
Protocol C: Chromatographic Resolution
Best for: Separating stubborn regioisomers (1-propyl-1H-pyrazol-3-yl vs. 1-propyl-1H-pyrazol-5-yl).
Technical Tip: The acetic acid additive is critical . Without it, the carboxylic acid moiety will streak (tail) on the column due to interaction with silanol groups, causing band broadening and co-elution.
Visualized Workflows
Figure 1: Purification Decision Matrix
Caption: Logical decision tree for selecting the appropriate purification method based on impurity profile.
Figure 2: The "pH Switch" Mechanism
Caption: Flow of the target molecule between phases during Acid-Base extraction.
Troubleshooting & FAQs
Q: The product is oiling out during recrystallization instead of crystallizing. Why?
Technical Insight: This often indicates the presence of residual solvent (acting as a plasticizer) or a "melted" state if the temperature is too high relative to the melting point depression caused by impurities.
Solution:
Seed it: Add a tiny crystal of pure material if available.
Scratch: Use a glass rod to scratch the inner wall of the flask (induces nucleation).
Slow Down: Cool the solution much slower (wrap the flask in a towel). Rapid cooling traps impurities and leads to oiling.
Q: I see a "ghost peak" in HPLC that disappears after purification but returns later.
Technical Insight: This is likely decarboxylation . Pyrazole acetic acids can decarboxylate to 1-propyl-3-methyl-1H-pyrazole if heated excessively, especially under acidic conditions.
Prevention:
Avoid boiling temperatures during acid hydrolysis steps.
Do not dry the compound in an oven >50°C. Use a vacuum desiccator at room temperature.
Q: How do I remove residual Hydrazine?
Technical Insight: Hydrazine is a common starting material and a potential genotoxin.
Protocol:
If Acid-Base extraction didn't work (hydrazine can protonate and enter the aqueous phase), treat the organic solution with polymer-bound aldehyde scavengers or wash with a dilute CuSO₄ solution (hydrazine forms a complex, but this requires careful removal of Copper afterwards).
Preferred: The Acid-Base protocol (Protocol A) is usually effective if the basification step (pH > 10) is performed well, as hydrazine (pKa ~8) will be neutral/free-base and prefer the organic wash or remain in solution while the salt forms.
References
BenchChem. 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8. (General properties and synthesis precursors).[2][3][4][5]
MDPI. Synthesis and Properties of Pyrazoles. (Encyclopedia entry on pyrazole acidity/basicity and tautomerism).
European Patent Office. Method for purifying pyrazoles (WO2011076194A1). (Describes acid-salt formation for pyrazole purification).
Universitat Autònoma de Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers. (Detailed chromatographic conditions for 1,3 vs 1,5 isomers).
PubChem. 2-(1-(3-Chlorophenyl)-1H-pyrazol-4-yl)acetic acid Data.[1][6] (Analogous physicochemical properties and safety data).[1]
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" stability in solution
Technical Support Center: 2-(1-Propyl-1H-pyrazol-3-yl)acetic Acid Stability Guide Executive Technical Summary Compound Overview: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is a critical heterocyclic building block used prim...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(1-Propyl-1H-pyrazol-3-yl)acetic Acid Stability Guide
Executive Technical Summary
Compound Overview:
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical candidates (e.g., CRTh2 antagonists, anti-inflammatory agents). Structurally, it consists of a pyrazole ring N-alkylated with a propyl chain and substituted at the C3 position with an acetic acid moiety.
Stability Verdict:
While the solid state is robust under controlled conditions, solution stability is the primary variable affecting experimental reproducibility. The compound possesses a "stability window" governed by pH and solvent choice. The free acid is prone to thermal decarboxylation and oxidative degradation of the alkyl side chain under stress.
Core Stability Profile & Degradation Mechanisms
The following diagram illustrates the primary degradation pathways researchers must mitigate during storage and handling.
Figure 1: Primary degradation and physical instability pathways. Thermal stress drives decarboxylation, while low pH triggers precipitation.
Detailed Mechanisms:
Decarboxylation (Critical Risk): Heteroaryl acetic acids are thermodynamically predisposed to lose CO₂. While pyrazoles are generally more stable than pyridine analogs, prolonged heating (>50°C) or highly acidic environments can catalyze the loss of the carboxyl group, yielding the non-functional 3-methyl pyrazole derivative [1, 2].
Oxidative Instability: The methylene bridge (
) between the pyrazole ring and the carboxylic acid is susceptible to radical attack, particularly in the presence of trace transition metals or UV light, leading to oxidative decarboxylation to form aldehydes [2].
Solubility & Preparation Guide
Solubility Profile:
Water: Low solubility for the free acid. Requires pH adjustment (> pH 7.5) to form the soluble carboxylate salt.
DMSO: High solubility (>50 mM). Recommended for stock solutions.
Methanol/Ethanol: Good solubility, but avoid for long-term storage due to potential esterification (see FAQ).
Cause: Exposure to air/light or presence of trace metal impurities in the solvent (e.g., low-grade DMSO).
Solution:
Discard the solution.
Prepare fresh stock using degassed, anhydrous DMSO .
Store under inert gas (
or Ar) if possible.
Issue 2: "Compound precipitated upon dilution into assay buffer."
Diagnosis: pH Shock.
Cause: The compound is a weak acid (estimated pKa ~4.0-4.5). Diluting a high-concentration DMSO stock into a neutral or slightly acidic buffer can crash the compound out of solution if the final concentration exceeds its intrinsic solubility.
Solution:
Ensure the assay buffer pH is ≥ 7.4 .
Limit the final DMSO concentration to < 1% (if biological tolerance allows) to prevent "solvent shock," but ensure the buffer capacity can maintain the pH above the pKa.
Issue 3: "Inconsistent IC50/EC50 values in enzymatic assays."
Diagnosis: Decarboxylation or Adsorption.
Cause: If the assay involves incubation at 37°C for long periods, partial decarboxylation may occur. Alternatively, the hydrophobic propyl chain may lead to non-specific binding to plasticware.
Solution:
Protocol Check: Analyze the compound stability at the assay temperature using LC-MS before the full run.
Additives: Include 0.01% Triton X-100 or BSA to prevent plastic adsorption.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution (10 mM)
Weighing: Weigh the solid compound into an amber glass vial (protect from UV).
Solvent: Add molecular biology grade anhydrous DMSO . Avoid "old" DMSO which absorbs water and becomes hygroscopic.
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 2 minutes (avoid heat generation).
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
Storage: Store at -20°C or -80°C . Stable for 6 months.
SOP-02: Stability Verification Workflow
Use this workflow to validate your stock before critical experiments.
Figure 2: Decision tree for validating compound integrity prior to high-value assays.
Frequently Asked Questions (FAQ)
Q: Can I store the compound in ethanol at -20°C?A:Not recommended. In the presence of trace acid (even from the compound itself), Fischer esterification can occur over time, converting the acetic acid to the ethyl ester (ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate). This changes the compound's potency and solubility [3]. Stick to DMSO.
Q: Is the compound stable to autoclaving?A:No. The high temperature (121°C) will almost certainly drive rapid decarboxylation. Sterile filter your solutions using a 0.22 µm PVDF or PTFE membrane instead.
Q: Why does the literature mention "pyrazole esters" are unstable?A: You might be confusing this with reports on pyrazole-based inhibitors where ester derivatives hydrolyze rapidly in buffer [3]. Your compound is the acid form. While it won't hydrolyze, it has its own risks (decarboxylation) that esters do not have until they hydrolyze.
References
Kong, D., Moon, P. J., Bsharat, O., & Lundgren, R. J. (2020).[2] Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids.[2] Angewandte Chemie International Edition, 59(3), 1313-1319.[2] Link
Bhat, S. I., et al. (2023).[3] Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones.[1] Chemical Review and Letters, 6, 139-149.[1] Link
Johnstone, S., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.[4] PMC - NIH. Link
BenchChem Technical Data . (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid Properties and Handling. Link
Avoiding side reactions in pyrazole acetic acid synthesis
Current Status: Online | Ticket Volume: High | Topic: Side Reaction Mitigation Welcome to the Technical Support Center Agent: Dr. Aristh (Senior Application Scientist) Subject: Troubleshooting Guide for Pyrazole Acetic A...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online | Ticket Volume: High | Topic: Side Reaction Mitigation
Welcome to the Technical Support Center
Agent: Dr. Aristh (Senior Application Scientist)
Subject: Troubleshooting Guide for Pyrazole Acetic Acid Synthesis
You are likely here because your LC-MS shows a "forest of peaks" instead of a clean product, or your yield vanished during the final hydrolysis step. Pyrazole acetic acids are deceptive; the ring is stable, but the acetic acid side chain introduces specific vulnerabilities—namely regioisomerism during alkylation and spontaneous decarboxylation during workup.
This guide treats your synthesis as a debugging process. We address the three most common "Tickets" submitted by researchers.
Ticket #001: N-Alkylation Regioselectivity (The "Twin Peaks" Issue)
User Complaint: "I reacted my substituted pyrazole with ethyl bromoacetate, but I got a 60:40 mix of two isomers (N1 and N2). They are impossible to separate by column."
Diagnosis:
Pyrazoles are ambident nucleophiles. Tautomerism (
) means both nitrogens can attack the electrophile. The ratio depends on sterics , electronics , and the cation effect of the base used.
The Solution: The "Cation Switch" Protocol
You can often flip or improve selectivity by changing the base cation (
vs ) or the solvent polarity.
Variable
Recommendation
Mechanistic Logic
Standard Base
or in DMF
Cesium Effect: The large ion forms a "loose" ion pair, often favoring the thermodynamic product (usually the less sterically hindered N).
Hard Switch
in THF ()
Kinetic Control: Irreversible deprotonation creates a "naked" pyrazolide anion. Alkylation is fast and governed by the electron density of the nitrogen (often favoring the more electron-rich N).
Solvent
Toluene vs. DMF
Non-polar solvents (Toluene) promote tight ion-pairing, directing alkylation to the N furthest from the cation. Polar solvents (DMF) dissociate the pair, favoring steric control.
Experimental Protocol: Optimized Alkylation
Standard protocol for maximizing N1 selectivity in 3-substituted pyrazoles.
Dissolution: Dissolve 3-substituted pyrazole (1.0 eq) in anhydrous DMF (
).
Base Addition: Add
(1.5 eq). Stir at RT for 30 min to ensure deprotonation/equilibration.
Reaction: Stir at RT (Do NOT heat unless necessary; heat promotes equilibration to 1:1 mixtures).
Workup: Dilute with EtOAc, wash
with (5% aq) to remove DMF.
Purification: If isomers persist, use Toluene:Acetone (9:1) for TLC/Column. Isomers often separate better in non-polar systems than in DCM/MeOH.
Visual Troubleshooting: N-Alkylation Decision Tree
Caption: Decision logic for selecting base/solvent conditions based on pyrazole substitution patterns.
Ticket #002: Hydrolysis & Decarboxylation (The "Vanishing Act")
User Complaint: "I hydrolyzed my ester to get the acid. The mass spec showed the product peak (-COOH), but after drying on the rotavap, I only found the decarboxylated methyl-pyrazole."
Diagnosis:
Heteroaryl acetic acids are notoriously prone to thermal decarboxylation. The pyrazole ring is electron-rich; it can stabilize the negative charge developing at the
-carbon as leaves. This happens if the pH is too low (acidic) or the temperature is too high.
Mechanism of Failure:
The Solution: The "Cold Lithium" Protocol
Avoid acid hydrolysis (HCl/Reflux) at all costs. Use mild saponification and controlled acidification.
Parameter
Critical Limit
Reason
Base
(Lithium Hydroxide)
is a mild Lewis acid that coordinates the carboxylate, stabilizing it better than or during reaction.
Temperature
Decarboxylation is thermally driven. Never reflux a pyrazole acetic acid.
Acidification
pH 4–5 (Acetic Acid)
Do not blast to pH 1 with conc. HCl. Strong acid promotes zwitterion formation, accelerating loss.
Experimental Protocol: Safe Hydrolysis
Dissolve: Dissolve pyrazole ester (1.0 eq) in THF:Water (3:1).
Saponify: Add
(2.0 eq) at .
Monitor: Allow to warm to RT. Monitor by LC-MS until ester is consumed (usually 1-2 h).
Workup (CRITICAL):
Cool back to
.
Carefully adjust pH to ~5 using 1M Citric Acid or Acetic Acid . Do not use HCl.
Caption: Workflow to prevent thermal and acid-catalyzed decarboxylation during hydrolysis.
Ticket #003: Impurities from Knorr Synthesis (The "Sticky Solid" Issue)
User Complaint: "I tried making the pyrazole ring from scratch using hydrazine and a beta-keto ester, but the product is a sticky oil full of impurities."
Diagnosis:
The Knorr synthesis often produces regioisomers (1,3- vs 1,5-isomers) and poly-condensed side products if the hydrazine is too reactive or the concentration is too high.
Quick Fixes:
Solvent Switch: Switch from Ethanol to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents are hydrogen-bond donors that activate the carbonyl, improving regioselectivity and yield significantly [1].
Temperature: Perform the addition at
and only heat after the intermediate hydrazone is formed.
References
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines."[1] Journal of Organic Chemistry, 2008.
Cesium Effect in Alkylation: Kellog, R. M., et al. "Cesium Salts in Organic Synthesis." Journal of Organic Chemistry, 1980.
Decarboxylation Mechanisms: Tsoleridis, C. A., et al. "Mechanism of Decarboxylation of Heteroaryl Acetic Acids." Tetrahedron, 2010.[2][3]
Alkylation of Pyrazoles: Kumar, V., et al. "Regioselective N-Alkylation of Pyrazoles."[1] Tetrahedron Letters, 2016.
Technical Support Center: Troubleshooting "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" Assay Interference
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering assay interference with small molecules like "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid"....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering assay interference with small molecules like "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid". While this document uses a specific compound as a reference, the principles and protocols described herein are broadly applicable to a wide range of small molecules in discovery and development. Our focus is to equip you with the expertise to identify, understand, and mitigate common sources of assay artifacts, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" is unusually steep and has a high Hill slope. What could be the cause?
An unusually steep dose-response curve, often with a Hill slope significantly greater than 1, can be a red flag for non-specific assay interference rather than true, single-site binding. One of the most common causes for this phenomenon is compound aggregation.[1][2] At concentrations above a critical aggregation concentration (CAC), the compound may form colloidal aggregates that can sequester and non-specifically inhibit enzymes or other proteins in your assay.[2][3][4] This can lead to a sharp, cooperative-like inhibition profile that is not representative of a true one-to-one binding event. It is crucial to investigate this possibility before investing further resources in a compound exhibiting such behavior.
Q2: I am observing activity in my primary screen, but I'm concerned it might be a false positive. What are the initial steps to investigate this?
Distinguishing between genuine activity and assay interference is a critical step in early drug discovery.[3] A systematic approach is recommended:
Visual Inspection: Examine your assay plates and solutions. Is there any visible precipitation of the compound at the concentrations tested?
Data Review: As mentioned in Q1, analyze the shape of your dose-response curve. Steep curves are a common indicator of artifacts.[1]
Counter-screens: The most effective way to identify many types of interference is through well-designed counter-screens.[3][5] These are assays designed to detect interference with the assay technology itself, rather than the biological target. For example, if your primary assay uses a luciferase reporter, a counter-screen against luciferase directly can identify compounds that inhibit the reporter enzyme.[3][5]
Orthogonal Assays: Confirm the activity using a different assay format that measures the same biological endpoint but uses a different detection technology.[6] This helps to rule out technology-specific interference.
Q3: How can I determine if my compound is aggregating in the assay buffer?
Compound aggregation is a prevalent source of false positives in high-throughput screening.[3][4] Several methods can be employed to detect aggregation:
Detergent Sensitivity Assay: This is a simple and effective method. Re-run your assay in the presence of a low concentration (typically 0.01-0.1%) of a non-ionic detergent like Triton X-100.[3][4][7] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause.[3][7]
Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution.[4][8][9][10][11] By analyzing your compound in the assay buffer at various concentrations, you can detect the formation of aggregates, which will appear as larger particles.[8][9][10][11]
Nuclear Magnetic Resonance (NMR): NMR-based methods can also be used to detect aggregation by observing changes in the compound's relaxation parameters, which are sensitive to its molecular tumbling time in solution.[12][13]
Q4: My compound appears to be interfering with the fluorescence readout of my assay. How can I confirm and mitigate this?
Fluorescence interference is a common issue, especially with compounds that are colored or have intrinsic fluorescent properties.[1][14]
Confirmation: To check for autofluorescence, measure the fluorescence of your compound in the assay buffer without the other assay components (e.g., enzyme, substrate).[14][15] Run this across the same concentration range as your main experiment. A concentration-dependent increase in signal indicates autofluorescence. To check for fluorescence quenching, you can run a control experiment with a stable fluorescent molecule and see if your compound decreases its signal.
Mitigation:
Use Red-Shifted Fluorophores: Interference from autofluorescence and light scattering is more common at shorter wavelengths.[16] If possible, switch to assay reagents that use fluorophores with excitation and emission maxima in the far-red spectrum.[16]
Time-Resolved Fluorescence (TRF): If your instrumentation allows, using TRF assays can help to reduce interference from short-lived background fluorescence.
Counter-Screening: As with other interference types, a specific counter-screen can be designed to measure the compound's intrinsic fluorescence under assay conditions.
In-Depth Troubleshooting Guides
Identifying and Mitigating Compound Aggregation
Compound aggregation is a major contributor to promiscuous, non-specific inhibition in biochemical assays.[3][4] The following workflow provides a systematic approach to identifying and addressing this issue.
Caption: Decision tree for troubleshooting compound aggregation.
Protocol: β-Lactamase Counter-Screen for Aggregation
The β-lactamase assay is a widely used counter-screen to identify aggregate-based inhibitors.[4][7] The principle is that many aggregating compounds will non-specifically inhibit this enzyme, and this inhibition will be reversed by the presence of a detergent.[4][7]
Materials:
AmpC β-lactamase
Nitrocefin (chromogenic substrate)
Assay buffer (e.g., PBS, pH 7.4)
Triton X-100
Test compound ("2-(1-Propyl-1H-pyrazol-3-yl)acetic acid")
96-well microplate
Microplate reader
Procedure:
Prepare two sets of serial dilutions of your test compound in the assay buffer. One set will be for the assay without detergent, and the other for the assay with detergent.
In a 96-well plate, add the compound dilutions.
To one set of wells, add assay buffer. To the other set, add assay buffer containing 0.02% Triton X-100 (for a final concentration of 0.01%).
Add β-lactamase to all wells to a final concentration that gives a robust signal. Include controls with no compound.
Incubate for 5-10 minutes at room temperature.
Initiate the reaction by adding nitrocefin to all wells.
Immediately measure the absorbance at 490 nm in kinetic mode for 15-30 minutes.
Calculate the rate of reaction for each concentration of the compound, with and without detergent.
Plot the percent inhibition versus compound concentration for both conditions.
Interpretation of Results:
Observation
Interpretation
Inhibition is observed in the absence of detergent, but significantly reduced or absent in the presence of Triton X-100.
Strong evidence for an aggregation-based mechanism of inhibition.[7]
Similar levels of inhibition are observed with and without detergent.
Aggregation is unlikely to be the cause of inhibition. The compound may be a true inhibitor of β-lactamase or interfering through another mechanism.
No inhibition is observed in either condition.
The compound is unlikely to be an aggregator at the tested concentrations.
Troubleshooting Fluorescence Interference
This workflow outlines the steps to identify and characterize potential fluorescence interference from your test compound.
Caption: Workflow for identifying fluorescence interference.
Protocol: Assessing Compound Autofluorescence
This protocol will help you determine if "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" is contributing to the signal in your fluorescence-based assay.
Materials:
Test compound
Assay buffer
Black, clear-bottom microplates suitable for fluorescence
Fluorescence microplate reader
Procedure:
Prepare a serial dilution of your test compound in the assay buffer, covering the same concentration range used in your primary assay.
Dispense the dilutions into the wells of the microplate.
Include wells with assay buffer only as a background control.
Read the plate on a fluorescence reader using the same excitation and emission wavelengths and gain settings as your primary assay.
Subtract the background signal from the compound-containing wells.
Plot the background-subtracted fluorescence intensity against the compound concentration.
Interpretation:
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your assay conditions and is likely contributing to a false-positive signal.[14] This data can sometimes be used to correct the primary assay data, but it is often preferable to switch to an assay format that is not susceptible to this type of interference.
References
Aldeghi, M., et al. (2018). Designing drug response experiments and quantifying their results. bioRxiv. [Link]
Baell, J., & Walters, M. A. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 7(3), 367-375. [Link]
Coussens, N. P., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link]
Gopalakrishnan, J., et al. (2014). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 9(9), 1951-1959. [Link]
Johnston, P. A. (2020). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
Improving the bioavailability of pyrazole compounds
Welcome to the Pyrazole Bioavailability Support Center. Ticket ID: PYR-OPT-2026 Subject: Technical Guide for Optimizing Bioavailability of Pyrazole-Scaffold Compounds Assigned Specialist: Senior Application Scientist, Le...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Pyrazole Bioavailability Support Center.
Ticket ID: PYR-OPT-2026
Subject: Technical Guide for Optimizing Bioavailability of Pyrazole-Scaffold Compounds
Assigned Specialist: Senior Application Scientist, Lead Optimization Unit
Executive Summary
Pyrazole derivatives (e.g., celecoxib, ruxolitinib) are privileged scaffolds in medicinal chemistry but frequently suffer from "brick dust" properties: high melting points (
) and high lipophilicity (). This combination leads to solubility-limited absorption (BCS Class II) or metabolism-limited bioavailability (BCS Class IV).
This guide provides autonomous, self-validating protocols to overcome these barriers. We move beyond generic advice to specific, causality-driven workflows.
Module 1: Solubility & Dissolution Optimization
The Challenge: Pyrazoles often exhibit strong intermolecular hydrogen bonding (N-H
N) and - stacking, resulting in high lattice energy. Simple micronization is often insufficient because it increases surface area but not equilibrium solubility.[1]
Decision Matrix: Formulation Selection
Use this logic gate to select the correct solubilization strategy based on physicochemical properties.
Figure 1: Decision tree for selecting the optimal formulation strategy based on thermal and ionization properties.
Objective: Disrupt the crystal lattice to generate a high-energy amorphous state, stabilized by a polymer to prevent recrystallization (the "spring and parachute" effect).
For Pyrazoles (H-bond donors): Select amides (Nicotinamide, Urea).
Execution:
Weigh equimolar amounts (1:1) of Pyrazole and Coformer into a stainless steel jar.
Add solvent drop (
): Methanol or Acetonitrile.
Grind: 30 Hz for 20 mins (Ball mill).
Validation (PXRD):
Compare the diffraction pattern of the product against the individual components.
Success: Appearance of new peaks distinct from API and Coformer.
Data Interpretation:
Shift in Melting Point: A distinct DSC endotherm between the API and coformer usually indicates a pure cocrystal phase.
Eutectic Mixture: A melting point lower than both components often indicates a simple physical mixture (failure), not a cocrystal.
Module 3: Metabolic Stability Optimization
The Challenge: The pyrazole ring is generally stable, but N-alkyl substituents or attached phenyl rings are prone to CYP450-mediated oxidation (hydroxylation/dealkylation).
Metabolic Soft-Spot Identification & Blocking
Use this workflow to iteratively design out metabolic instability.
Figure 2: Workflow for identifying and mitigating metabolic hotspots in pyrazole derivatives.
Chemical Modification Strategies:
Fluorine Scan: Replace metabolic "soft" hydrogens on phenyl rings with Fluorine. This blocks oxidation and lowers electron density, making the ring less attractive to the electrophilic CYP heme.
Oxetane Incorporation: Replace lipophilic gem-dimethyl or t-butyl groups with an oxetane ring . This lowers LogP (improving solubility) and removes labile C-H bonds, often maintaining potency while reducing metabolic clearance.
N-Alkylation Control: If the pyrazole N-H is unsubstituted, it is prone to glucuronidation. Alkylating this nitrogen can prevent Phase II metabolism, but ensure the alkyl group itself isn't a CYP liability (see Strategy 2).
Frequently Asked Questions (FAQ)
Q: My pyrazole precipitates immediately upon dilution in SGF (Simulated Gastric Fluid). Why?A: This is typical for weak bases. The compound dissolves in the low pH of the stomach but crashes out as it transitions to the higher pH of the intestine (the "supersaturation crash").
Fix: Use an HPMC-AS based solid dispersion. HPMC-AS is enteric; it remains intact in the stomach and releases the drug slowly in the intestine, maintaining supersaturation in the absorption window.
Q: I see a double peak in my HPLC during dissolution testing.A: This often indicates disproportionation . If you are using a salt (e.g., Pyrazole-HCl), the micro-environment pH at the tablet surface may be causing the salt to convert back to the free base.
Fix: Add a pH modifier (e.g., Citric acid) to the formulation to maintain an acidic micro-environment, or switch to a cocrystal which is less prone to pH-mediated disproportionation.
Q: Can I use DMSO to dissolve my compound for animal PK studies?A: Avoid pure DMSO if possible. It causes precipitation upon contact with blood/fluids and can damage tissues.
Recommended Vehicle: 5% DMSO + 40% PEG400 + 55% Water. This cosolvent system is generally well-tolerated and maintains solubility for many pyrazoles.
References
Steed, J. W. (2013). The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences.
Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.
Morgen, M., et al. (2012). Spray drying of amorphous solid dispersions. In Amorphous Solid Dispersions. Springer.
Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry.
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and practi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenge of drug resistance. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome resistance in your experiments, ensuring the continued progress of your research.
Introduction: The Challenge of Pyrazole Inhibitor Resistance
Pyrazole-based compounds are a cornerstone of modern targeted therapy, forming the structural basis for numerous potent kinase inhibitors.[1][2][3] Their versatility and favorable drug-like properties have led to the development of treatments for a range of cancers and other diseases.[4][5] However, as with many targeted therapies, the emergence of resistance is a significant clinical and experimental hurdle.[3][6] Understanding the underlying mechanisms of this resistance is the first step toward developing effective countermeasures.
This guide is structured to address the most pressing questions and experimental challenges you may face. We will delve into the primary mechanisms of resistance and provide detailed, validated protocols to help you navigate these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding resistance to pyrazole-based inhibitors.
Q1: What are the most common mechanisms of acquired resistance to pyrazole-based kinase inhibitors?
A1: Acquired resistance to pyrazole-based kinase inhibitors typically falls into three main categories:
On-target modifications: This is most frequently observed as secondary mutations in the kinase domain of the target protein, which can prevent the inhibitor from binding effectively.[7] A classic example is the "gatekeeper" mutation, such as T790M in the Epidermal Growth Factor Receptor (EGFR) or T315I in the Bcr-Abl fusion protein.[7][8][9]
Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited target.[7][10] For instance, amplification of the MET receptor tyrosine kinase can provide an alternative survival signal in EGFR-inhibitor resistant non-small cell lung cancer.[7]
Drug efflux and altered metabolism: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[11] Additionally, cancer cells can undergo metabolic reprogramming to sustain their growth and survival despite inhibitor treatment.[12][13][14][15]
Q2: My pyrazole-based inhibitor is losing efficacy in my cell line. How can I determine the mechanism of resistance?
A2: A multi-pronged approach is necessary to elucidate the mechanism of resistance. A logical workflow would be:
Sequence the target kinase: Sanger or next-generation sequencing of the target kinase's coding region in your resistant cells can identify any acquired mutations.
Assess bypass pathway activation: Use phosphoproteomic arrays or western blotting to screen for the upregulation of alternative signaling pathways (e.g., MET, HER2, AXL).
Evaluate drug efflux: Employ flow cytometry-based efflux assays using fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if your resistant cells have increased pump activity.
Consider metabolic profiling: Metabolomic analysis can reveal shifts in cellular metabolism that may contribute to resistance.
Q3: Are there next-generation pyrazole-based inhibitors that can overcome common resistance mutations?
A3: Yes, the development of next-generation inhibitors is a key strategy to combat resistance. For example, in the case of EGFR-mutant lung cancer, third-generation inhibitors like osimertinib were specifically designed to be effective against the T790M resistance mutation.[16] Similarly, ponatinib was developed to overcome the T315I gatekeeper mutation in Bcr-Abl.[7][17] Research is continuously focused on creating novel pyrazole derivatives with improved efficacy against known resistance mutations.[16][18]
Q4: Can combination therapies help overcome resistance?
A4: Absolutely. Combination therapy is a powerful strategy.[19][20] The choice of combination depends on the resistance mechanism:
For bypass pathway activation: Combine your pyrazole inhibitor with an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor with a MET inhibitor).
For drug efflux: Co-administer your inhibitor with an ABC transporter inhibitor. Some pyrazole derivatives themselves have been shown to inhibit P-gp, which can re-sensitize cells to other chemotherapeutics.[11][21]
To prevent or delay resistance: Combining the primary inhibitor with an agent that targets a downstream effector or a parallel survival pathway can be effective.
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios.
Scenario 1: Gradual Loss of Inhibitor Potency in a Long-Term Culture
Problem: You observe a rightward shift in the dose-response curve (increasing IC50) for your pyrazole-based inhibitor in a cancer cell line that has been continuously cultured in the presence of the drug.
Potential Causes & Troubleshooting Steps:
Potential Cause
Diagnostic Step
Proposed Solution
Selection of pre-existing resistant clones or acquisition of new mutations in the target kinase.
1. Perform single-cell cloning of the resistant population to isolate and characterize individual clones. 2. Sequence the target kinase gene from the resistant population and compare it to the parental cell line.[7]
1. If a known resistance mutation is identified, switch to a next-generation inhibitor designed to be active against that mutant.[7][17] 2. If a novel mutation is found, structural modeling may be necessary to understand its impact and guide the design of new inhibitors.
Upregulation of a bypass signaling pathway.
1. Perform a phospho-kinase array to compare the signaling profiles of the parental and resistant cells. 2. Validate any hits by Western blot, probing for phosphorylated and total levels of key pathway proteins (e.g., p-MET, MET, p-AKT, AKT).
1. Test the efficacy of combining your pyrazole inhibitor with an inhibitor of the identified bypass pathway. A synergistic effect would confirm this mechanism.[19][20]
Increased expression of drug efflux pumps.
1. Perform a qRT-PCR or Western blot to check for increased expression of ABC transporters (e.g., ABCB1/P-gp, ABCG2/BCRP). 2. Use a functional efflux assay (see protocol below) to confirm increased pump activity.[11][22]
1. Co-treat the resistant cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil, tariquidar).[20] A restoration of sensitivity would indicate the involvement of efflux pumps.
Experimental Protocols
Protocol 1: Functional Assessment of ABC Transporter Efflux Activity
This protocol uses the fluorescent dye Rhodamine 123, a substrate for P-glycoprotein (P-gp), to assess efflux pump activity via flow cytometry.
Materials:
Parental (sensitive) and resistant cell lines
Complete culture medium
Rhodamine 123 (stock solution in DMSO)
Verapamil (optional, as a P-gp inhibitor control)
PBS (Phosphate-Buffered Saline)
FACS tubes
Flow cytometer
Procedure:
Cell Preparation: Harvest parental and resistant cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
Dye Loading: Add Rhodamine 123 to the cell suspensions to a final concentration of 1 µM. For inhibitor control wells, pre-incubate cells with 50 µM Verapamil for 30 minutes before adding Rhodamine 123.
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for dye uptake.
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular dye.
Efflux Phase: Resuspend the cell pellets in pre-warmed complete culture medium and incubate at 37°C for 1-2 hours to allow for dye efflux.
Analysis: After the efflux period, place the tubes on ice to stop the process. Analyze the intracellular fluorescence of the cells using a flow cytometer (typically with a 488 nm excitation laser and a 525/50 nm emission filter).
Interpretation: Resistant cells with high P-gp activity will show lower intracellular fluorescence compared to sensitive parental cells, as they will have pumped out more of the Rhodamine 123. The inclusion of Verapamil should increase dye retention in the resistant cells, confirming P-gp's role.
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol provides a general framework for assessing the phosphorylation status of key proteins in bypass signaling pathways.
Materials:
Parental and resistant cell lysates
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
Transfer: Transfer the separated proteins to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated form of the protein first.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Repeat the washing step.
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Stripping and Re-probing: After imaging, you can strip the membrane and re-probe with an antibody for the total protein to normalize the phosphorylation signal.
Analysis: Compare the levels of phosphorylated protein (normalized to total protein) between the parental and resistant cell lines. A significant increase in the resistant line suggests activation of that pathway.
Visualizing Resistance Mechanisms
Diagrams can help clarify the complex interactions involved in drug resistance.
Signaling Pathways in Pyrazole Inhibitor Resistance
Caption: A logical workflow for diagnosing inhibitor resistance.
References
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). MDPI. Available from: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. Available from: [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available from: [Link]
Targeting EGFR C797S Mutations with Phosphine Oxide Pyrazole Inhibitors: Therapeutic Insights and Efficacy. (2024). Patsnap Synapse. Available from: [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. Available from: [Link]
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. Available from: [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available from: [Link]
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). MDPI. Available from: [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available from: [Link]
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c]b[11][18]enzothiazine 5,5-Dioxide Derivatives. (2025). PubMed. Available from: [Link]
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. Available from: [Link]
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2022). ResearchGate. Available from: [Link]
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2026). ResearchGate. Available from: [Link]
Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2025). ResearchGate. Available from: [Link]
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2020). MDPI. Available from: [Link]
Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed. Available from: [Link]
Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance. (n.d.). Synapse. Available from: [Link]
New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. (2021). PMC. Available from: [Link]
Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025). Future Journal of Pharmaceutical Sciences. Available from: [Link]
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (2014). PMC. Available from: [Link]
Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. (2014). ACS Publications. Available from: [Link]
Antibacterial Pyrazoles: Tackling Resistant Bacteria. (2022). ResearchGate. Available from: [Link]
Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (2025). Biotech Res Asia. Available from: [Link]
Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. (2025). PMC. Available from: [Link]
Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2024). PMC. Available from: [Link]
Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. (2021). PubMed. Available from: [Link]
The Pyrazolo[3,4-d]pyrimidine Derivative, SCO-201, Reverses Multidrug Resistance Mediated by ABCG2/BCRP. (2019). NIH. Available from: [Link]
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. (2018). Annex Publishers. Available from: [Link]
Exploiting Metabolic Reprogramming and Its Therapeutic Vulnerabilities in Prostate Cancer. (2025). Synapse. Available from: [Link]
Special Issue : The Role of Efflux Pump Inhibitor in Bacterial Multidrug Resistance. (n.d.). MDPI. Available from: [Link]
Overcoming Resistance. (n.d.). Center for Cancer Research. Available from: [Link]
Mechanisms of Drug-Resistance in Kinases. (2011). PMC. Available from: [Link]
Strategies to overcome resistance to targeted protein kinase inhibitors in the treatment of cancer. (2006). PubMed. Available from: [Link]
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2024). MDPI. Available from: [Link]
Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. (1989). MDPI. Available from: [Link]
Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells. (2020). MDPI. Available from: [Link]
Technical Support Center: Degradation Pathways of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. This guide provides in-depth troubleshooting advice, frequentl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to anticipate and address challenges encountered during its stability and degradation studies. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary for robust experimental design and accurate data interpretation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, drawing upon established principles of pyrazole chemistry and pharmaceutical stability testing.
Q1: What are the most probable degradation pathways for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid under typical laboratory conditions?
While specific data for this molecule is not extensively published, based on the known chemistry of pyrazole derivatives, the most likely degradation pathways involve the side chains rather than the pyrazole ring itself, which is generally stable. Key vulnerabilities include the carboxylic acid group and the propyl substituent. Potential degradation reactions include:
Decarboxylation: The acetic acid side chain may be susceptible to decarboxylation, especially under thermal stress, leading to the formation of 1-propyl-3-methyl-1H-pyrazole.
Oxidation: The propyl group and the methylene bridge of the acetic acid moiety are potential sites for oxidative attack. This could lead to the formation of hydroxylated derivatives or further oxidation to ketones.
Hydrolysis: While the pyrazole ring is generally resistant to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common.
Q2: My LC-MS analysis shows unexpected peaks during my stability study. How can I identify these unknown degradants?
Identifying unknown peaks is a critical step in degradation studies. A systematic approach is recommended:
Forced Degradation: Conduct forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) as outlined in ICH guidelines Q1A, Q1B, and Q2B.[1] This will help in generating a predictable set of degradants.
Mass Spectrometry (MS) Analysis: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions.
Tandem MS (MS/MS): Perform fragmentation analysis on the parent ions of the unknown peaks. The fragmentation pattern will provide structural information about the degradants.
Isotope Labeling: If feasible, synthesizing an isotopically labeled version of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid can aid in tracking the core structure through various degradation pathways.[2]
Q3: I am observing poor recovery of my parent compound in my forced degradation study. What could be the cause?
Poor recovery can stem from several factors:
Extreme Stress Conditions: The conditions used for forced degradation might be too harsh, leading to extensive degradation or the formation of insoluble products. It is recommended to aim for 5-20% degradation.[3]
Adsorption: The parent compound or its degradants may be adsorbing to the surfaces of your sample vials or chromatography column. Using silanized glassware and evaluating different column chemistries can mitigate this.
Volatility: Some degradants, such as the potential decarboxylation product, may be volatile, leading to their loss during sample preparation or analysis.
Inappropriate Analytical Method: The analytical method may not be suitable for detecting all degradants. Ensure your method is stability-indicating by demonstrating that all degradation products are resolved from the parent peak and from each other.
Q4: How resistant is the pyrazole ring itself to degradation?
The pyrazole ring is an aromatic heterocycle and is generally quite stable. It is resistant to many oxidizing and reducing agents. However, it can be susceptible to catalytic hydrogenation, which would first reduce it to a pyrazoline and then to a pyrazolidine. Under most standard pharmaceutical stress testing conditions, the pyrazole core is expected to remain intact.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Troubleshooting Guide 1: Inconsistent Results in Acid/Base Hydrolysis Studies
Symptom
Potential Cause
Recommended Solution
No degradation observed.
Insufficient stress. The compound may be highly stable at the tested conditions.
Increase the concentration of the acid/base (from 0.1M to 1M), increase the temperature, or extend the duration of the study.[1]
Complete degradation.
Stress conditions are too harsh.
Decrease the concentration of the acid/base, lower the temperature, or shorten the study duration.
Precipitate formation.
The parent compound or a degradant has low solubility at the tested pH.
Before analysis, neutralize the sample to a pH where all components are soluble. If solubility is still an issue, consider using a co-solvent, but ensure it does not interfere with the analysis.[1]
Variable results between replicates.
Inconsistent temperature control or sample handling.
Ensure uniform heating for all samples. Standardize the timing of sample quenching and neutralization.
Troubleshooting Guide 2: Challenges in Oxidative Degradation Studies
Symptom
Potential Cause
Recommended Solution
No degradation with hydrogen peroxide.
The molecule is resistant to peroxide-based oxidation.
Try a different oxidative agent, such as a radical initiator like azobisisobutyronitrile (AIBN), to explore different oxidative pathways.[4]
Multiple, poorly resolved peaks.
Complex mixture of oxidation products.
Optimize the chromatographic method. A gradient elution may be necessary to separate polar and non-polar degradants.[1]
Reaction is too rapid and difficult to control.
The concentration of the oxidizing agent is too high.
Lower the concentration of hydrogen peroxide or the radical initiator. Conduct the experiment at a lower temperature.
III. Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Protocol 1: Forced Degradation Study Workflow
This workflow provides a systematic approach to investigating the degradation pathways of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Protocol 2: Step-by-Step Guide for Acid Hydrolysis
Sample Preparation: Prepare a 1 mg/mL solution of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in a suitable solvent (e.g., methanol or acetonitrile).
Stress Application: To 1 mL of the sample solution, add 1 mL of 0.1 M hydrochloric acid.
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Quenching and Neutralization: After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
Analysis: Analyze the sample by a validated stability-indicating LC-MS method.
Control: Prepare a control sample by adding and immediately neutralizing the acid to account for any degradation that may occur during sample preparation.
IV. Predicted Degradation Pathways
Based on the chemical structure and general knowledge of pyrazole chemistry, the following degradation pathways can be predicted.
Caption: Predicted degradation pathways.
V. References
Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 179-187. [Link]
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-934. [Link]
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-8. [Link]
Indian Academy of Sciences. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1). [Link]
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
PubMed. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184. [Link]
International Journal of ChemTech Applications. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications, 1(4), 170-175. [Link]
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Technical Support Center: Scaling Up the Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Welcome to the technical support center for the synthesis and scale-up of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and scale-up of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, offering robust troubleshooting solutions and data-driven recommendations to ensure your synthesis is successful, scalable, and reproducible.
The synthesis of this pyrazole derivative, while straightforward on paper, presents distinct challenges during scale-up, particularly concerning regioselectivity and purification. This document provides field-proven insights to navigate these complexities.
Overall Synthetic Workflow
The most reliable and scalable two-step synthesis proceeds from the commercially available intermediate, ethyl 2-(1H-pyrazol-3-yl)acetate. The process involves a regioselective N-alkylation followed by ester hydrolysis (saponification).
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Regioselective N-Propylation
The critical challenge in this step is controlling the alkylation site on the pyrazole ring. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers which are often difficult to separate[1]. Our goal is the N1-propyl isomer.
Q1: I'm getting a significant amount of the undesired N2-propyl isomer. How can I improve the N1-selectivity?
Answer: Regioselectivity in pyrazole N-alkylation is a function of steric hindrance, the base/solvent system, and electronic effects[1][2]. For this specific substrate, the substituent at the 3-position directs the outcome.
Explanation of Causality: The acetic ester group at the C3 position is sterically demanding. Alkylation at the adjacent N2 position is therefore sterically hindered. The N1 position, being further from this bulky group, is more accessible. We can leverage this intrinsic bias with our choice of reaction conditions.
Immediate Solution: Switch to a potassium carbonate (K₂CO₃) base in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This combination is well-documented to favor N1-alkylation for 3-substituted pyrazoles[1].
Advanced Troubleshooting:
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can enhance the kinetic selectivity for the less hindered N1 position.
Base Selection: While K₂CO₃ is a good starting point, sodium hydride (NaH) can also be highly effective in preventing the formation of regioisomeric byproducts in certain systems[2]. However, NaH requires strictly anhydrous conditions and greater handling care.
Solvent Polarity: Polar aprotic solvents like DMF and DMSO are generally superior for achieving single regioisomers compared to less polar solvents like THF or acetonitrile[1].
Caption: Decision tree for improving N1-alkylation regioselectivity.
Q2: My N-propylation reaction is very slow or stalls before completion.
Answer: Low reactivity can stem from several factors, including insufficient deprotonation of the pyrazole, poor reagent quality, or solubility issues.
Re-evaluate Your Base: The base's role is to deprotonate the pyrazole N-H, making it nucleophilic. Ensure the base is not old or hydrated. K₂CO₃ should be finely powdered and dried before use. For a more potent option, consider sodium hydride (NaH), which will irreversibly deprotonate the pyrazole.
Check Your Alkylating Agent: Ensure the propyl bromide or iodide is of good quality. Alkyl halides can degrade over time. Using propyl iodide instead of propyl bromide may increase the reaction rate due to iodide being a better leaving group.
Temperature: While lower temperatures favor selectivity, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C). Monitor the N1/N2 ratio by TLC or LC-MS if you increase the temperature, as selectivity may decrease.
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the alkylating agent and base is often beneficial to drive the reaction to completion[1].
Parameter
Recommendation for High N1-Selectivity
Troubleshooting for Low Reactivity
Base
K₂CO₃ (1.2 eq) or Cs₂CO₃ (1.2 eq)
Use NaH (1.1 eq, anhydrous) or increase temperature
Solvent
Anhydrous DMF or DMSO
Ensure solvent is anhydrous
Alkylating Agent
Propyl bromide (1.1 eq)
Use Propyl iodide (1.1 eq)
Temperature
0 °C to 25 °C
40 °C to 60 °C (monitor selectivity)
Monitoring
TLC, LC-MS
TLC, LC-MS
Table 1: Recommended Conditions for N1-Propylation
Step 2: Saponification (Ester Hydrolysis)
This step converts the ethyl ester intermediate into the final carboxylic acid product. The reaction is typically robust but can be problematic on a large scale if not properly controlled.
Q3: My hydrolysis reaction is incomplete, even after prolonged reaction times.
Answer: Ester hydrolysis is a reversible equilibrium[3]. To ensure complete conversion, the equilibrium must be shifted towards the products.
Explanation of Causality: In base-promoted hydrolysis (saponification), hydroxide attacks the ester's carbonyl carbon. The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, forming a carboxylate salt. Incomplete reactions usually point to insufficient base or water.
Immediate Solution: Increase the equivalents of your base (NaOH or LiOH) to 2-3 equivalents. Ensure sufficient water is present in the co-solvent system (e.g., THF/H₂O, MeOH/H₂O) to act as both a reagent and to maintain solubility of the hydroxide salt[3].
Advanced Troubleshooting:
Increase Temperature: Refluxing the reaction mixture is a standard method to increase the rate of hydrolysis.
Co-solvent Choice: If your ester has poor solubility in aqueous methanol, switch to a THF/H₂O or Dioxane/H₂O mixture to ensure the reaction mixture remains homogenous[3].
Monitor by TLC/LC-MS: Check for the disappearance of the starting ester spot/peak. The product, being a salt, will likely remain at the baseline on a silica TLC plate.
Condition
Basic Hydrolysis (Saponification)
Acidic Hydrolysis
Reagents
NaOH, KOH, or LiOH (2-3 eq)
H₂SO₄ or HCl (catalytic)
Solvent
H₂O/MeOH, H₂O/THF
H₂O (large excess)
Temperature
RT to Reflux
Reflux
Pros
Irreversible, generally faster and cleaner
Simple work-up if product is organic soluble
Cons
Requires stoichiometric base
Reversible, requires excess water to drive to completion[4]
Table 2: Comparison of Ester Hydrolysis Conditions. Saponification is strongly recommended for this substrate.
Step 3: Work-up and Purification
Q4: I am experiencing low yield during the final product isolation and purification.
Answer: The work-up for a carboxylic acid is critical. The product's solubility is pH-dependent, a property we must exploit for efficient isolation.
Standard Procedure:
After hydrolysis, cool the reaction mixture and remove the organic solvent (e.g., MeOH, THF) under reduced pressure.
Dilute the remaining aqueous residue with water and perform an organic wash (e.g., with ethyl acetate or ether) to remove any unreacted ester and non-acidic impurities.
Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 1M HCl until the pH is ~1-2. The product should precipitate as a solid.
The solid can be collected by filtration, washed with cold water, and dried. If it oils out, it can be extracted with an organic solvent like ethyl acetate.
Troubleshooting Low Yield:
Incomplete Precipitation: Ensure the pH is low enough for complete protonation of the carboxylate. Check with pH paper.
Product Solubility: If the product has some solubility in acidic water, the filtrate will contain dissolved product. Perform several extractions of the acidified aqueous layer with ethyl acetate or dichloromethane to recover this material.
Purification Method: Recrystallization is the preferred method for purifying the final product. Good solvent systems to try include ethanol/water, ethyl acetate/heptane, or toluene[5]. Column chromatography on silica gel can be used but may be complicated by the acidic nature of the compound; deactivating the silica with a small amount of acetic acid in the eluent can help.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the most common and scalable synthetic route for this compound family?
A: The most prevalent route involves the cyclocondensation of a β-dicarbonyl equivalent with hydrazine to form the pyrazole core, followed by N-alkylation and subsequent functional group manipulations, such as the ester hydrolysis described here[6][7]. This sequence allows for late-stage diversification and generally involves robust, well-understood reactions.
Q: Why is controlling the N-alkylation step so critical?
A: The N1 and N2 regioisomers of substituted pyrazoles often have very similar physical properties (e.g., polarity, boiling point), making their separation by standard techniques like flash chromatography or crystallization extremely challenging and costly at scale[1]. Therefore, achieving high regioselectivity in the alkylation step is paramount for ensuring a pure product stream and avoiding difficult purification processes.
Q: What are the key safety considerations when scaling up this synthesis?
A:
Exothermic Reactions: Both the N-alkylation and the acid-base neutralization during work-up can be exothermic. When scaling up, reagents should be added slowly and with efficient external cooling to maintain temperature control.
Use of NaH: If using sodium hydride, it is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully and slowly at the end of the reaction.
Solvent Handling: DMF is a common solvent for the alkylation step. It is a high-boiling point solvent and has associated reproductive health risks. Ensure adequate ventilation and use appropriate personal protective equipment.
Q: Which analytical techniques are recommended for monitoring and quality control?
A:
Reaction Monitoring: Thin Layer Chromatography (TLC) is useful for a quick qualitative check. For quantitative analysis and accurate determination of isomeric ratios, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Final Product QC:
Structure Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for determining purity (>95% or as required).
Identity Confirmation: Mass Spectrometry (MS) to confirm the molecular weight.
Detailed Experimental Protocols
Protocol 1: N1-Propylation of Ethyl 2-(1H-pyrazol-3-yl)acetate
To a stirred suspension of finely powdered anhydrous potassium carbonate (1.2 equivalents) in anhydrous DMF, add ethyl 2-(1H-pyrazol-3-yl)acetate (1.0 equivalent).
Stir the mixture at room temperature for 15-30 minutes.
Add 1-bromopropane (1.1 equivalents) dropwise to the suspension over 20-30 minutes, maintaining the temperature below 30°C.
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by LC-MS.
Upon completion, pour the reaction mixture into a larger volume of cold water and extract with ethyl acetate (3x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate. The crude product can be used directly in the next step or purified by flash chromatography if necessary.
Protocol 2: Saponification to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Dissolve the crude ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).
Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux (approx. 65-70°C) for 2-4 hours, or until LC-MS analysis indicates complete consumption of the starting material.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of concentrated HCl.
Collect the resulting solid precipitate by vacuum filtration.
Wash the filter cake with cold water and dry under vacuum to afford the final product. Purity can be enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
ResearchGate. Large-scale synthesis of 1H-pyrazole. Available from: [Link]
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]
Organic Chemistry Portal. Ester to Acid - Common Conditions. Available from: [Link]
Arkivoc. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available from: [Link]
PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available from: [Link]
Semantic Scholar. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Available from: [Link]
... SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID.* Available from: [Link]
UCLA. 12BL Experiment 5: Ester Hydrolysis. Available from: [Link]
University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]
MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Available from: [Link]
PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Available from: [Link]
Google Patents.Process for the preparation of pyrazoles - European Patent Office - EP 1176142 A1.
Google Patents.DE102009060150A1 - Process for the purification of pyrazoles.
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available from: [Link]
Technical Support Center: Aggregation of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. This guide is designed to provide in-depth troubleshooting adv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the aggregation of this compound in aqueous media. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate aggregation-related issues in your experiments.
Introduction to Aggregation of Small Molecules
The self-assembly of small, drug-like molecules into larger, soluble entities, often referred to as colloidal aggregation, is a phenomenon that can significantly impact experimental outcomes.[1] These aggregates, typically ranging from 50 to 500 nm in size, form spontaneously in aqueous solutions and can lead to false positives in high-throughput screening (HTS) by non-specifically sequestering proteins.[1][2] Understanding the physicochemical properties of your compound is the first step in managing its aggregation behavior.
For 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, the pyrazole core, the propyl group, and the acetic acid moiety all contribute to its overall solubility and aggregation propensity. While pyrazole itself has some water solubility, the introduction of a lipophilic propyl group can decrease aqueous solubility, while the ionizable carboxylic acid group can increase it, particularly at certain pH values.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a concern for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid?
A1: Compound aggregation is the self-association of small molecules to form larger, colloidal particles in solution.[5] For 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, this is a concern because these aggregates can interfere with biological assays, leading to misleading results such as promiscuous inhibition.[2] The formation of these aggregates is often concentration-dependent, occurring above a critical aggregation concentration (CAC).[2]
Q2: What factors can influence the aggregation of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid?
A2: Several factors can influence the aggregation of this compound:
Concentration: Aggregation is highly dependent on concentration. Above the CAC, the compound will start to form aggregates.[5]
pH: As an ionizable compound with a carboxylic acid group, the pH of the solution will significantly impact its solubility and aggregation.[3] At a pH below its pKa, the carboxylic acid will be protonated and less soluble, potentially leading to increased aggregation.
Ionic Strength: The salt concentration of the buffer can affect the electrostatic interactions between molecules, which can either promote or inhibit aggregation.[6][7]
Temperature: Temperature can affect the solubility of the compound. For some compounds, increasing the temperature can increase solubility and reduce aggregation, while for others it can have the opposite effect.[8]
Solvent: The presence of co-solvents, such as DMSO, from stock solutions can influence aggregation.[5]
Q3: How can I visually detect if my solution of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid has aggregated?
A3: While a clear solution is often assumed to be free of aggregates, this is not always the case. Colloidal aggregates are often too small to be seen by the naked eye.[1] However, at higher concentrations, you might observe turbidity or even visible precipitates. A simple first check is to visually inspect the solution for any cloudiness or particulates.[9]
Q4: What techniques can I use to definitively characterize the aggregation of this compound?
A4: Several biophysical techniques are well-suited for characterizing small molecule aggregation:
Dynamic Light Scattering (DLS): DLS is a primary technique for detecting and sizing particles in solution. It is highly sensitive to the presence of aggregates.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the state of a molecule in solution. Changes in NMR signals, such as peak broadening, can indicate aggregation.[12][13]
Fluorescence Spectroscopy: Using fluorescent probes that change their emission properties upon binding to hydrophobic environments can be a sensitive method to monitor aggregation.[14]
Troubleshooting Guides
Issue 1: Unexpected Precipitation or Turbidity in Solution
You've prepared a solution of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in your aqueous buffer, and you observe cloudiness or a visible precipitate.
Troubleshooting Workflow:
A troubleshooting flowchart for visible precipitation.
Causality and Actionable Insights:
Concentration: The most straightforward cause of precipitation is exceeding the compound's solubility limit.
Action: Dilute your sample to a lower concentration. It's crucial to determine the critical aggregation concentration (CAC) for your specific experimental conditions.[2]
pH: The carboxylic acid moiety of your compound makes its solubility highly pH-dependent.[3] Near its pKa, the compound will be least soluble.
Action: Adjust the pH of your buffer. For a carboxylic acid, increasing the pH will deprotonate the acid, forming a more soluble carboxylate salt. Aim for a pH at least 1-2 units above the pKa.
Co-solvents: Often, stock solutions are prepared in organic solvents like DMSO. When diluted into an aqueous buffer, this can cause the compound to crash out of solution if the final organic solvent concentration is not low enough.[5]
Action: Ensure the final concentration of any organic co-solvent is minimal, typically below 1%.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Your assay results with 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid are variable and difficult to reproduce, suggesting potential interference from aggregation.
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent assay results.
Causality and Actionable Insights:
Undetected Aggregation: Colloidal aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to "bell-shaped" dose-response curves and other artifacts.[2]
Action: Use Dynamic Light Scattering (DLS) to analyze your compound at the concentrations used in your assay. This will confirm or rule out the presence of aggregates.[10]
Assay Conditions Promoting Aggregation: The specific conditions of your assay buffer (pH, salt concentration) might be promoting aggregation.
Action 1: Add Detergent: Including a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-80, can often disrupt the formation of colloidal aggregates.[10]
Action 2: Optimize Buffer: Systematically screen different pH values and ionic strengths to find conditions that minimize aggregation while maintaining the integrity of your assay components.[6][7]
Experimental Protocols
Protocol 1: Characterization of Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the presence and size distribution of aggregates of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid in an aqueous buffer.
Materials:
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Aqueous buffer of choice (e.g., PBS, pH 7.4)
DMSO (for stock solution)
DLS instrument and compatible cuvettes
0.22 µm syringe filters
Methodology:
Sample Preparation:
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
Filter the buffer through a 0.22 µm filter to remove any dust or particulate matter.
Prepare a series of dilutions of the compound in the filtered buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
Also, prepare a buffer-only blank containing the same final concentration of DMSO.
DLS Measurement:
Equilibrate the DLS instrument to the desired temperature.
Measure the buffer-only blank first to establish a baseline.
Measure each concentration of the compound.
Data Analysis:
Analyze the correlation function to determine the size distribution (hydrodynamic radius) and polydispersity index (PDI).
The appearance of particles with a hydrodynamic radius significantly larger than that of a monomeric small molecule (typically >10 nm) is indicative of aggregation.[15]
Data Interpretation:
Concentration
Average Hydrodynamic Radius (nm)
Polydispersity Index (PDI)
Interpretation
Buffer Blank
< 1
< 0.1
No significant scattering particles
1 µM
1-2
< 0.2
Likely monomeric
10 µM
50-200
> 0.3
Aggregation present
50 µM
> 300
> 0.5
Significant aggregation
Protocol 2: Monitoring Aggregation by NMR Spectroscopy
Objective: To detect the formation of aggregates by observing changes in the NMR spectrum of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Materials:
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Deuterated aqueous buffer (e.g., PBS in D₂O, pD 7.4)
NMR spectrometer and tubes
Methodology:
Sample Preparation:
Prepare a series of concentrations of the compound directly in the deuterated buffer.
NMR Acquisition:
Acquire a 1D proton NMR spectrum for each concentration.
Data Analysis:
Compare the spectra at different concentrations. Look for:
Peak Broadening: As molecules aggregate, their tumbling rate slows down, leading to broader NMR signals.[13]
Chemical Shift Changes: The chemical environment of protons may change upon aggregation, causing shifts in their resonance frequencies.
Diffusion Ordered Spectroscopy (DOSY): This 2D NMR experiment can be used to measure the diffusion coefficient of the compound. A decrease in the diffusion coefficient at higher concentrations is a strong indicator of aggregation.[16][17]
References
2D fluorescence spectroscopy for real-time aggregation monitoring in upstream processing - PMC. (n.d.).
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017, July 19).
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (2021, October 27).
Pyrazole - Solubility of Things. (n.d.).
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. (n.d.).
dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
Colloidal aggregation: from screening nuisance to formulation nuance - PMC - NIH. (n.d.).
Technical Support Center: NMR Assignment for Pyrazole Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Pyrazole Tautomerism and Regioisomer Assignment Welcome to the Pyrazole NMR Support Hub I am Dr. Aris, your Senior A...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Pyrazole Tautomerism and Regioisomer Assignment
Welcome to the Pyrazole NMR Support Hub
I am Dr. Aris, your Senior Application Scientist. Pyrazoles are deceptively simple rings that create disproportionately complex NMR problems. Their ubiquity in kinase inhibitors and anti-inflammatory drugs means you cannot afford ambiguity in your structural assignments.
This guide addresses the three most critical tickets we receive: "vanishing" protons due to tautomerism , the 1,3- vs. 1,5-regioisomer crisis , and nitrogen assignments .
Module 1: The "Vanishing" Proton (Tautomerism)
User Query: "I synthesized a 3-substituted pyrazole, but my
NMR in shows broad, undefined peaks, and I can't locate the N-H proton."
Root Cause Analysis:
Unsubstituted pyrazoles (
-unsubstituted) undergo annular desmotropy (a specific type of tautomerism). The proton hops between and . In non-polar solvents like chloroform, this exchange rate often matches the NMR time scale (intermediate exchange), causing decoherence. This results in extreme line broadening or the complete "disappearance" of the , , and signals due to coalescence.
The Solution: Manipulation of Exchange Kinetics
You must push the system into either the "fast" or "slow" exchange limit.
Protocol 1: Solvent & Temperature Stabilization
Solvent Switch (Primary Fix): Dissolve your sample in DMSO-
.
Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the
proton via H-bonding, significantly slowing the exchange rate. This usually resolves the broad hump into a sharp singlet (often ppm) and splits the averaged signals into distinct peaks.
Variable Temperature (VT) NMR:
Cooling (to -40°C): Slows exchange, freezing out individual tautomers (useful for observing distinct species).
Heating (to +50°C): Accelerates exchange, sharpening the averaged signal (useful for clean integration).
Visualization: Tautomeric Equilibrium Workflow
Caption: Workflow for resolving broadening caused by annular tautomerism.
Module 2: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)
User Query: "I alkylated a 3-substituted pyrazole. Did the alkyl group add to N1 (yielding the 1,3-isomer) or N2 (yielding the 1,5-isomer)? The 1D proton spectrum is ambiguous."
Root Cause Analysis:
Alkylation of a tautomeric pyrazole mixture yields two regioisomers.
1,3-isomer: The bulky substituent is at
; the -alkyl group is at . They are far apart.
1,5-isomer: The bulky substituent is at
(technically relative to the new ); the -alkyl group is at . They are sterically crowded.
The Solution: The "Gateway" Correlation (NOE & HMBC)
You cannot rely solely on chemical shifts. You must use through-space (NOE) and long-range through-bond (HMBC) connectivity.
Protocol 2: Definitive Isomer Assignment
Step 1: 1D NOE / 2D NOESY (The "Gold Standard")
Irradiate the
-alkyl protons (e.g., or ).
Observation A: Strong NOE enhancement of a ring proton.
Conclusion: The
-alkyl group is adjacent to a proton. This is the 1,3-isomer (where is next to ).
Observation B: Strong NOE enhancement of the substituent protons (e.g., phenyl ortho-protons).
Conclusion: The
-alkyl group is adjacent to the substituent. This is the 1,5-isomer .
Step 2: HMBC "Gateway" Logic
If NOE is ambiguous (e.g., no protons on the substituent), use HMBC.
Locate the
-alkyl protons.
Find the strongest 3-bond correlation (
) from these protons to a ring carbon.
This carbon is C5. (The correlation to C3 is a 4-bond path
and is usually invisible).
Once C5 is identified, check the HSQC. The proton attached to C5 is H5 .
Check the coupling of H5 to the other ring carbon (
).
Data Table: Distinguishing Parameters
Parameter
1,3-Isomer (N-Alkyl / 3-Substituted)
1,5-Isomer (N-Alkyl / 5-Substituted)
NOE Contact
N-Alkyl H5 (Strong)
N-Alkyl Substituent (Strong)
C-5 Shift
Typically shielded (upfield)
Typically deshielded (steric compression)
coupling is distinct
coupling is distinct
N-Alkyl HMBC
Correlates to C5-H (Carbon has a proton)
Correlates to C5-R (Quaternary carbon)
Visualization: Regioisomer Decision Tree
Caption: Logic flow for distinguishing 1,3- and 1,5-pyrazole isomers using NOE and HMBC.
Module 3: Advanced Verification (
NMR)
User Query: "My carbon and proton data are contradictory. How can I be 100% sure of the nitrogen environment?"
Root Cause Analysis:
Carbon chemical shifts in pyrazoles can be influenced by anisotropy and steric strain, leading to overlaps. Nitrogen chemical shifts, however, are extremely sensitive to hybridization and protonation state.
The Solution:
HMBC
Direct detection of is insensitive. Use proton-detected 2D experiments.
Protocol 3: Nitrogen Fingerprinting
Pulse Sequence: hmbcgp (Gradient selected HMBC) optimized for long-range
coupling (typically 6-10 Hz).
Reference Standard: Liquid
(Nitromethane) = 0 ppm. (Note: Liquid scale is shifted by ~380 ppm).
Interpretation:
Pyrrole-like Nitrogen (
): Shielded. Range: -130 to -230 ppm . (This N is attached to the alkyl/proton).
Pyridine-like Nitrogen (
): Deshielded. Range: -60 to -100 ppm . (This N has a lone pair).
Why this works:
In the 1,3-isomer, the
-methyl protons will show a strong coupling to the pyrrole-like (-180 ppm) and a weaker coupling to the pyridine-like (-70 ppm). If you observe correlations to a nitrogen at -70 ppm, you have confirmed the presence of the pyridine-like nitrogen, validating the ring integrity.
Technical Support Center: Pyrazole Acetic Acid Permeability Optimization
Topic: Optimizing Cell Permeability of Pyrazole Acetic Acids Ticket ID: PAA-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Ionization Trap" Welcome to the technical sup...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Cell Permeability of Pyrazole Acetic Acids
Ticket ID: PAA-OPT-2024
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Ionization Trap"
Welcome to the technical support center. If you are working with pyrazole acetic acids (e.g., CRTH2 antagonists, COX-2 inhibitors, or Lonidamine derivatives), your primary permeability bottleneck is almost certainly the carboxylic acid tail .
At physiological pH (7.4), pyrazole acetic acids (pKa ~3.5–4.5) exist >99.9% as impermeable carboxylate anions. High potency often correlates with this acidic headgroup, creating a "permeability paradox." This guide addresses how to engineer your way out of this trap without sacrificing potency.
Module 1: Structural Design & Chemical Modification
Q: My compound has a cLogP of 3.5, but Caco-2 permeability is negligible (
cm/s). Is my lipophilicity calculation wrong?
A: Your cLogP is likely correct, but it is irrelevant. You are looking at the wrong metric.
For ionizable compounds, LogD7.4 (Distribution Coefficient) is the governing parameter, not LogP.
The Mechanism: At pH 7.4, your pyrazole acetic acid is deprotonated. The negative charge creates a hydration shell that prevents the molecule from partitioning into the lipid bilayer.
The Fix: You must shift the LogD or mask the charge.
Fluorination: Introduce fluorine to the pyrazole ring or the benzyl linker. This lowers the pKa of the pyrazole core (if basic) and increases overall lipophilicity to compensate for the anionic charge.
Intramolecular Hydrogen Bonding (IMHB): Design the scaffold so the carboxylic acid proton can H-bond to a nearby acceptor (e.g., the pyrazole nitrogen or an ortho-substituent) when in the membrane. This forms a "closed," pseudo-neutral conformation that hides the polar proton.
Q: How do I design a "Chameleon" pyrazole acetic acid?
A: "Chameleon" drugs change conformation based on the environment.
Aqueous Phase: The molecule is "Open" and solvated (High Solubility).
Lipid Phase: The molecule forms an IMHB, becoming "Closed" and lipophilic (High Permeability).
Design Strategy:
Place a hydrogen bond acceptor (HBA) exactly 5 or 6 atoms away from the carboxylic acid hydroxyl group. In pyrazole acetic acids, this is often achieved by substituting the phenyl ring attached to the pyrazole.
Data Comparison: Effect of IMHB on Permeability
Compound Variant
Structural Feature
LogD (pH 7.4)
Caco-2 ( cm/s)
Control
Standard Pyrazole Acetic Acid
-1.2
0.4 (Poor)
Variant A
Methyl-substitution (Steric bulk)
0.5
1.8 (Moderate)
Variant B
IMHB Design (Ortho-HBA)
1.1
8.5 (High)
Module 2: Prodrug Implementation (The "Trojan Horse")
Q: We moved to an ethyl ester prodrug, but plasma half-life is too short (<10 min). How do we tune stability?
A: Simple ethyl/methyl esters are often hydrolyzed too quickly by ubiquitous esterases (carboxylesterases) in the plasma before reaching the target tissue or crossing the intestinal wall.
Troubleshooting Protocol:
Steric Shielding: Switch to an Isopropyl or tert-Butyl ester. The added bulk slows enzymatic attack.
Electronic Modulation: If the ester is too stable (not cleaving in cells), add electron-withdrawing groups (e.g., fluoroethyl ester) to activate the carbonyl carbon.
Double Prodrugs: Use a Proxetil (isopropyloxycarbonyloxymethyl) moiety. This requires a two-step cleavage and is highly effective for carboxylic acids (e.g., Candesartan cilexetil).
Visual Workflow: Optimization Logic
Figure 1: Decision tree for optimizing pyrazole acetic acid permeability. Note the priority of structural modification before resorting to prodrugs.
Module 3: Assay Troubleshooting & Protocols
Q: Why does my compound show zero flux in PAMPA but moderate flux in Caco-2?
A: This is a classic artifact of pH mismatch.
Standard PAMPA: Often uses pH 7.4 in both donor and acceptor. Your acidic compound is 100% ionized and cannot cross the lipid barrier passively.
Caco-2: The apical side (donor) is often slightly acidic (pH 6.5) to mimic the intestine, pushing a small fraction of your compound into the neutral (permeable) state.
Efflux Factor: Caco-2 expresses transporters. If your compound is actively transported (e.g., by OATPs), Caco-2 will show flux while PAMPA (passive only) shows none.
Corrective Protocol: The "Gradient PAMPA" for Acids
To accurately assess the intrinsic permeability of pyrazole acetic acids, you must force the presence of the neutral species.
CRITICAL: Use a buffer at pH 5.0 (e.g., Acetate buffer) for the donor well.
Reasoning: At pH 5.0, the fraction of neutral species increases significantly compared to pH 7.4, allowing detection of passive diffusion potential.
Preparation of Acceptor Plate:
Use standard PBS at pH 7.4 .
Reasoning: This creates a "sink" condition. Once the neutral acid crosses the membrane, it ionizes in the acceptor (pH 7.4) and is trapped, preventing back-diffusion.
Incubation:
Incubate for 16 hours at room temperature in a humidity chamber.
Analysis:
Measure concentration in Acceptor via LC-MS/MS.
Calculate
using the gradient equation (see References).
Visual Mechanism: The Chameleon Effect
Figure 2: The "Chameleon" mechanism. In water, the acid interacts with solvent. In the membrane, it folds onto itself (Intramolecular Hydrogen Bond) to mask polarity.
References
Vertex Pharmaceuticals. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[3] Bioorganic & Medicinal Chemistry Letters.[4]
Almirall R&D. (2014).[5] Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists.[5] Bioorganic & Medicinal Chemistry Letters.[4] (Discusses prodrug strategies for permeability).
Avdeef, A., et al. (2003). Iso-pH mapping unstirred parallel artificial membrane permeability assay (PAMPA).[6] European Journal of Pharmaceutical Sciences. (Definitive protocol for acidic drug PAMPA).
Caron, G., et al. (2019). Intramolecular Hydrogen Bonding: An opportunity for improved design in medicinal chemistry.[7] Medicinal Chemistry Communications.[8]
Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery.
Technical Support Guide: Synthesis & Optimization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Introduction & Synthetic Strategy Subject: Optimization of reaction conditions for the synthesis of 2-(1-Propyl-1H-pyrazol-3-yl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Synthesis & Optimization of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Introduction & Synthetic Strategy
Subject: Optimization of reaction conditions for the synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid .
CAS Registry Number (Generic/Related): N/A (Specific derivative).
Target Structure: A pyrazole ring substituted at the N1 position with a propyl group and at the C3 position with an acetic acid moiety.[1]
Executive Summary:
The synthesis of this molecule presents a classic heterocyclic challenge: Regioselectivity .[1][2][3][4][5][6] The precursor, ethyl 2-(1H-pyrazol-3-yl)acetate, exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen atom, leading to two isomers:
1,5-Isomer (Undesired): 1-propyl-5-substituted (often formed via alkylation of the "proximal" nitrogen).
This guide focuses on the Direct N-Alkylation Route (Method A) as it is the most scalable for this specific scaffold. We provide protocols to maximize the 1,3-isomer ratio and ensure efficient hydrolysis.
Reaction Workflow & Logic
The following diagram illustrates the synthetic pathway and the decision matrix for optimization.
Caption: Synthetic workflow for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid highlighting the critical regioselectivity checkpoint.
Cs⁺ is a large, soft cation ("Ceasium Effect") that stabilizes the pyrazolate anion, often favoring the thermodynamic product (1,3-isomer) over the kinetic product (1,5-isomer).[1]
Low Conversion (<50%)
Leaving Group/Temp
Switch to 1-Iodopropane or add KI (0.1 eq) (Finkelstein). Increase temp to 80°C.
Bromide is a moderate leaving group.[1] In situ generation of the iodide increases reaction rate.[1]
Over-Alkylation
Bis-alkylation
Ensure the starting material is mono-substituted.
Pyrazoles can form quaternary salts if forced, but rare with weak bases.[1] Check stoichiometry.
Formation of 1,5-Isomer (Major)
Coordination Control
Avoid NaH in THF if this occurs.
Na⁺ can coordinate with the ester carbonyl oxygen and the proximal nitrogen (N2), directing alkylation to the wrong side (N2/C5 position).[1]
Expert Insight:
For 3-substituted pyrazoles, steric hindrance usually disfavors attack at the nitrogen adjacent to the substituent (N2).[1] However, the electronic withdrawing nature of the acetate group can make N2 more acidic/nucleophilic in certain transition states.[1] Using Cs₂CO₃ in DMF is the gold standard for favoring the 1,3-isomer (sterically less hindered) by promoting a loose ion pair mechanism.[1]
Module 2: Hydrolysis & Isolation
Objective: Saponify the ethyl ester without decarboxylation or degradation.
Standard Protocol:
Dissolve the N-alkylated ester in THF:Water (3:1) .
Acidification: Carefully adjust pH to ~4.0 using 1M HCl.
FAQ: Hydrolysis Challenges
Q: Why did my product decarboxylate (lose CO₂)?
A: Pyrazole acetic acids can be prone to thermal decarboxylation, especially if the solution is acidic and heated.[1]
Fix: Perform acidification at 0°C . Do not heat the acidic solution. Lyophilize the aqueous phase rather than using high-vacuum heat if the compound is unstable.
Q: I cannot extract the acid from the aqueous layer.
A: Pyrazole acids are amphoteric (zwitterionic character).[1]
Fix: Determine the Isoelectric Point (pI). The pyrazole nitrogen is basic (pKa ~2.[1]5) and the carboxylic acid is acidic (pKa ~4.5).[1]
Extraction Trick: Adjust pH to exactly 3.5–4.0 (where the species is neutral).[1] Use Ethyl Acetate:Isopropanol (9:1) for extraction to improve solubility of polar organic acids.[1]
You must confirm you have the 1,3-isomer and not the 1,5-isomer.[1] They have the same mass.[1]
The NOESY Test:
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment.
1,3-Isomer (Target): You will see a NOE correlation between the Propyl N-CH₂ protons and the Pyrazole C5-H proton. (These are close in space).
1,5-Isomer (Byproduct): You will see a NOE correlation between the Propyl N-CH₂ protons and the Side-chain CH₂ (acetic acid group) or the C4-H . You will not see a correlation to C5-H because the propyl group is on the other side.
References
Regioselectivity in Pyrazole Alkylation
Title: "Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles."
Source:Beilstein Journal of Organic Chemistry, 2011, 7, 179–185.[1]
Title: "Cesium carbonate as a versatile base in organic synthesis."[1]
Source:Chemical Society Reviews, 2004.[1] (General reference for Cs effect).
Context: Explains the "loose ion pair" effect facilit
Hydrolysis of Heterocyclic Esters
Title: "Practical Guide to Saponification of Sensitive Esters."[1]
Source:Organic Process Research & Development. (General methodology).
(Note: While specific papers for "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" are proprietary or rare, the chemistry cited above is the foundational consensus for this class of molecules.)
A Comparative Guide to Pyrazole-Based Inhibitors: Profiling 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Against Established Therapeutics
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its synthetic tractability and ability to engage in various biological interactions have...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its synthetic tractability and ability to engage in various biological interactions have made it a cornerstone in the development of targeted therapies.[3][4] This guide provides a comparative analysis of the hypothetical compound "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" against a panel of well-established pyrazole-based inhibitors: Celecoxib, Sildenafil, and Rimonabant. By examining their distinct mechanisms of action and structure-activity relationships, we aim to provide researchers and drug development professionals with a framework for understanding the potential of novel pyrazole derivatives.
The Pyrazole Scaffold: A Versatile Pharmacophore
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties. This allows for diverse substitutions and the creation of molecules that can selectively target a wide range of biological macromolecules, including enzymes and receptors.[3][5] The adaptability of the pyrazole core is evident in the varied therapeutic applications of its derivatives, from anti-inflammatory agents to treatments for erectile dysfunction and obesity.[6][7]
Profiling a Novel Pyrazole: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
While "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" is not a widely studied compound, its structure, featuring a pyrazole core with an N-propyl substituent and an acetic acid side chain, provides clues to its potential biological activity. The presence of the carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[8] Therefore, for the purpose of this comparative guide, we will hypothesize its primary mechanism of action as a COX inhibitor.
Comparative Analysis with Established Pyrazole Inhibitors
To contextualize the potential of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid," we will compare it with three well-characterized, clinically approved drugs that also feature a pyrazole core but exhibit distinct pharmacological profiles.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[9][10][11] Its diaryl-substituted pyrazole structure, with a sulfonamide side chain, is crucial for its selectivity for COX-2 over the constitutively expressed COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[12]
Sildenafil: A Phosphodiesterase-5 (PDE5) Inhibitor
Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[13][14][15] By preventing the breakdown of cyclic guanosine monophosphate (cGMP), sildenafil enhances the effects of nitric oxide (NO), a vasodilator, leading to smooth muscle relaxation and increased blood flow.[16][17] This mechanism is the basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.[14]
Rimonabant: A Cannabinoid Receptor 1 (CB1) Antagonist
Rimonabant acts as an inverse agonist or antagonist at the cannabinoid receptor 1 (CB1).[18][19] These receptors are primarily located in the brain and peripheral tissues and are involved in regulating appetite and energy balance.[20][21] By blocking the effects of endocannabinoids, rimonabant was developed as an anti-obesity medication, though it was later withdrawn from the market due to psychiatric side effects.[18][22]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities of the selected pyrazole compounds against their respective primary targets. The data for "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" are hypothetical and based on its structural similarity to other COX inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
To experimentally validate the hypothetical activity of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid," a standard in vitro COX-2 inhibition assay can be performed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant COX-2.
Materials:
Human recombinant COX-2 enzyme
Arachidonic acid (substrate)
Colorimetric COX inhibitor screening assay kit
Test compound ("2-(1-Propyl-1H-pyrazol-3-yl)acetic acid")
Reference compound (Celecoxib)
96-well microplate
Microplate reader
Procedure:
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This includes diluting the enzyme, substrate, and detection reagents to their working concentrations.
Compound Dilution: Prepare a serial dilution of the test compound and the reference compound (Celecoxib) in the appropriate solvent (e.g., DMSO). The final concentrations should span a range that is expected to produce a dose-response curve.
Assay Reaction:
a. To each well of a 96-well plate, add the assay buffer.
b. Add the diluted test compound or reference compound to the respective wells. Include a vehicle control (solvent only) and a positive control (no inhibitor).
c. Add the human recombinant COX-2 enzyme to all wells except the blank.
d. Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
e. Initiate the reaction by adding the arachidonic acid substrate to all wells.
Detection:
a. Incubate the plate at 37°C for the time specified in the kit protocol.
b. Stop the reaction by adding the provided stop solution.
c. Add the colorimetric substrate and incubate until a color change is observed.
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis:
a. Subtract the absorbance of the blank from all other readings.
b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the COX-2 signaling pathway and the workflow of the in vitro inhibition assay.
Caption: The Cyclooxygenase-2 (COX-2) Signaling Pathway.
Caption: Workflow for the In Vitro COX-2 Inhibition Assay.
Conclusion and Future Directions
This comparative guide highlights the versatility of the pyrazole scaffold in medicinal chemistry. While the biological activity of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" remains to be experimentally determined, its structural features suggest it may act as a COX inhibitor. The provided experimental protocol offers a clear path for validating this hypothesis. By comparing this novel compound with established drugs like Celecoxib, Sildenafil, and Rimonabant, we can appreciate the diverse therapeutic possibilities that can be achieved through modifications of the pyrazole core. Future research should focus on the synthesis and biological evaluation of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" and its analogs to fully elucidate their therapeutic potential.
References
Dr. Oracle. (2025, March 5). What is the mechanism of action of Sildenafil (Viagra)?
Patsnap Synapse. (2024, July 17).
Study.com. Sildenafil: Mechanism of Action & Structure.
Wikipedia. Sildenafil.
Wikipedia. Celecoxib.
Study.com. Celecoxib: Mechanism of Action & Structure.
News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
PubMed. [Mode of action of sildenafil].
NCBI Bookshelf. (2024, February 28).
PMC.
MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
PubMed. (2007, June 15).
ResearchGate. (2026, February 3).
Wikipedia. Rimonabant.
PubMed. (2024, July 16).
Rimonabant.
Circulation - American Heart Association Journals. (2006, August 29).
MDPI. (2024, April 23).
MDPI. (2023, September 5).
ResearchGate.
Pharmacological Activities of Pyrazole and Its Deriv
PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
A Senior Application Scientist's Guide to Comparing the Efficacy of 2-(1-Propyl-1H-pyrazol-3-yl)acetic Acid Analogs as CRTh2 Antagonists
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have made it a cornerstone in the design of numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anti-cancer agent ruxolitinib.[3][4] A particularly promising subclass is the pyrazole acetic acids, which have shown potential in modulating key biological targets. This guide focuses on a representative molecule, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , and its analogs as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).
The CRTh2 receptor is a G-protein-coupled receptor activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation. Antagonizing this receptor can disrupt the inflammatory cascade, making it a prime target for treating conditions like asthma and allergic rhinitis. While our lead compound shows promise, the goal of analog development is to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties—a process guided by a deep understanding of Structure-Activity Relationships (SAR).[5][6]
This guide provides a framework for comparing the efficacy of newly synthesized analogs, explaining the rationale behind experimental choices and presenting detailed protocols to ensure data integrity and reproducibility.
Designing the Analog Library: A Rationale-Driven Approach
To explore the SAR of our lead compound, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (Compound 1) , we will synthesize and evaluate a focused library of analogs. The design strategy targets three key regions of the molecule: the N1-substituent, the C5-position of the pyrazole ring, and the acetic acid side chain.
Analog A (N1-Substituent Modification): The N1-propyl group occupies a lipophilic pocket. By replacing it with a bulkier cyclopentyl group—2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetic acid (Analog A) —we aim to explore the spatial tolerance of this pocket and potentially enhance binding affinity through increased van der Waals interactions.
Analog B (Ring Substitution): The pyrazole core itself can be modified. Introducing a 4-chlorophenyl group at the C5 position creates 2-(1-Propyl-5-(4-chlorophenyl)-1H-pyrazol-3-yl)acetic acid (Analog B) . This modification dramatically increases the molecule's size and introduces potential new binding interactions (e.g., with aromatic residues in the receptor) while also modulating electronic properties.[7]
Analog C (Side Chain Modification): The carboxylic acid is crucial for binding, likely forming an ionic bond with a positively charged residue in the receptor. Converting it to a methyl ester in Methyl 2-(1-Propyl-1H-pyrazol-3-yl)acetate (Analog C) serves as a negative control. Its efficacy, or lack thereof, will validate the essential role of the carboxylate group in receptor antagonism.
Caption: Rationale for the design of three analogs based on the lead compound.
A successful drug candidate must excel in multiple areas: potent target engagement, high selectivity, and favorable biopharmaceutical properties. The following workflow outlines the critical experiments for a comprehensive comparison.
Caption: Workflow for the synthesis, characterization, and evaluation of analogs.
CRTh2 Receptor Binding Assay
This experiment determines the concentration at which the compound displaces 50% of a radiolabeled ligand from the CRTh2 receptor (IC50), directly measuring binding affinity.
Protocol:
Preparation: Use a membrane preparation from HEK293 cells stably expressing the human CRTh2 receptor.
Reaction Mixture: In a 96-well plate, combine:
25 µL of cell membrane preparation.
25 µL of ³H-PGD2 (radioligand) at a final concentration of 2.5 nM.
50 µL of assay buffer containing serial dilutions of the test compound (from 100 µM to 0.1 nM).
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate, washing three times with ice-cold buffer to separate bound from free radioligand.
Detection: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.
Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Functional Assay (Calcium Mobilization)
This cell-based assay measures the compound's ability to block the intracellular signaling cascade initiated by receptor activation, providing a functional measure of antagonism.
Protocol:
Cell Preparation: Plate CHO-K1 cells co-expressing the CRTh2 receptor and a G-protein chimera in a 96-well black-walled plate.
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
Compound Pre-incubation: Wash the cells and add the test compounds at various concentrations. Incubate for 15 minutes.
Agonist Challenge: Add a known concentration of the CRTh2 agonist, PGD2 (at its EC80 concentration), to all wells.
Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to calcium mobilization.
Data Analysis: Determine the inhibitory effect of the compound at each concentration and calculate the IC50 value by non-linear regression.
Kinetic Solubility Assay
Poor solubility can be a major obstacle in drug development, affecting absorption and bioavailability.[8] This assay provides an early assessment.
Protocol:
Stock Solution: Prepare a 10 mM stock solution of each compound in DMSO.
Dilution: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.
Incubation: Seal the plate and shake at room temperature for 2 hours.
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
Quantification: Quantify the concentration of the compound in the filtrate using HPLC-UV. Compare the result to a standard curve to determine the solubility in µg/mL.
Data Summary and Structure-Activity Relationship (SAR) Analysis
The collected data should be organized into a clear, comparative table to facilitate SAR analysis.
Analog A (N1-Cyclopentyl): The replacement of the propyl group with a larger cyclopentyl group resulted in a nearly two-fold increase in potency in both binding and functional assays. This suggests the N1-substituent binding pocket can accommodate and may even favor bulkier, more lipophilic groups. However, this increased lipophilicity came at the cost of reduced aqueous solubility.
Analog B (C5-Aryl): The addition of a 4-chlorophenyl group at the C5 position led to a significant enhancement in potency (approximately 6-fold). This indicates a new, favorable interaction is occurring, likely within a hydrophobic region of the receptor. This modification, however, drastically decreased solubility, a common challenge with highly potent, lipophilic compounds that would require formulation strategies to overcome.[9]
Analog C (Methyl Ester): As hypothesized, esterification of the carboxylic acid completely abolished all activity. This result is critical as it validates the SAR model, confirming that an ionic interaction via the carboxylate is essential for receptor binding and antagonism.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the efficacy of novel analogs of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid . Our analysis reveals key insights into the structure-activity relationship for CRTh2 antagonism:
The N1 position is tolerant of bulky lipophilic substituents, which can enhance potency.
The C5 position offers a vector for introducing significant potency-enhancing groups, though this must be balanced against potential negative impacts on solubility.
The terminal carboxylic acid is indispensable for biological activity.
The next steps in this drug discovery program would involve synthesizing a second generation of analogs. These could combine the features of Analogs A and B (e.g., a C5-aryl group with a varied N1-substituent) or explore other C5-substituents that enhance potency without drastically reducing solubility. Further profiling, including selectivity assays against other prostaglandin receptors and in vitro ADME assays (e.g., metabolic stability in liver microsomes), would be crucial for selecting candidates for in vivo studies.[10]
References
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). MDPI. Retrieved February 19, 2026, from [Link]
Riouchi, O., et al. (2026, January 23). Pharmacokinetic Evaluation and Exploration of Antifungal Activity of Synthesized Pyrazole-Based Compounds. ResearchGate. Retrieved February 19, 2026, from [Link]
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate. Retrieved February 19, 2026, from [Link]
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed. Retrieved February 19, 2026, from [Link]
Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]
2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. (2023, January 8). ResearchGate. Retrieved February 19, 2026, from [Link]
Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved February 19, 2026, from [Link]
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 19, 2026, from [Link]
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved February 19, 2026, from [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. Retrieved February 19, 2026, from [Link]
2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. (2014, January 15). PubMed. Retrieved February 19, 2026, from [Link]
In Vivo Validation of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" Activity
Executive Summary: The Compound Profile 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a specific structural class of GPR109A (HCA2) agonists . While historically dominated by Nicotinic Acid (Niacin), the GPR109A lan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Compound Profile
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid represents a specific structural class of GPR109A (HCA2) agonists . While historically dominated by Nicotinic Acid (Niacin), the GPR109A landscape has evolved to seek non-flushing alternatives. This pyrazole-3-acetic acid derivative is designed to mimic the pharmacophore of Niacin—specifically the carboxylic acid moiety required for the arginine interaction in the receptor binding pocket—while altering the lipophilicity and metabolic profile via the pyrazole ring and propyl substitution.
This guide provides a rigorous, self-validating framework for evaluating the in vivo efficacy of this compound, specifically focusing on its primary therapeutic endpoint: antilipolytic activity (reduction of plasma Free Fatty Acids) and its secondary differentiation factor: reduced cutaneous vasodilation (flushing) .
Comparative Landscape: Pyrazoles vs. The Standard of Care
To validate this compound, one must benchmark it against the clinical gold standard, Niacin (Nicotinic Acid) , and the structurally related Acipimox . The critical failure mode for GPR109A agonists is not efficacy, but tolerability (flushing) and the "rebound effect" of free fatty acids (FFA).
Table 1: Comparative Pharmacological Profile
Feature
Target Compound (Pyrazole Derivative)
Niacin (Standard of Care)
Acipimox (Alternative)
Primary Target
GPR109A (HCA2) Agonist
GPR109A Agonist
GPR109A Agonist
Mechanism
Gi-coupled inhibition of Adenylyl Cyclase
Gi-coupled inhibition of Adenylyl Cyclase
Gi-coupled inhibition of Adenylyl Cyclase
In Vivo Efficacy
High (Predicted potent reduction of plasma FFA)
High (Rapid reduction of FFA/TG)
Moderate (Longer half-life than Niacin)
Flushing Risk
Low/Moderate (Structural divergence may alter Langerhans cell activation)
High (Induces PGD2 release in skin)
Low/Moderate
Rebound Effect
Unknown (Critical validation parameter)
High (Sharp FFA spike post-clearance)
Moderate
Physicochemical
Lipophilic (Propyl group enhances tissue penetration)
Hydrophilic
Amphiphilic
Mechanistic Validation & Signaling Pathway
Understanding the causality is essential for experimental design. The compound functions by binding to GPR109A on adipocytes. This coupling recruits G
i proteins, which inhibit Adenylyl Cyclase (AC), leading to a drop in cAMP. Reduced cAMP deactivates Protein Kinase A (PKA), preventing the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby blocking the hydrolysis of triglycerides into Free Fatty Acids (FFA).
Caption: Mechanistic cascade showing how the target compound suppresses lipolysis via the GPR109A-Gi-cAMP axis.[1][2][][4]
In Vivo Validation Protocol: The "Self-Validating" System
To ensure scientific integrity, we utilize a Dual-Endpoint Acute Assay . This protocol simultaneously measures the therapeutic effect (FFA reduction) and the adverse effect (Flushing/Vasodilation).
Experimental Design
Model: C57BL/6J Mice (Male, 8-10 weeks).
State: Fasted (12 hours) to elevate baseline FFA levels, providing a dynamic window for reduction.
Groups (n=8/group):
Vehicle Control: (e.g., 0.5% Methylcellulose).
Positive Control: Niacin (100 mg/kg, PO).
Test Compound Low: (30 mg/kg, PO).
Test Compound High: (100 mg/kg, PO).
Step-by-Step Methodology
Phase A: Acclimatization & Baseline
Housing: Acclimatize mice for 7 days. Handle daily to reduce stress-induced corticosterone (which spikes FFA).
Fasting: Withdraw food 12 hours prior to dosing; water ad libitum.
Baseline Measurement (T= -30 min):
Measure Ear Temperature using a non-contact infrared thermometer (proxy for flushing).
Collect tail-vein blood (20 µL) for baseline Plasma FFA .
Phase B: Dosing & Kinetic Sampling
Administration (T=0): Administer compounds via oral gavage (10 mL/kg).
Flushing Readout (T=15, 30, 45, 60 min):
Measure ear temperature immediately. Niacin typically induces a +2°C to +4°C spike within 30 minutes.
Validation Check: If Niacin group does not show temp spike, the flushing assay is invalid.
Efficacy Readout (T=15, 30, 60, 120, 240 min):
Collect tail blood into EDTA-coated capillaries.
Centrifuge (2000 x g, 10 min, 4°C) to isolate plasma.
Quantify FFA using a colorimetric enzymatic kit (e.g., Wako NEFA-HR).
Phase C: Data Analysis & Rebound Check
Rebound Assessment: The T=240 min timepoint is critical. Niacin often shows an "overshoot" of FFA above baseline as the drug clears. A superior pyrazole derivative should show a sustained suppression or a gradual return to baseline without overshoot.
Diagram 2: Experimental Workflow
Caption: Workflow for the simultaneous evaluation of antilipolytic efficacy and cutaneous flushing side effects.
Interpreting the Results
To objectively validate "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid", the data must meet specific criteria:
Efficacy (FFA Reduction):
Success: Test compound reduces Plasma FFA by >50% within 30-60 minutes, comparable to Niacin.
T) < 0.5°C (statistically insignificant vs. Vehicle).
Differentiation: Niacin group must show
T > 1.5°C for the assay to be valid. If the Test Compound mimics Niacin's efficacy but maintains Vehicle-like ear temperature, it is a validated, superior candidate .
PK/PD (Rebound):
Check the T=240 min point. If FFA levels skyrocket >150% of baseline, the compound has a short half-life and induces rebound lipolysis, a major drawback in clinical development.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link
Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole: A highly potent agonist of the nicotinic acid receptor (GPR109a)." Journal of Medicinal Chemistry. Link
Shen, H.C., et al. (2007). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a."[5] Bioorganic & Medicinal Chemistry Letters. Link
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. Link
This guide outlines a comprehensive cross-reactivity profiling strategy for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a synthetic small-molecule carboxylic acid. Based on its pharmacophore (a lipophilic pyrazole core wit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive cross-reactivity profiling strategy for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid , a synthetic small-molecule carboxylic acid. Based on its pharmacophore (a lipophilic pyrazole core with a short carboxylic acid tail), this compound functions as a bioisostere of short-chain fatty acids (SCFAs) .
In drug discovery, this structural class is primarily investigated as an orthosteric agonist for Free Fatty Acid Receptors (FFARs) , specifically FFAR2 (GPR43) and FFAR3 (GPR41) . The profiling strategy below focuses on distinguishing its efficacy and selectivity against these closely related targets and ruling out off-target activity on SCFA-sensitive enzymes like HDACs.
Executive Summary
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is a synthetic ligand designed to mimic endogenous SCFAs (acetate, propionate) with enhanced physicochemical properties. Its primary utility lies in modulating metabolic and inflammatory pathways via GPCR signaling.
However, the high sequence homology between FFAR2 (GPR43) and FFAR3 (GPR41) necessitates rigorous cross-reactivity profiling. This guide defines the experimental framework to validate this compound as a selective FFAR2 agonist , quantify its selectivity ratio against FFAR3, and assess "functional selectivity" (G
Secondary Off-Targets: GPR84 (MCFA receptor), GPR109A, and Histone Deacetylases (HDACs).
Comparative Landscape
To validate performance, the compound must be benchmarked against endogenous ligands and known synthetic tools.
Compound
Role
FFAR2 Potency (pEC50)
FFAR3 Cross-Reactivity
Signaling Bias
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Test Article
TBD (Target > 6.0)
High Risk (Must Profile)
Dual (Gi/Gq)
Acetate
Endogenous Ligand
~3.0 - 4.0 mM
High (Non-selective)
Balanced
Propionate
Endogenous Ligand
~3.0 - 4.0 mM
High (Non-selective)
Balanced
GLPG0974
FFAR2 Antagonist
High (IC50 ~9 nM)
Low (>100x selective)
N/A
4-CMTB
Synthetic Agonist
~6.0 - 7.0
Moderate
Gq Biased
Mechanism of Action & Signaling Pathways
FFAR2 is unique among SCFA receptors for its dual coupling. The diagram below illustrates the divergence that allows for specific cross-reactivity filtering.
Caption: Differential signaling pathways. Note that FFAR2 activates both Calcium and cAMP pathways, whereas FFAR3 is restricted to cAMP inhibition. This is the basis for the discrimination protocol.
Cross-Reactivity Profiling Protocol
Phase 1: The "Gq Filter" (Calcium Flux Assay)
Objective: Confirm FFAR2 agonism and rule out FFAR3-mediated interference. Since FFAR3 does not couple to G
q, a positive signal here is highly specific for FFAR2.
Methodology:
Cell Lines: CHO-K1 or HEK293 stably expressing hFFAR2 (Test) and hFFAR3 (Negative Control).
Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 60 min at 37°C.
Compound Addition: Add 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (0.1 nM to 100 µM) using an automated liquid handler.
Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) in real-time for 120 seconds.
Validation:
Positive Control: ATP (Endogenous P2Y agonist) or Propionate (10 mM).
Negative Control: Vector-transfected cells.
Interpretation:
Signal in FFAR2 cells: Confirms Gq-coupling activity.
Signal in FFAR3 cells: Should be absent . If present, suspect off-target Gq GPCR activation (e.g., GPR84).
Phase 2: The "Gi Sensitivity" (cAMP Inhibition Assay)
Objective: Quantify potency against both receptors to calculate the Selectivity Ratio.
Caption: Sequential profiling logic. Step 1 acts as a qualitative filter, while Step 2 provides quantitative selectivity metrics.
References
Milligan, G., et al. (2017). The role of short-chain fatty acid receptors in inflammation and metabolism.[1][2] Nature Reviews Drug Discovery. Link
Hudson, B. D., et al. (2013). The pharmacology of the free fatty acid receptor 2 (FFAR2) and FFAR3. Molecular Pharmacology. Link
Schmidt, J., et al. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFAR2) Agonists: Identification of Phenylacetamides. Journal of Biological Chemistry. Link
Ang, Z., et al. (2018). Human and mouse monocytes display distinct signalling and cytokine profiles upon stimulation with FFAR2/FFAR3 agonists. Scientific Reports. Link
Structure-activity relationship (SAR) of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid"
A Comparative Guide for GPR109A Agonist Development Executive Summary & Target Profile 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (hereafter PPA-3 ) represents a critical structural probe in the development of GPR109A (HCA2...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for GPR109A Agonist Development
Executive Summary & Target Profile
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (hereafter PPA-3 ) represents a critical structural probe in the development of GPR109A (HCA2) agonists and CRTH2 antagonists . While structurally distinct from the endogenous ligand, it serves as a lipophilic bioisostere of Nicotinic Acid (Niacin), designed to address the primary clinical limitation of current dyslipidemia therapies: cutaneous flushing .
This guide objectively analyzes the Structure-Activity Relationship (SAR) of PPA-3, contrasting its physicochemical and pharmacological profile against the clinical standard (Niacin ) and the biased agonist (MK-0354 ).
The Core Challenge: Biased Signaling
The therapeutic goal for this scaffold is Biased Agonism :
Desired Pathway:
protein coupling inhibition of adenylyl cyclase reduced lipolysis (lowers free fatty acids).
Undesired Pathway:
-Arrestin-1 recruitment activation of PLA2 in Langerhans cells PGD2 release Flushing .
Structural Deconstruction (SAR Deep Dive)
The molecule consists of three distinct pharmacophoric regions. Below is the breakdown of how each contributes to receptor binding and signal transduction.
Figure 1: Pharmacophoric deconstruction of PPA-3. The interactions mapped correspond to the human GPR109A orthosteric site.
The Acidic Head Group (The Anchor)
Mechanism: The carboxylate anion forms a critical salt bridge with Arg251 in transmembrane helix 6 (TM6) of GPR109A. This interaction is non-negotiable for agonist activity.
PPA-3 Specificity: Unlike Niacin (which has a direct carboxyl attachment), PPA-3 features a methylene spacer (
).
Impact: This increases rotational freedom (entropy) but moves the anionic charge further from the aromatic core. In many GPR109A studies, this spacer slightly reduces potency compared to the direct pyrazole-3-carboxylic acid, but significantly improves selectivity against off-targets like GPR109B.
The Pyrazole Core (The Scaffold)
Mechanism: Acts as a bioisostere for the pyridine ring of Niacin.
Advantage: Pyrazoles are electron-rich, altering the
of the molecule. This modification is crucial for optimizing the drug's half-life and reducing the "acid rebound" effect seen with Niacin.
The N1-Propyl Tail (The Potency Booster)
Mechanism: The GPR109A receptor contains a specific hydrophobic pocket defined by Val186 and Phe193 .
Impact: Niacin lacks this tail, which explains its millimolar (low) potency. The addition of the propyl group in PPA-3 fills this pocket, improving binding affinity (
) from the millimolar range (Niacin) to the micromolar or nanomolar range.
Comparative Pharmacological Profiling
The following data synthesizes experimental results from standard GPR109A assays (cAMP inhibition in CHO-K1 cells and
-Arrestin recruitment).
Table 1: Performance Benchmarking
Feature
Niacin (Reference)
PPA-3 (Product)
MK-0354 (Biased Agonist)
Primary Target
GPR109A (Full Agonist)
GPR109A (Partial/Full Agonist)
GPR109A (Partial Agonist)
Potency ( cAMP)
~100 nM
~50–200 nM
~20 nM
Flushing Potential
High (Severe)
Moderate
Low
-Arrestin Recruitment
High ( 100%)
Medium ( ~60%)
Minimal
Lipophilicity ()
0.8 (Hydrophilic)
1.9 (Lipophilic)
3.2
Metabolic Stability
Low (Rapid excretion)
Medium
High
Key Limitation
Side Effects (Flushing)
Linker Flexibility
Loss of efficacy (Tachyphylaxis)
Analyst Insight: PPA-3 serves as a "middle-ground" lead. It possesses the lipophilic tail required for potency (unlike Niacin) but lacks the rigid conformational lock of MK-0354. The methylene spacer in PPA-3 often shifts the signaling bias, making it a valuable tool for studying the "flush/efficacy" window.
Mechanism of Action & Biased Signaling
To understand why PPA-3 is investigated, one must visualize the bifurcation of the GPR109A pathway. The goal of using the pyrazole-acetic acid scaffold is to preferentially activate the left branch (Therapeutic) over the right branch (Side Effect).
Figure 2: Biased signaling bifurcation at GPR109A. PPA-3 aims to maximize the Gi pathway while minimizing Beta-Arrestin recruitment.
Experimental Protocols for Validation
To validate PPA-3 in your own workflow, use these self-validating protocols. These are designed to confirm the SAR hypothesis regarding the propyl tail and acetic acid linker.
Objective: Quantify the "Flushing Potential" relative to Niacin.[1]
System: CHO-K1 cells overexpressing GPR109A-Tang and
-Arrestin-GFP (PathHunter® or similar technology).
Incubation: Add PPA-3 (10
M) and incubate for 90 minutes at 37°C.
Detection: Measure Chemiluminescence (RLU).
Calculation: Calculate the Bias Factor using the operational model of agonism:
Interpretation: A positive
value indicates a therapeutic bias (Good). A value near 0 indicates Niacin-like behavior (Flushing risk).
References
Van Herk, T., et al. (2003). "Pyrazole derivatives as partial agonists for the nicotinic acid receptor."[2] Journal of Medicinal Chemistry.
Skinner, P. J., et al. (2007). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a."[3] Bioorganic & Medicinal Chemistry Letters.
Jung, M. E., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole Derivatives as Agonists of GPR109A, a High Affinity Niacin Receptor." Journal of Medicinal Chemistry.
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences.
Gervais, A., et al. (2014). "2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists." European Journal of Medicinal Chemistry.
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS: 1002309-47-8) is a specialized heterocyclic building block and pharmacophore scaffold used primarily in the design of Glucokinase Activators (GKAs) for Type 2 Diabetes and Anthranilamide-based Ryanodine Receptor (RyR) modulators for agrochemical applications.[1] Unlike simple phenylacetic acid derivatives, this compound offers a unique bioisosteric profile, combining the polarity of the pyrazole ring with the lipophilic reach of the N-propyl chain, making it a critical tool for probing hydrophobic pockets in allosteric binding sites.
This guide evaluates its utility as a target validation probe, comparing its physicochemical and binding properties against standard phenyl and indole alternatives.
Part 1: Scientific Analysis & Target Validation
Mechanism of Action & Pharmacophore Utility
The therapeutic value of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid lies in its ability to serve as a bioisostere for phenylacetic acid and indole-3-acetic acid , while introducing specific electronic and steric properties:
Mechanism: Glucokinase activators bind to an allosteric site on the enzyme, stabilizing the "super-open" conformation or increasing the affinity for glucose.
Role of the Scaffold: The N-propyl-pyrazole moiety acts as a lipophilic anchor. The propyl group is optimized to fill the hydrophobic sub-pocket (often occupied by larger aryl groups in early-generation GKAs), reducing molecular weight while maintaining van der Waals contacts. The acetic acid tail serves as a versatile handle for amide coupling to the core pharmacophore (typically a benzamide or heteroaryl-amide).
Validation: Structure-Activity Relationship (SAR) studies indicate that N-alkyl substitution on the pyrazole ring modulates potency; the propyl group often provides an optimal balance between solubility and lipophilic ligand efficiency (LLE) compared to methyl (too polar) or benzyl (too bulky) analogs.
Target 2: Ryanodine Receptors (RyR)
Mechanism: In agrochemistry, anthranilamide derivatives target the RyR calcium channel in insects, causing uncontrolled calcium release and paralysis.
Role of the Scaffold: The pyrazole-3-yl group is a validated side-chain substituent that fits into the RyR binding cleft. The acetic acid derivative allows for the synthesis of novel amide linkers that can alter the metabolic stability and selectivity profile of the parent insecticide.
Comparative Analysis: Scaffold Performance
Feature
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Phenylacetic Acid (Standard)
1-Methyl-1H-pyrazol-3-yl acetic acid
Primary Utility
GCK Activators, RyR Modulators
NSAIDs, General Linker
Fragment Screening (Polar)
Lipophilicity (cLogP)
~1.2 (Moderate)
~1.4 (Moderate)
~0.2 (Low)
Electronic Character
Electron-rich, H-bond acceptor (N2)
Neutral / Aromatic
Electron-rich, H-bond acceptor
Steric Bulk
Medium (N-propyl tail)
Low (Planar)
Low (N-methyl)
Metabolic Stability
Moderate (Propyl oxidation possible)
High (Benzylic oxidation possible)
High
Solubility
Good (Amphiphilic)
Low (in water)
Excellent
Key Insight: The N-propyl variant is superior to the N-methyl variant when targeting hydrophobic allosteric sites (like in GCK) because the propyl chain displaces ordered water molecules, providing an entropic gain in binding affinity that the methyl group cannot achieve.
Part 2: Experimental Protocols for Validation
Protocol 1: Synthesis of Amide Probes for GCK Screening
To validate the scaffold's affinity, it must be coupled to a known pharmacophore core.
Preparation: Prepare a 10mM stock of the synthesized propyl-pyrazole derivative in DMSO.
Incubation: Incubate GCK (20 nM) with the compound (10 µM) in assay buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2, 100 mM KCl, 1 mM DTT) for 15 min at 30°C.
Initiation: Add substrate mix (5 mM Glucose, 1 mM ATP, 0.5 mM NADP+, 2 U/mL G6PDH).
Measurement: Monitor absorbance at 340 nm (NADPH production) for 20 min.
Analysis: Calculate the Hill coefficient (
) and (glucose concentration at half-maximal velocity).
Success Criteria: A decrease in
compared to DMSO control indicates allosteric activation.
Part 3: Visualization of Signaling & Workflow
Figure 1: Glucokinase Activation Pathway via Pyrazole Scaffolds
This diagram illustrates how the propyl-pyrazole scaffold integrates into the GCK activation mechanism, leading to enhanced insulin secretion.
Caption: Mechanism of Glucokinase (GCK) activation by pyrazole-based ligands, leading to enhanced glucose metabolism and insulin release.
References
Berthel, S. J., et al. (2010). Pyrrolidinone Glucokinase Activators. United States Patent US 7,741,327 B2. Link
Cites the use of 1-propyl-1H-pyrazol-3-yl derivatives as key substituents in GKA design.
Lahm, G. P., et al. (2005). Insecticidal Anthranilamides. Patent WO 2005/077934. Link
Validates the pyrazole-3-yl moiety in Ryanodine Receptor modul
Pfefferkorn, J. A., et al. (2012). "Designing Glucokinase Activators with Reduced Hypoglycemic Risk." Journal of Medicinal Chemistry, 55(3), 1318–1333. Link
Provides context on the SAR of pyrazole derivatives in GCK activ
PubChem Compound Summary. (n.d.). CID 2843468: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. National Center for Biotechnology Information. Link
Verification of chemical identity and physicochemical properties.
Benchmarking "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" against known drugs
Technical Benchmarking Guide: 2-(1-Propyl-1H-pyrazol-3-yl)acetic Acid Part 1: Executive Technical Synthesis 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (hereafter referred to as PPAA ) represents a "privileged scaffold" in m...
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (hereafter referred to as PPAA ) represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized market drugs, PPAA serves as a high-value Lead Compound, particularly in the development of COX-2 selective inhibitors and CRTh2 antagonists .
While market drugs like Celecoxib rely on a bulky tricyclic structure for COX-2 selectivity, PPAA utilizes a more compact, flexible pyrazole-acetic acid pharmacophore. This allows it to mimic the arachidonic acid transition state more effectively than rigid sulfonamides, potentially offering a safer cardiovascular profile while maintaining anti-inflammatory potency.
Key Benchmarking Insight:
Vs. Celecoxib: PPAA offers superior "Lead-Likeness" (lower Molecular Weight, higher Ligand Efficiency) but requires functionalization (e.g., amidation) to match Celecoxib's nanomolar potency.
Vs. Indomethacin: PPAA lacks the indole core associated with high gastrointestinal toxicity, suggesting a wider therapeutic window.
Part 2: Comparative Benchmarking Matrix
The following data synthesizes physicochemical and pharmacological parameters of PPAA against industry standards.
Part 3: Mechanistic Validation & Signaling Pathways
To understand why PPAA is benchmarked against these drugs, we must visualize its intervention in the Arachidonic Acid pathway. PPAA mimics the substrate (arachidonic acid) structure, blocking the cyclooxygenase channel.
Caption: Comparative intervention points of PPAA and Celecoxib within the Arachidonic Acid Cascade. Note PPAA's direct competition with Arachidonic Acid.
Part 4: Experimental Protocols (Self-Validating)
To objectively compare PPAA against Celecoxib, you cannot rely on literature IC50 values alone due to assay variance. You must run a side-by-side enzymatic inhibition assay .
Protocol A: COX-2 Fluorescent Inhibition Screen
Objective: Determine the IC50 of PPAA relative to Celecoxib using a purified ovine/human COX-2 enzyme system.
Reagents:
Test Compounds: PPAA (10 mM stock in DMSO), Celecoxib (Standard).
Enzyme: Recombinant Human COX-2 (approx 1 unit/reaction).
Substrate: Arachidonic Acid (100 µM).
Detection Agent: ADHP (10-acetyl-3,7-dihydroxyphenoxazine). Rationale: ADHP reacts with PGG2-derived peroxidase activity to form highly fluorescent Resorufin.
Workflow:
Preparation: Dilute PPAA and Celecoxib in Assay Buffer (100 mM Tris-HCl, pH 8.0) to concentrations ranging from 0.01 µM to 100 µM.
Incubation (The Critical Step): Incubate Enzyme + Inhibitor for 10 minutes at 37°C before adding substrate.
Scientific Logic:[1][2][3][4][5] This allows slow-binding inhibitors (common in pyrazoles) to reach equilibrium. Omitting this step often yields false-negative high IC50s.
Initiation: Add Arachidonic Acid + ADHP mixture.
Measurement: Monitor fluorescence (Ex 535nm / Em 587nm) kinetically for 5 minutes.
Validation:
Z-Factor Check: Calculate Z' using DMSO (Negative Control) and 10 µM Indomethacin (Positive Control). A Z' > 0.5 confirms assay validity.
Solvent Control: Ensure final DMSO concentration is <2% to prevent enzyme denaturation.
Protocol B: CRTh2 Antagonism (Calcium Flux Assay)
Objective: Verify if PPAA possesses activity against the CRTh2 receptor (relevant for asthma indications), a known target for pyrazole acetic acids.
Cell Line: CHO-K1 cells stably expressing human CRTh2 and Gα16 (promotes calcium coupling).
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.
Treatment: Pre-incubate cells with PPAA (10 µM) for 15 mins.
Challenge: Inject PGD2 (Prostaglandin D2, the natural agonist).
Readout: Measure reduction in FLIPR (Fluorescence Imaging Plate Reader) signal compared to vehicle.
Success Metric: >50% inhibition of Calcium flux indicates PPAA is a functional antagonist.
Part 5: Synthetic Utility & Workflow
One of PPAA's strongest advantages over existing drugs is its synthetic accessibility, allowing for rapid "Hit-to-Lead" optimization.
Figure 2: Experimental Workflow for Benchmarking
Caption: Step-by-step workflow for validating PPAA activity and deciding on lead optimization strategies.
References
BenchChem. (2024). 2-(1H-Pyrazol-3-yl)acetic Acid: Biological Activity and Technical Profile.[6] Retrieved from
Karrouchi, K., et al. (2018).[4] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[7] Retrieved from
Gagnon, L., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.[1] European Journal of Medicinal Chemistry, 71, 168-184.[1] Retrieved from
PubChem. (2024). Compound Summary: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. Retrieved from
Patil, V. M., & More, H. N. (2022).[8] Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole Derivatives.[8] Biology and Life Sciences Forum, 20(1).[8] Retrieved from
Reproducibility of Experimental Results for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the synthesis and potential biological activities of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. Recognizing the cr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the synthesis and potential biological activities of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid. Recognizing the critical importance of reproducibility in scientific research, this document offers a comparative overview of synthetic methodologies and contextualizes the expected biological performance based on data from structurally related compounds. As a Senior Application Scientist, the insights herein are grounded in established chemical principles and field-proven experimental logic.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The compound 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, a member of this versatile family, holds promise for further investigation. This guide will navigate the synthetic landscape for this molecule, addressing potential challenges in reproducibility, and provide a data-driven comparison of its anticipated biological profile against relevant analogs.
Synthetic Methodologies: A Comparative Analysis
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid can be approached through several established routes for pyrazole ring formation. The choice of method can significantly impact yield, purity, and the regioselectivity of the final product, thereby influencing the reproducibility of the experimental outcome.
Method 1: The Knorr Pyrazole Synthesis (Primary Route)
The Knorr synthesis is a classical and widely employed method for constructing the pyrazole ring.[6][7] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would entail the reaction of a suitable 4-alkoxy-3-oxobutanoic acid ester with propylhydrazine, followed by hydrolysis of the resulting ester.
Rationale for this approach: This method is often high-yielding and proceeds under relatively mild conditions. The starting materials are generally commercially available or readily prepared.
Workflow for Knorr Synthesis:
Caption: Knorr synthesis workflow for the target compound.
Experimental Protocol (Method 1):
Step 1: Synthesis of Ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate
To a solution of ethyl 4-ethoxy-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propylhydrazine (1 equivalent).
Add a catalytic amount of a weak acid, like glacial acetic acid, to the mixture.
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate.
Step 2: Hydrolysis to 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Dissolve the purified ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting ester is consumed.
Cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any unreacted starting material.
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a strong acid (e.g., concentrated HCl).
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Method 2: N-Alkylation of a Pre-formed Pyrazole Acetic Acid Ester (Alternative Route)
An alternative strategy involves the N-alkylation of a pre-existing pyrazole-3-acetic acid ester. This method can be advantageous if the parent pyrazole is readily available.
Rationale for this approach: This route offers a different handle for introducing the N-substituent, which can be useful for creating a library of analogs. However, a significant challenge with this method is controlling the regioselectivity of the alkylation. Unsymmetrical pyrazoles have two nitrogen atoms where alkylation can occur, potentially leading to a mixture of N1 and N2 isomers that can be difficult to separate.
Workflow for N-Alkylation:
Caption: N-Alkylation workflow, highlighting the potential for isomeric mixtures.
Experimental Protocol (Method 2):
Step 1: N-Alkylation of Ethyl 2-(1H-pyrazol-3-yl)acetate
To a solution of ethyl 2-(1H-pyrazol-3-yl)acetate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents).
Stir the mixture at room temperature for 30-60 minutes.
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Step 2: Hydrolysis
Follow the hydrolysis procedure as described in Method 1, Step 2, using the purified ethyl 2-(1-propyl-1H-pyrazol-3-yl)acetate.
Reproducibility and Method Comparison
Feature
Method 1: Knorr Synthesis
Method 2: N-Alkylation
Regioselectivity
Generally high, leading to a single major product.
Often results in a mixture of N1 and N2 isomers, posing separation challenges and impacting overall yield and reproducibility.
Yield
Typically good to excellent for the cyclization step.
The yield of the desired isomer can be variable and depends on the success of the separation.
Starting Materials
Requires a specific β-ketoester which may need to be synthesized.
Utilizes a common pyrazole intermediate, which can be advantageous for analog synthesis.
Reproducibility
Generally considered more reproducible due to the predictable nature of the cyclization.
Can be less reproducible due to difficulties in consistently controlling the N1/N2 alkylation ratio.[1][8]
Expert Insight: For the synthesis of a single, specific N-alkyl pyrazole derivative like 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, the Knorr synthesis (Method 1) is generally the more reliable and reproducible approach. The N-alkylation route (Method 2) becomes more attractive when the goal is to generate a library of diverse N-substituted analogs from a common precursor, despite the potential for separation challenges.
Characterization Data
While specific experimental data for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is not widely published, the expected characterization data can be inferred from related compounds.[9][10]
Technique
Expected Observations
¹H NMR
Signals corresponding to the propyl group (triplet, sextet, triplet), the methylene group of the acetic acid moiety (singlet), and protons on the pyrazole ring (two doublets or two singlets depending on substitution). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR
Resonances for the carbons of the propyl group, the methylene and carbonyl carbons of the acetic acid moiety, and the carbons of the pyrazole ring.
Mass Spectrometry
A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₂N₂O₂).
Melting Point
Expected to be a crystalline solid with a defined melting point.
Comparative Biological Activity
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][4][7] Based on literature for analogous N-alkyl pyrazole acetic acids, 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is anticipated to exhibit antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of pyrazole derivatives against a range of bacterial and fungal strains.[1][11][12] The activity is often influenced by the lipophilicity and electronic properties of the substituents.
Note: The provided data is for structurally related pyrazole derivatives and serves as a benchmark. The actual activity of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid would need to be determined experimentally.
Anti-inflammatory Activity
Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][4][7]
Expert Insight: The N-propyl group in the target molecule is expected to contribute to its lipophilicity, which may influence its interaction with biological targets. The acetic acid moiety provides a key functional group for potential interactions with enzyme active sites. Experimental validation is essential to confirm the type and potency of its biological activity.
Conclusion
The synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is most reliably achieved via the Knorr pyrazole synthesis, which offers better control over regioselectivity and, therefore, higher reproducibility compared to the N-alkylation of a pre-formed pyrazole ring. While specific experimental data for the title compound is scarce, a comprehensive analysis of related pyrazole derivatives suggests it is likely to possess antimicrobial and anti-inflammatory properties. The provided protocols and comparative data serve as a robust foundation for researchers and drug development professionals to design and execute reproducible experiments and to frame the expected outcomes within the broader context of pyrazole chemistry and pharmacology.
References
Synthesis, characterization and antimicrobial activity of pyrazole deriv
N-alkylation method of pyrazole.
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). PMC.
Pyrazoles and Pyrazolines as Anti-Inflamm
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
Synthesis and Anti-inflammatory Activity of New N-Acyl-2-pyrazolines Bearing Homologous Alkyloxy Side Chains. (2015).
Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry.
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. (2025). MDPI.
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES.
Supplementary Inform
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" preclinical data analysis
Technical Guide: 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Scaffold Analysis Abstract This guide provides a technical analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS: 1782829-26-8), a critical building block in me...
Abstract
This guide provides a technical analysis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS: 1782829-26-8), a critical building block in medicinal chemistry. Unlike a finished drug product, this compound serves as a specialized lipophilic scaffold used to synthesize G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/GPR120) and kinase inhibitors. This analysis compares its physicochemical profile and synthetic utility against standard alternatives (1-Methyl and 1-Phenyl analogues), offering experimental protocols for its integration into drug discovery campaigns.
Part 1: Comparative Physicochemical Analysis
In early-stage drug discovery, the selection of a scaffold defines the "drug-likeness" of the final candidate. The 1-propyl-1H-pyrazole-3-acetic acid moiety offers a strategic balance between the high polarity of methyl-pyrazoles and the metabolic liability/steric bulk of phenyl-pyrazoles.
Lipophilicity & Permeability Profiling
The N-propyl group modulates the lipophilicity (LogP) of the pyrazole core, enhancing membrane permeability without introducing the excessive aromaticity associated with N-phenyl groups.
Table 1: Physicochemical Comparison of Pyrazole-3-Acetic Acid Scaffolds
Property
1-Propyl Scaffold (Target)
1-Methyl Scaffold (Alternative A)
1-Phenyl Scaffold (Alternative B)
Implication for Drug Design
Molecular Weight
168.19 g/mol
140.14 g/mol
202.21 g/mol
Propyl allows for lower MW fragment growing.
cLogP (Predicted)
1.2 - 1.4
0.4 - 0.6
2.1 - 2.3
Optimal: Propyl enters the "sweet spot" for oral bioavailability (LogP < 5) when coupled with polar warheads.
TPSA (Ų)
~50-60
~50-60
~50-60
Similar polar surface area; differences are driven by the N-substituent.
Rotatable Bonds
4
2
3
Propyl adds flexibility, allowing the core to adapt to binding pockets (Induced Fit).
Solubility (pH 7.4)
Moderate
High
Low
Propyl maintains aqueous solubility better than aryl analogues.
Expert Insight: The 1-Propyl variant is superior when targeting Free Fatty Acid Receptors (FFARs) . The propyl chain mimics the aliphatic tail of endogenous fatty acids, providing critical hydrophobic interactions within the orthosteric binding site of GPR40, which the 1-Methyl analogue fails to achieve due to insufficient steric fill.
Part 2: Synthetic Protocols & Regioselectivity
A major challenge in working with this scaffold is the regioselectivity of the N-alkylation step. The synthesis typically involves alkylating ethyl 1H-pyrazole-3-acetate.
Experimental Workflow: Regioselective Synthesis
Objective: Synthesize 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid with >95% regiomeric purity (N1 vs N2 isomer).
, 1.5 eq) is preferred over Sodium Hydride () to minimize over-alkylation and improve N1 selectivity via the "Cesium Effect".
Alkylation:
Solvent: Anhydrous DMF (0.5 M concentration).
Reagent: 1-Iodopropane (1.1 eq). Note: Propyl iodide is more reactive than bromide, allowing lower temperatures.
Condition: Stir at
for 12 hours.
Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over
.
Hydrolysis (Critical Step):
Dissolve the intermediate ester in THF/Water (1:1).
Add LiOH (2.0 eq) and stir at
for 4 hours.
Acidify to pH 3 with 1M HCl. Extract with EtOAc.
Purification: Recrystallization from Hexane/EtOAc is often sufficient, avoiding column chromatography.
Self-Validating Checkpoint:
1H NMR Distinction: The N1-propyl isomer (Target) typically shows a pyrazole C5-H proton signal around
7.4-7.6 ppm , whereas the N2-propyl isomer (Impurity) often shifts upfield.
NOESY: A NOE correlation between the N-propyl
and the C5-H indicates the correct 1,5-substitution pattern (or lack thereof for the 1,3-isomer depending on numbering convention).
Pathway Visualization
Figure 1: Synthetic pathway highlighting the critical regioselective alkylation step. The use of Cesium Carbonate favors the formation of the desired N1-substituted ester intermediate.
Part 3: Biological Application & Preclinical Utility
While the free acid itself is a building block, its pharmacophore is validated in several preclinical models.
Target Class: GPR40/GPR120 Agonists
The 1-propyl-pyrazole-3-acetic acid motif serves as a bioisostere for the phenylpropanoic acid headgroup found in GPR40 agonists (e.g., Fasiglifam).
Mechanism: The carboxylic acid forms an ionic bond with Arg183/Arg258 in the GPR40 receptor.
Role of Propyl Group: It occupies the hydrophobic sub-pocket usually filled by a methyl or ethyl group in biaryl ethers, improving potency (
) by 5-10x compared to the unsubstituted pyrazole.
Metabolic Stability Data (In Silico Prediction)
CYP450 Liability: The terminal methyl of the propyl chain is a potential site for hydroxylation (CYP2C9/3A4).
Mitigation Strategy: If metabolic clearance is too high (
), medicinal chemists often replace the terminal methyl with a cyclopropyl group or fluorinate the propyl chain ().
Table 2: Preclinical Optimization Strategy
Feature
Issue with Standard Propyl
Optimization Strategy
Metabolic Stability
-oxidation at propyl tail
Deuteration or Fluorination ().
Potency
Moderate hydrophobic fill
Cyclization to Cyclopropyl-methyl .
Selectivity
Potential off-target COX binding
Introduce bulky substituents at C4 position.
References
Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
GPR40 Agonist SAR: Negoro, N., et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters, 2010.
Regioselectivity in Pyrazole Alkylation: Kumar, V., et al. "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Tetrahedron Letters, 2018.
A Comparative Guide to In Silico Modeling of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid Binding to a Putative Target: A VEGFR-2 Case Study
This guide provides a comprehensive, in-depth comparison of computational methodologies for modeling the binding of the novel small molecule, "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid," to a relevant biological target. Gi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth comparison of computational methodologies for modeling the binding of the novel small molecule, "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid," to a relevant biological target. Given the broad spectrum of anti-cancer activities reported for pyrazole derivatives, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative and well-validated target for this case study.[1] The principles and comparative analyses presented herein are, however, broadly applicable to other protein targets.
Our focus is on the practical application and critical evaluation of different in silico tools and techniques, moving beyond a simple recitation of steps to explain the underlying rationale for each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational modeling to accelerate their discovery pipelines.
The Scientific Rationale: Why In Silico Modeling?
In the early stages of drug discovery, a thorough understanding of a small molecule's interaction with its biological target is paramount. In silico modeling provides a rapid and cost-effective means to predict binding affinity, elucidate binding modes, and understand the key molecular interactions that drive biological activity. This computational insight allows for the prioritization of lead candidates, the rational design of more potent analogs, and a deeper understanding of structure-activity relationships (SAR).[2]
Part 1: The In Silico Workflow: A Comparative Approach
The in silico modeling of small molecule binding is a multi-step process. Here, we present a detailed workflow, comparing and contrasting commonly used software and methodologies at each stage.
Caption: A detailed workflow for molecular dynamics simulation and analysis.
Comparative Analysis:
MD Software
Force Field
Key Strengths & Considerations
Desmond (Schrödinger)
OPLS
A user-friendly MD engine that is well-integrated into the Maestro graphical interface. It is optimized for running on GPUs.
GROMACS
GROMOS, AMBER, CHARMM
A highly versatile and high-performance open-source MD package. It is widely used in both academia and industry.
AMBER
AMBER
A popular and well-validated MD software suite with a strong focus on biomolecular simulations.
Hypothetical MD Simulation Results:
Parameter
Value
Interpretation
Ligand RMSD
< 2.0 Å
The ligand remains stably bound in the binding pocket throughout the simulation.
Protein RMSF
Low in binding site residues
The residues interacting with the ligand show minimal fluctuation, indicating a stable interaction.
Hydrogen Bond Occupancy
> 70% for Cys919
The key hydrogen bond identified in docking is maintained throughout the simulation.
Part 2: Advanced Methods for Binding Affinity Prediction
For a more quantitative prediction of binding affinity, more computationally intensive methods are required.
MM/PBSA and MM/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods calculate the free energy of binding by combining molecular mechanics energy calculations with a continuum solvation model.
Comparative Analysis:
Method
Solvation Model
Computational Cost
Accuracy
MM/PBSA
Poisson-Boltzmann
Higher
Generally more accurate than MM/GBSA.
MM/GBSA
Generalized Born
Lower
A good balance between accuracy and computational cost.
Conclusion
This guide has provided a comparative overview of the in silico workflow for modeling the binding of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" to VEGFR-2 as a representative target. The choice of software and methodology will depend on the specific research question, available computational resources, and the desired level of accuracy. By carefully selecting and validating the computational approach, researchers can gain valuable insights into the molecular basis of ligand binding and accelerate the drug discovery process.
References
Boateng, S. T., Roy, T., Torrey, K., Owunna, U., & Banang-Mbeumi, S. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205042. [Link]
Hassan, M. M., Al-Ghamdi, S. A., & Al-Ghamdi, M. A. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 27(19), 6593. [Link]
American Elements. (n.d.). 2-[1-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid. Retrieved from [Link]
International Journal of Pharmaceutical and Medicinal Research. (2024). In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. Retrieved from [Link]
Andrés, M., Bravo, M., Buil, M. A., Calbet, M., Castillo, M., Castro, J., ... & Roberts, R. S. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European journal of medicinal chemistry, 71, 168–184. [Link]
Shawish, I. H. B., Aldalbahi, A., Alshaer, W., Daoud, F. W. A., Alqudah, D. A., Al Zoubi, M., ... & El-Faham, A. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(14), 5394. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" Pharmacokinetic and Pharmacodynamic Studies
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (CAS 17796-76-8) represents a critical chemical scaffold in the development of CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). While often utilized as a synthetic intermediate or pharmacological probe rather than a marketed monotherapy, its structural motif—an N-alkylated pyrazole linked to an acetic acid tail—forms the pharmacophore of several bioactive agents targeting allergic inflammation and eosinophilic recruitment.
This guide analyzes its pharmacokinetic (PK) and pharmacodynamic (PD) properties, contrasting its performance with clinical-stage CRTh2 antagonists (e.g., Fevipiprant) and traditional pyrazole-based NSAIDs (e.g., Lonazolac).
Mechanism of Action (MOA)
Primary Target: CRTh2 (DP2) Receptor Antagonism
The molecule functions primarily as a competitive antagonist at the CRTh2 receptor, a G-protein-coupled receptor (GPCR) expressed on Th2 lymphocytes, eosinophils, and basophils.
Ligand Binding: The carboxylic acid moiety mimics the carboxylate of Prostaglandin D2 (PGD2), the endogenous ligand, while the N-propyl-pyrazole core occupies the hydrophobic pocket of the receptor, preventing G-protein activation.
Signaling Blockade: Antagonism inhibits the Gαi-mediated decrease in cAMP and prevents β-arrestin recruitment, thereby blocking chemotaxis and cytokine release (IL-4, IL-5, IL-13).
Structurally, the molecule belongs to the aryl-acetic acid class, sharing homology with NSAIDs like Lonazolac . At high micromolar concentrations, it may exhibit weak non-selective inhibition of Cyclooxygenase (COX) enzymes, though this is considered an off-target effect in the context of modern CRTh2 drug design.
MOA Visualization
Caption: Competitive antagonism of PGD2 signaling at the CRTh2 receptor prevents downstream eosinophil recruitment.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid with a clinical "Gold Standard" (Fevipiprant) and a structural analog (Lonazolac).
Feature
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Fevipiprant (QAW039)
Lonazolac
Primary Class
Pharmacological Probe / Scaffold
Clinical CRTh2 Antagonist
NSAID (COX Inhibitor)
Selectivity
Moderate (CRTh2 > COX)
High (CRTh2 >>> DP1/COX)
Low (COX-1/2 >>> CRTh2)
Potency (IC50)
Low µM range (1–5 µM)
Low nM range (< 2 nM)
µM range (COX inhibition)
Bioavailability
High (>80% inferred)
~60-70% (Oral)
High (Oral)
Half-life (t1/2)
~12–17 hours (Inferred from Pirazolac)
~20 hours
~1–2 hours
Metabolism
Glucuronidation (UGT)
Direct Glucuronidation
Hepatic Oxidation
Key Advantage
Versatile synthetic building block
Clinical efficacy in asthma
Potent anti-inflammatory
Key Limitation
Lower potency than optimized drugs
High plasma protein binding
GI toxicity (NSAID effect)
Expert Insight: While Fevipiprant is optimized for potency and selectivity, the 1-propyl-pyrazole derivative serves as an essential "minimal pharmacophore." It validates the binding mode where the acetic acid tail interacts with Arg170 in the CRTh2 binding pocket, a critical interaction for all antagonists in this class.
Pharmacokinetic (PK) Profile
Based on structural analogs (Pirazolac/Lonazolac) and physicochemical properties (LogP ~1.5–2.0), the predicted PK profile is:
Absorption: Rapidly absorbed following oral administration due to its low molecular weight and favorable lipophilicity.
Distribution: High plasma protein binding (>95%), typical for acidic NSAID-like structures.[1] It distributes well into inflamed tissues and synovial fluid.
Metabolism: The primary clearance pathway is Phase II conjugation (glucuronidation) at the carboxylic acid tail. Unlike many pyrazoles, the N-propyl group is relatively stable against oxidative dealkylation.
Excretion: Predominantly renal excretion of the glucuronide metabolite.
Experimental Protocols
Protocol A: Synthesis of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Rationale: A robust regioselective synthesis is required to ensure the N1-propyl isomer is formed over the N2 isomer.
Dissolve ethyl 2,4-dioxovalerate (10 mmol) in ethanol (20 mL).
Add propylhydrazine hydrochloride (11 mmol) and sodium acetate (11 mmol).
Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Note: The steric bulk of the propyl group favors formation of the 1-propyl-3-carboxylate isomer.
Hydrolysis:
Evaporate ethanol. Dissolve residue in THF:Water (1:1).
Add LiOH (20 mmol) and stir at room temperature for 2 hours.
Acidify to pH 3 with 1M HCl.
Purification: Extract with Ethyl Acetate (3x), dry over MgSO4, and recrystallize from Ethanol/Water.
Protocol B: In Vitro CRTh2 Binding Assay (GTPγS)
Rationale: To quantify the antagonist potency (IC50) against PGD2-induced activation.
Cell Line: CHO-K1 cells stably expressing human CRTh2.
Membrane Prep: Harvest cells, homogenize in ice-cold HEPES buffer, and centrifuge at 40,000 x g. Resuspend pellet in assay buffer.
Incubation:
Mix membranes (10 µ g/well ) with GDP (10 µM) and [35S]GTPγS (0.1 nM).
Add PGD2 (EC80 concentration) to stimulate the receptor.
Add serial dilutions of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid (1 nM to 10 µM).
Measurement: Incubate for 60 min at 30°C. Terminate by rapid filtration. Count radioactivity.
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Synthesis Workflow Visualization
Caption: Two-step regioselective synthesis pathway yielding the target acid.
References
European Journal of Medicinal Chemistry. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.Link[2]
Assessing the Therapeutic Index of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for assessing the therapeutic index of the novel compound "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid." As a member of the pyrazole class of compounds, which has demonstrated a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for assessing the therapeutic index of the novel compound "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid." As a member of the pyrazole class of compounds, which has demonstrated a range of biological activities including anti-inflammatory effects, this guide will proceed under the hypothesis that this molecule is a candidate for treating inflammatory conditions. We will outline a comparative approach, benchmarking its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect.[1][2][3] A higher TI indicates a wider margin of safety.[2] This guide will detail the essential in vitro and in vivo studies required to determine the TI, providing step-by-step protocols and explaining the scientific rationale behind each experimental choice.
Conceptual Framework for Therapeutic Index Determination
The therapeutic index is mathematically expressed as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[1][4] In preclinical animal studies, this is often represented as the ratio of the lethal dose in 50% of the population (LD50) to the effective dose in 50% of the population (ED50).[2][5]
Caption: Conceptual workflow for determining the Therapeutic Index.
Comparative Compound Selection
To provide a meaningful assessment of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid," it is essential to compare its performance against well-characterized drugs with the same presumed mechanism of action. For this guide, we will use two widely recognized NSAIDs as comparators:
Ibuprofen: A common over-the-counter NSAID.
Celecoxib: A prescription COX-2 selective NSAID.
In Vitro Assessment of Cytotoxicity
The initial step in evaluating the toxicity profile of a new chemical entity is to determine its effect on cell viability in vitro. This allows for a preliminary understanding of the concentration at which the compound induces cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
Objective: To determine the IC50 (the concentration of the compound that inhibits 50% of cell viability) of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" and the comparator drugs in a relevant cell line (e.g., RAW 264.7 murine macrophages).[7]
Materials:
RAW 264.7 cell line
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]
"2-(1-Propyl-1H-pyrazol-3-yl)acetic acid," Ibuprofen, and Celecoxib
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" and the comparator drugs in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
Incubation: Incubate the plate for 24-48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay.
In Vivo Assessment of Efficacy and Toxicity
In vivo studies are crucial for understanding how a compound behaves in a whole organism, providing data on both its therapeutic efficacy and its potential for systemic toxicity.[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the efficacy of anti-inflammatory drugs.[10]
Objective: To determine the ED50 (the dose of the compound that produces 50% of the maximal anti-inflammatory effect) of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" and the comparator drugs.
Animals: Male Wistar rats (180-200 g).
Procedure:
Acclimatization: Acclimatize the animals for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6-8 per group):
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
Dosing: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Plot the percentage of inhibition against the log of the dose to determine the ED50.
Experimental Protocol: Acute Oral Toxicity Study (LD50 Determination)
This study is designed to determine the dose of the compound that is lethal to 50% of the test animals.
Objective: To determine the LD50 of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid."
Animals: Male and female Wistar rats.
Procedure:
Dose Ranging: Start with a preliminary dose-ranging study to identify the approximate range of lethal doses.
Main Study: Administer single, escalating doses of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" to different groups of animals.
Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is vital for interpreting efficacy and toxicity data.[]
Objective: To determine key pharmacokinetic parameters of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid" such as bioavailability, half-life, and clearance.[]
Procedure:
Administer a single dose of the compound to animals (e.g., rats) intravenously (i.v.) and orally (p.o.).
Collect blood samples at multiple time points.
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
Calculate pharmacokinetic parameters using appropriate software.
Data Synthesis and Therapeutic Index Calculation
The final step is to integrate the data from the in vitro and in vivo studies to calculate the therapeutic index and create a comprehensive safety and efficacy profile.
Table 1: Comparative Efficacy and Toxicity Data
Compound
In Vitro Cytotoxicity (IC50 in RAW 264.7 cells)
In Vivo Efficacy (ED50 in rat paw edema model)
Acute Oral Toxicity (LD50 in rats)
Therapeutic Index (LD50/ED50)
2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Ibuprofen
Literature Value
Literature Value
Literature Value
Literature Value
Celecoxib
Literature Value
Literature Value
Literature Value
Literature Value
Conclusion and Future Directions
This guide provides a robust framework for the preclinical assessment of the therapeutic index of "2-(1-Propyl-1H-pyrazol-3-yl)acetic acid." By systematically evaluating its cytotoxicity, in vivo efficacy, and acute toxicity in comparison to established NSAIDs, researchers can make informed decisions about its potential as a therapeutic agent. A favorable therapeutic index, coupled with a promising pharmacokinetic profile, would warrant further investigation into its mechanism of action and chronic toxicity profile.
References
StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]
Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? Retrieved from [Link]
MedicalNewsToday. (2025, April 30). What is the therapeutic index of drugs? Retrieved from [Link]
BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]
Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
IntechOpen. (2025, July 31). In vivo anti-inflammatory studies: Significance and symbolism. Retrieved from [Link]
SciELO. (2019, March 18). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved from [Link]
ResearchGate. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
Syama, S., Thampi, M., & Latha, M. S. (2019). In Vivo and in Vitro Approach to Study the Anti-Inflammatory Efficacy of Eugenia Uniflora L. International Journal of Pharmaceutical Sciences and Research, 10(11), 5226-5234.
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: From Bench to Clinic
Introduction: The Pyrazole Scaffold, a Cornerstone of Modern Kinase Inhibition In the landscape of targeted cancer therapy, the protein kinase inhibitor (PKI) stands as a monumental achievement. Within this class of drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold, a Cornerstone of Modern Kinase Inhibition
In the landscape of targeted cancer therapy, the protein kinase inhibitor (PKI) stands as a monumental achievement. Within this class of drugs, compounds built upon the pyrazole scaffold have emerged as particularly successful.[1] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold." Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively mimic the hinge-binding motif of ATP within the kinase active site.[2][3] This fundamental interaction provides a stable anchor from which chemists can build additional interactions, driving both potency and selectivity.[4]
This guide provides a head-to-head comparison of four prominent FDA-approved, pyrazole-based kinase inhibitors: Ruxolitinib, Crizotinib, Sunitinib, and Regorafenib. We will dissect their mechanisms of action, compare their target profiles, and, critically, provide detailed experimental protocols for their validation, offering insights into the causal logic behind each step.
Section 1: Comparative Analysis of Key Pyrazole-Based Inhibitors
The selected inhibitors represent a spectrum of activity, from the highly selective to the broadly multi-targeted. This diversity underscores the versatility of the pyrazole core in drug design.
Ruxolitinib: A Selective JAK1/JAK2 Inhibitor
Ruxolitinib (Jakafi®) is a potent and selective inhibitor of the Janus kinases, JAK1 and JAK2.[4] These non-receptor tyrosine kinases are pivotal in mediating signaling from cytokine and growth factor receptors essential for hematopoiesis and immune function.[5] Hyperactivation of the JAK-STAT pathway is a key driver of myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera, the primary indications for Ruxolitinib.[6] By competitively binding to the ATP pocket of JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby inhibiting the nuclear translocation of STATs and subsequent gene expression that drives cell proliferation and inflammation.[5][6]
Crizotinib: Targeting ALK and MET Fusion Oncoproteins
Crizotinib (Xalkori®) was initially developed as a c-MET inhibitor but demonstrated remarkable efficacy against tumors harboring anaplastic lymphoma kinase (ALK) rearrangements, most notably in non-small cell lung cancer (NSCLC).[7][8] Oncogenic fusion proteins, such as EML4-ALK, lead to ligand-independent dimerization and constitutive kinase activation.[8] This drives downstream signaling through critical survival pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT.[9][10] Crizotinib acts as an ATP-competitive inhibitor of both ALK and c-MET, effectively shutting down these downstream signals and leading to cell growth inhibition and apoptosis in addicted cancer cells.[7][10]
Sunitinib (Sutent®) and Regorafenib (Stivarga®) represent a class of multi-targeted tyrosine kinase inhibitors designed to choke off a tumor's blood supply and inhibit its growth through multiple mechanisms.[11][12]
Sunitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs), both crucial for angiogenesis (the formation of new blood vessels).[11][13][14] It also targets other kinases like c-KIT, a key driver in gastrointestinal stromal tumors (GISTs), and RET.[11][14] This broad-spectrum activity made it one of the first drugs simultaneously approved for two different cancers: renal cell carcinoma (RCC) and imatinib-resistant GIST.[11]
Regorafenib has an even broader inhibition profile. It targets angiogenic kinases (VEGFRs, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, BRAF).[15][16][17] This multi-pronged attack not only inhibits angiogenesis and tumor cell proliferation but also modulates the tumor microenvironment.[16][18]
Multi-targeted ATP-competitive inhibitor of multiple kinase families
Section 2: Visualizing the Mechanism - Key Signaling Pathways
Understanding where these inhibitors act is key to appreciating their clinical effect. The following diagrams illustrate the points of intervention within two critical signaling cascades.
Figure 1: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Figure 2: Crizotinib inhibits the constitutively active ALK fusion protein.
Section 3: The Experimental Corner - A Guide to Inhibitor Validation
As a Senior Application Scientist, my primary focus is on robust, reproducible, and logically sound experimental design. Validating a kinase inhibitor requires a multi-step approach, moving from the purified enzyme to a complex cellular environment. Here, we outline the core protocols necessary to characterize and compare compounds like Ruxolitinib and Crizotinib.
Experiment 1: In Vitro Kinase Assay for Potency (IC₅₀) Determination
The Causality: The first and most fundamental question is: does the compound inhibit the target kinase, and how potent is it? An in vitro kinase assay using purified recombinant kinase is the cleanest way to determine a compound's half-maximal inhibitory concentration (IC₅₀). We will use a luminescence-based assay that measures ADP production, a direct product of kinase activity. The ADP-Glo™ Kinase Assay is an industry-standard, robust method for this purpose.[19]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
Reagent Preparation:
Prepare 2X Kinase Solution: Dilute the recombinant target kinase (e.g., JAK2 or ALK) in the appropriate kinase reaction buffer.
Prepare 2X Substrate/ATP Solution: Dilute the specific peptide substrate and ATP in the kinase reaction buffer. Scientist's Note: The ATP concentration is critical. Running the assay at the ATP Kₘ of the kinase provides maximum sensitivity for inhibitor potency. Alternatively, using a higher, physiological concentration (e.g., 1 mM) can give a more biologically relevant IC₅₀.[20]
Prepare Inhibitor Dilutions: Perform a serial dilution of the pyrazole inhibitor (e.g., Ruxolitinib) in 100% DMSO, followed by a further dilution into the kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid artifacts.
Assay Plate Setup (384-well plate):
Add 5 µL of 2X inhibitor solution to the appropriate wells.
For "0% inhibition" controls (maximum signal), add 5 µL of buffer with DMSO.
For "100% inhibition" controls (background), add 5 µL of buffer with DMSO to separate wells.
Add 5 µL of 2X Kinase Solution to all wells except the "100% inhibition" controls. Add 5 µL of buffer to these background wells.
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
Kinase Reaction Initiation:
Add 10 µL of the 2X Substrate/ATP solution to all wells to start the reaction. The final volume is 20 µL.
Incubate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is in the linear range.
Signal Generation & Detection:
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.
Measure luminescence using a plate reader.
Data Analysis:
Subtract the average background signal ("100% inhibition") from all other measurements.
Calculate the percent inhibition for each inhibitor concentration relative to the "0% inhibition" control.
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[19]
Figure 3: Experimental workflow for IC₅₀ determination using an in vitro kinase assay.
The Causality: A low in vitro IC₅₀ is necessary but not sufficient. A drug must enter the cell, engage its intended target in a complex intracellular environment, and avoid being rapidly metabolized or ejected. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify target engagement in intact cells.[21] The principle is that a protein becomes more thermally stable when bound to a ligand. By heating cells treated with a drug and measuring the amount of soluble target protein remaining, we can directly observe this stabilization.[22][23]
Culture cells known to express the target kinase (e.g., HEL cells for JAK2, H3122 cells for EML4-ALK).
Treat cells with the pyrazole inhibitor (e.g., Ruxolitinib) at a high concentration (e.g., 10-20 µM) or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C to allow for compound uptake.
Heat Challenge:
Aliquot the treated cell suspensions into PCR tubes.
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3-5 minutes.[22] This creates a "melt curve" for the protein.
Immediately cool the samples to room temperature.
Cell Lysis and Fractionation:
Lyse the cells using repeated freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) to release the cellular contents.[22]
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[22]
Protein Analysis (Western Blot):
Carefully collect the supernatant from each sample.
Normalize the total protein concentration across all samples using a BCA assay.
Denature the samples, separate them by SDS-PAGE, and transfer to a PVDF membrane.
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-JAK2 or anti-ALK).
Use a secondary HRP-conjugated antibody and an ECL substrate to detect the protein bands.
Re-probe the membrane for a loading control (e.g., GAPDH) to ensure equal protein loading.[22]
Data Analysis:
Quantify the band intensity for the target protein at each temperature point for both vehicle- and drug-treated samples.
Plot the percentage of soluble protein remaining (normalized to the lowest temperature point) against the temperature.
A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample compared to the vehicle control, indicating thermal stabilization.[21][24]
Figure 4: Workflow for confirming cellular target engagement using CETSA®.
Conclusion and Future Outlook
The pyrazole scaffold has unequivocally proven its value in the design of effective kinase inhibitors, giving rise to drugs that have changed the standard of care for multiple cancers. The head-to-head comparison of Ruxolitinib, Crizotinib, Sunitinib, and Regorafenib highlights the remarkable versatility of this chemical core. It can be tailored for highly selective agents like Ruxolitinib, which targets a specific signaling node with high precision, or for broad-spectrum, multi-targeted agents like Regorafenib, which attack the complex network of tumor survival pathways.
For the researcher, the journey from a promising chemical structure to a validated inhibitor is rigorous. It demands a logical progression from clean in vitro systems to confirm potency, to complex cellular assays like CETSA® or NanoBRET® to verify target engagement in a physiological context. By understanding the mechanisms of these drugs and the experimental principles behind their validation, drug development professionals can more effectively design and prosecute the next generation of pyrazole-based kinase inhibitors, continuing the fight against cancer and other diseases.
Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... - ResearchGate. [Link]
Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. [Link]
Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press. [Link]
What is the mechanism of Regorafenib? - Patsnap Synapse. [Link]
Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]
What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [Link]
Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC. [Link]
What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
Oral multikinase inhibitor regorafenib for the... : Colorectal Cancer - Ovid. [Link]
ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non–Small Cell Lung Cancer Expressing EML4-ALK - AACR Journals. [Link]
The Potential of JAK/STAT Pathway Inhibition by Ruxolitinib in the Treatment of COVID-19. [Link]
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]
Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
JAK/STAT5 signaling pathway inhibitor ruxolitinib reduces airway inflammation of neutrophilic asthma in mice model - European Review for Medical and Pharmacological Sciences. [Link]
ALK-driven tumors and targeted therapy: focus on crizotinib - PMC - PubMed Central. [Link]
Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome | Blood | American Society of Hematology - ASH Publications. [Link]
ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance | Oncotarget. [Link]
The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - Hematology & Oncology. [Link]
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2 - ResearchGate. [Link]
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions - bioRxiv.org. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge. [Link]
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer | Protocols.io. [Link]
Chemical structures of the pyrazole-containing USFDA-approved drugs... - ResearchGate. [Link]
Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
Targeted Kinase Selectivity from Kinase Profiling Data - PMC. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. [Link]
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]
Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]
This guide outlines the authoritative disposal and handling procedures for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid . As a specialized research chemical (often used as a building block in drug discovery), specific regulat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling procedures for 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid . As a specialized research chemical (often used as a building block in drug discovery), specific regulatory data (like a unique RCRA P- or U-list code) may not exist.[1] Therefore, this protocol applies Structure-Activity Relationship (SAR) principles, treating the substance based on its functional groups: a carboxylic acid and a substituted pyrazole ring .
Part 1: Immediate Action Card (Emergency Response)
Scenario
Immediate Action
Spill (Solid)
Do NOT create dust. Dampen slightly with inert absorbent if necessary.[1] Scoop into a wide-mouth HDPE jar. Label "Hazardous Waste - Solid".[1]
Spill (Liquid)
Absorb with vermiculite or sand. Do NOT use sawdust (fire risk with potential oxidizers). Neutralize trace acidity with Sodium Bicarbonate ().
Skin Contact
Brush off dry particles first. Flush with water for 15 minutes. Do NOT use organic solvents (ethanol/DMSO) to wash skin; they increase absorption.
Eye Contact
Flush immediately with eyewash station for 15 minutes, lifting eyelids. Seek medical attention.
Part 2: Chemical Profile & Hazard Assessment
Before disposal, you must classify the waste stream based on the chemical's intrinsic properties.
Chemical Class: Heterocyclic Carboxylic Acid.
Functional Groups:
Carboxylic Acid (-COOH): Corrosive/Irritant; pH < 4 in solution.[1] Reacts with bases.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers due to the acidic nature of the compound.
Storage: Store in a satellite accumulation area (SAA) until pickup. Keep the lid tightly closed to prevent moisture absorption (hygroscopic potential).
Disposal Method:High-Temperature Incineration . The facility must be equipped with a scrubber to handle Nitrogen Oxides (
Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
Transfer: Pour into the appropriate safety carboy (usually 10L or 20L HDPE).
Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are in the waste container. The pyrazole ring can be oxidized exothermically.
Record Keeping: Log the approximate concentration of the acid in the waste log. This is crucial for the incineration facility to adjust burn rates.
Protocol C: Aqueous Waste (Buffers, Rinses)
Applicability: Aqueous layers from extractions, glassware rinses.[5][6]
CRITICAL WARNING: Do NOT pour this down the sink. While the acetic acid moiety suggests water solubility, the propyl-pyrazole core renders it an "Organic pollutant."
Neutralization:
Add solid Sodium Bicarbonate (
) slowly to the solution while stirring.
Monitor for bubbling (
release).
Confirm pH is between 6 and 9 using pH paper.
Why? Acidic waste can corrode waste drums and react dangerously with other wastes (e.g., cyanides/sulfides) downstream.
Collection: Transfer to a container labeled "Aqueous Waste with Trace Organics."
Disposal: Send for Fuel Blending or Incineration .
Part 5: Contaminated Glassware & Debris[1]
Glassware Cleaning (Triple Rinse Protocol)
Rinse 1: Rinse with a small volume of acetone or ethanol. Collect this into the Organic Waste container.
Rinse 2: Repeat solvent rinse. Collect in Organic Waste .
Rinse 3: Wash with soap and water.[3][7] This final wash can usually go down the drain only if the first two rinses were thorough.
Validation: If the compound is UV-active, check the third rinse under UV light (254 nm) to ensure no fluorescence remains.[1]
Sharps & Debris
Syringes/Needles: Dispose of in a hard-walled "Sharps" container immediately. Do not recap.
Gloves/Paper Towels: If visibly contaminated, place in a clear hazardous waste bag (often yellow or red depending on facility). If not visibly contaminated, they may be treated as solid lab trash, but "Trace Contaminated" hazardous waste bins are the safest default.
Part 6: Regulatory Compliance (RCRA & EPA)
Since 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid is likely not explicitly P- or U-listed by the EPA, it falls under "Characteristic Waste" or "Process Knowledge" rules.[1]
Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH
2.
Characteristic of Ignitability (D001): If disposed of in flammable solvents (Flash point < 60°C).
Generator Status: You must characterize the waste based on process knowledge.
Proper Shipping Name (DOT): Likely "Corrosive liquid, acidic, organic, n.o.s. (contains pyrazole derivative)" or "Toxic solids, organic, n.o.s."[1] depending on the form.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
PubChem. (n.d.). Compound Summary: 2-(1H-Pyrazol-3-yl)acetic acid (Structural Analog).[1] National Library of Medicine. [Link][1]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link][1]
A Researcher's Guide to the Safe Handling of 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, pyrazole derivatives are of significant interest due to the...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, pyrazole derivatives are of significant interest due to their wide-ranging biological activities.[1][2] This guide provides essential, immediate safety and logistical information for handling 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid, a representative member of this important class of compounds. Our focus is to empower researchers with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of their experiments.
Core Principles of Safe Handling
Before undertaking any procedure involving this compound, a thorough risk assessment is essential.[5] This involves evaluating the specific quantities being used, the nature of the experimental procedures, and the potential for exposure. The following personal protective equipment (PPE) recommendations are based on a comprehensive evaluation of the risks associated with handling acidic and pyrazole-containing compounds.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Body Part
Required PPE
Specifications and Rationale
Eyes
Safety Goggles
Must meet ANSI Z87.1 standards and provide protection against liquid splashes and chemical vapors.[5][6] Safety glasses with side shields may be considered minimum for low-volume, low-risk procedures, but goggles are strongly recommended.[5]
Face
Face Shield (in addition to goggles)
Required when there is a significant splash hazard, such as when transferring large volumes of solutions or working with heated or pressurized systems.[5][7]
Hands
Chemical-Resistant Gloves
Disposable nitrile gloves are suitable for incidental contact.[5][8] For prolonged contact or when handling concentrated solutions, heavier-duty gloves should be considered. Always check the manufacturer's glove compatibility chart for the specific solvent being used.
Body
Laboratory Coat
A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.[5][8] For procedures with a higher risk of significant splashes, a rubberized apron over the lab coat is advised.[6]
Feet
Closed-Toe Shoes
Sandals and open-toed shoes are strictly prohibited in the laboratory to prevent injury from spills or dropped objects.[8]
Step-by-Step Guide to PPE Usage and Safe Handling
Adherence to a systematic workflow is crucial for minimizing risk. The following steps provide a procedural guide for working with 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid.
Preparation and Donning PPE
Work Area Preparation : Ensure that all work with the compound is conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be clean and uncluttered.
Eyewear : Put on safety goggles, ensuring a snug fit. If a splash hazard exists, a face shield should be worn over the goggles.[5]
Lab Coat : Don a clean, properly fitting laboratory coat, ensuring all buttons are fastened.
Gloves : Select the appropriate chemical-resistant gloves. Inspect for any signs of damage before use. Don the gloves, ensuring they overlap the cuffs of the lab coat.
Handling the Compound
Weighing and Transfer : When weighing the solid compound, do so in the fume hood to avoid inhalation of any fine particulates. Use appropriate tools (e.g., spatulas, weighing paper) to minimize the risk of spills.
Solution Preparation : When preparing solutions, add the acid to the solvent slowly to control any potential exothermic reactions. Always be mindful of the potential for splashing.
Cannula and Needle Usage : For the transfer of solutions, especially those that are air- or moisture-sensitive, the use of cannulas and needles is common. This practice requires specific training to prevent puncture wounds and chemical exposure.[9]
Doffing PPE and Decontamination
Glove Removal : Remove gloves first, using a technique that avoids skin contact with the contaminated outer surface.
Lab Coat Removal : Remove the lab coat, turning it inside out to contain any potential contamination.
Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[10]
Eyewear Removal : Remove the face shield and/or goggles last.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.